2-Bromo-7-chloronaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTANKRXEFSANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679989 | |
| Record name | 2-Bromo-7-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321939-67-7 | |
| Record name | 2-Bromo-7-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-7-chloronaphthalene
Introduction: The Significance of Substituted Naphthalenes
Naphthalene and its substituted derivatives are a cornerstone of organic chemistry, serving as pivotal building blocks in the synthesis of a wide array of functional materials, agrochemicals, and pharmaceuticals.[1] The specific substitution pattern of halogens, such as in 2-Bromo-7-chloronaphthalene, offers a versatile scaffold for further chemical modifications, including cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed roadmap for the preparation and validation of this valuable, yet sparsely documented, chemical entity.
Strategic Approach to Synthesis
The synthesis of this compound can be strategically approached through a multi-step sequence, commencing with a readily available starting material. The proposed pathway leverages a series of robust and well-documented reactions, ensuring a high degree of confidence in its successful implementation.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and should be optimized for the specific substrates.
Step 1: Synthesis of 7-Chloro-2-naphthol
The initial step involves the regioselective chlorination of 2-naphthol. This reaction is notoriously challenging due to the potential for the formation of multiple isomers and over-chlorinated byproducts.[2] Careful control of reaction conditions is paramount.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1.0 eq) in a suitable solvent such as dichloromethane.
-
Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sulfuryl chloride (1.05 eq) in dichloromethane dropwise over 30-60 minutes. The slow addition and low temperature are crucial to minimize the formation of undesired isomers and di-chlorinated products.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of isomers, will require purification by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 7-chloro-2-naphthol.
Step 2: Synthesis of 7-Chloro-2-aminonaphthalene via the Bucherer Reaction
The Bucherer reaction is a classic and effective method for the amination of naphthols.[3]
Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, combine 7-chloro-2-naphthol (1.0 eq), an aqueous solution of ammonia (excess), and sodium bisulfite (catalytic amount).
-
Reaction Conditions: Seal the vessel and heat the mixture to 150-180 °C with stirring for 6-8 hours. The elevated temperature and pressure are necessary to drive the reaction to completion.
-
Work-up: After cooling the reaction vessel to room temperature, the product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude 7-chloro-2-aminonaphthalene can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 3: Synthesis of this compound via the Sandmeyer Reaction
The Sandmeyer reaction is a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5]
Caption: Workflow for the Sandmeyer reaction.
Protocol:
-
Diazotization:
-
Suspend 7-chloro-2-aminonaphthalene (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a non-polar eluent such as hexane. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.[6]
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.[7][8][9][10][11]
| Analytical Technique | Expected Observations |
| ¹H NMR | A complex aromatic region between 7.0 and 8.5 ppm is expected, showing a series of doublets and doublets of doublets corresponding to the six aromatic protons. The exact chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine atoms. |
| ¹³C NMR | Ten distinct signals in the aromatic region (approximately 120-140 ppm) are anticipated. The carbons directly attached to the halogens will be significantly shifted. Quaternary carbon signals will be of lower intensity. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (241.51 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom (M⁺, M⁺+2, M⁺+4 peaks).[4] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic C-H stretching vibrations of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching vibrations of the naphthalene core (~1600-1450 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹). |
Conclusion
This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. The proposed multi-step synthesis, employing well-established reactions, offers a reliable pathway for obtaining this valuable compound. The detailed protocols and characterization guidelines are intended to empower researchers in their synthetic endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and all experimental work should be conducted in a well-ventilated fume hood.
References
- Benchchem. (n.d.). Regioselective Synthesis of 7-Chloro-2-naphthol.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloronaphthalene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromonaphthalene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromo-1-chloronaphthalene. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-Chloro-2-naphthol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Chloro-2-naphthol. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro- or 2-bromo-naphthalene.
-
ResearchGate. (2022, April 13). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of Amino- Hydroxy- Naphthalene Derivatives.
Sources
- 1. Naphthalene, 2-bromo- [webbook.nist.gov]
- 2. 321939-67-7|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5043493A - Process for the preparation of 2-chloro- or 2-bromo-naphthalene - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]
- 9. Naphthalene, 2-bromo- [webbook.nist.gov]
- 10. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Chloronaphthalene(91-58-7) 13C NMR spectrum [chemicalbook.com]
physical and chemical properties of 2-Bromo-7-chloronaphthalene
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-7-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated derivative of naphthalene, a polycyclic aromatic hydrocarbon.[1] Its structure, featuring two different halogen substituents at specific positions on the naphthalene core, makes it a valuable intermediate and building block in organic synthesis. The bromine and chlorine atoms provide distinct reactivity profiles, allowing for selective functionalization through various cross-coupling reactions. This guide offers a comprehensive overview of the known , its synthesis, reactivity, and potential applications, particularly in the fields of materials science and drug discovery.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. While experimental data for some properties are not widely published, computational predictions provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | [1][2][3][4] |
| Molecular Weight | 241.51 g/mol | [1][2][3][4] |
| CAS Number | 321939-67-7 | [1][2][4][5] |
| IUPAC Name | This compound | [2] |
| Appearance | Likely an off-white to yellow solid, based on related compounds. | Inferred from[6] |
| Melting Point | Not available. Isomers have melting points ranging from 87-147 °C. | Inferred from[6][7][8] |
| Boiling Point | Not available. Predicted for an isomer to be ~318 °C. | Inferred from[8] |
| Solubility | Practically insoluble in water; likely soluble in organic solvents. | Inferred from[9] |
| XLogP3 (Computed) | 4.8 | [2] |
Synthesis and Reactivity
Synthetic Approach
Representative Synthetic Protocol: Bromination of 7-chloro-2-naphthol
This protocol is a hypothetical, yet chemically sound, procedure based on the conversion of naphthols to bromonaphthalenes.[10]
Step 1: Preparation of the Brominating Agent
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (1.1 equivalents) dropwise to the stirred solution. The formation of the triphenylphosphine dibromide complex will be observed.
Step 2: Bromination Reaction
-
To the freshly prepared brominating agent, add 7-chloro-2-naphthol (1.0 equivalent) in one portion.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 82 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Resuspend the residue in a suitable organic solvent like dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Chemical Reactivity and Potential in Cross-Coupling Reactions
The presence of both bromine and chlorine atoms on the naphthalene scaffold makes this compound a versatile substrate for sequential cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization at the 2-position. This differential reactivity is crucial for the controlled synthesis of complex molecules.
For instance, a Suzuki coupling could be performed selectively at the C-Br bond, followed by a subsequent reaction (e.g., Buchwald-Hartwig amination) at the C-Cl bond under more forcing conditions. This stepwise approach enables the introduction of different functionalities at specific positions.
Caption: Selective Suzuki coupling at the C-Br bond of this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Each signal would likely appear as a doublet or a singlet, depending on the coupling with adjacent protons. The specific chemical shifts and coupling constants would be characteristic of the 2,7-substitution pattern.
-
¹³C NMR: The ¹³C NMR spectrum should display ten signals for the ten carbon atoms of the naphthalene core, as they are all in unique chemical environments. The carbons directly bonded to the halogens (C2 and C7) would show characteristic shifts influenced by the electronegativity of bromine and chlorine.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 240 and 242, with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The M+2 peak would be significant.
Potential Applications in Research and Drug Development
Halogenated naphthalenes are important precursors in various fields.
-
Materials Science: As a halogen-substituted naphthalene, this compound is a potential building block for the synthesis of organic electronic materials.[1] Its derivatives could be explored for applications in organic light-emitting devices (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to selectively functionalize the molecule allows for the fine-tuning of electronic properties.[1]
-
Medicinal Chemistry: The naphthalene scaffold is present in numerous pharmacologically active compounds.[11][12] this compound can serve as a starting material for the synthesis of novel drug candidates. The halogen atoms can be replaced with various functional groups to modulate biological activity, solubility, and metabolic stability. For example, the bromo and chloro substituents can act as handles to introduce pharmacophores known to interact with specific biological targets.
Safety and Handling
-
Hazards: Likely to be harmful if swallowed, and may cause skin and serious eye irritation.[13][14] It may also cause respiratory irritation.[13]
-
Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
Conclusion
This compound is a synthetically versatile molecule with significant potential in both materials science and medicinal chemistry. Its dihalogenated structure, with atoms of differing reactivity, allows for selective and sequential modifications, making it an attractive platform for the construction of complex molecular architectures. While detailed experimental data on its physical properties are sparse, its chemical reactivity can be reliably predicted based on the well-established chemistry of aryl halides. Further research into this compound and its derivatives is warranted to fully explore its utility in the development of novel materials and therapeutic agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 2-bromonaphthalene. [Link]
-
Pharmaffiliates. CAS No : 321939-67-7 | Product Name : this compound. [Link]
-
PubChem. 7-Bromo-1-chloronaphthalene. National Center for Biotechnology Information. [Link]
-
Chem-Supply. 2-Chloronaphthalene 91-58-7 Properties. [Link]
-
ChemSynthesis. 2-chloronaphthalene. [Link]
-
Wikipedia. 2-Chloronaphthalene. [Link]
-
Cheméo. Chemical Properties of Naphthalene, 2-bromo- (CAS 580-13-2). [Link]
-
Arkivoc. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. [Link]
-
Wikipedia. 1-Chloronaphthalene. [Link]
-
ChemSynthesis. 2-bromo-7-chloro-1-methylnaphthalene. [Link]
-
PubChem. 1-Bromo-8-chloronaphthalene. National Center for Biotechnology Information. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synchem.de [synchem.de]
- 5. 321939-67-7|this compound|BLD Pharm [bldpharm.com]
- 6. 1-Bromo-8-chloronaphthalene CAS#: 20816-79-9 [m.chemicalbook.com]
- 7. 2-Bromo-3-chloronaphthalene CAS#: 71436-67-4 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Bromo-7-chloronaphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-7-chloronaphthalene, a halogenated naphthalene derivative of significant interest in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the practical application and theoretical underpinnings of this compound's chemistry, grounded in established scientific principles and supported by authoritative references.
Core Identification and Physicochemical Profile
Proper identification and understanding of a compound's physical properties are the bedrock of its effective application in a research and development setting.
Chemical Identifiers
A consistent and accurate nomenclature is crucial for unambiguous scientific communication. The primary identifiers for this compound are summarized below.[1]
| Identifier | Value |
| CAS Number | 321939-67-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₆BrCl |
| Molecular Weight | 241.51 g/mol |
| InChI | InChI=1S/C10H6BrCl/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |
| InChIKey | YLTANKRXEFSANA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)Br)Cl |
Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in various chemical and biological systems, influencing its solubility, reactivity, and pharmacokinetic profile. While experimental data for this specific compound is not widely published, computed properties from reliable databases provide valuable estimates.
| Property | Value (Computed) | Source |
| XLogP3 | 4.8 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 0 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
The high XLogP3 value suggests that this compound is a lipophilic compound with low aqueous solubility, a critical consideration for its handling in biological assays and for formulation development.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several strategic routes, primarily involving the functionalization of a pre-existing naphthalene core. A plausible and efficient method is the bromination of 7-chloro-2-naphthol, drawing parallels from established protocols for the synthesis of 2-bromonaphthalene from β-naphthol.
Proposed Synthetic Pathway: Bromination of 7-chloro-2-naphthol
This proposed synthesis leverages the well-established reactivity of naphthols towards electrophilic bromination. The presence of the hydroxyl group activates the naphthalene ring system, directing the incoming electrophile.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from the Synthesis of 2-Bromonaphthalene)
This protocol is adapted from a reliable Organic Syntheses procedure for the preparation of 2-bromonaphthalene and should be optimized for the specific substrate, 7-chloro-2-naphthol.[2]
Materials:
-
7-chloro-2-naphthol
-
Triphenylphosphine
-
Bromine
-
Acetonitrile
-
Pentane
-
20% Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate
-
Alumina
Procedure:
-
Preparation of the Brominating Agent: In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, charge triphenylphosphine and acetonitrile. Cool the solution in an ice bath and add bromine dropwise while maintaining a low temperature.
-
Reaction with 7-chloro-2-naphthol: After the addition of bromine is complete, remove the ice bath. Add a solution of 7-chloro-2-naphthol in acetonitrile to the reaction mixture in one portion. Heat the mixture to 60-70°C for a duration sufficient to ensure complete reaction (monitoring by TLC is recommended).
-
Work-up and Isolation: After the reaction is complete, remove the acetonitrile by distillation under reduced pressure. The residue is then heated to a higher temperature (e.g., 340°C) to facilitate the decomposition of the intermediate phosphonium salts and evolution of hydrogen bromide. After cooling, the reaction mixture is solidified.
-
Purification: The solid residue is triturated with pentane, filtered, and the filtrate is washed with 20% sodium hydroxide solution and then dried over anhydrous magnesium sulfate. The pentane extract is passed through a column of alumina.
-
Final Product: Evaporation of the pentane under reduced pressure should yield this compound. The product can be further purified by recrystallization if necessary.
Causality in Experimental Choices:
-
Triphenylphosphine and Bromine: This combination forms a triphenylphosphine-bromine adduct, which acts as a milder and more selective brominating agent compared to elemental bromine, reducing the formation of polybrominated byproducts.
-
Acetonitrile: This polar aprotic solvent is suitable for dissolving the reactants and facilitating the reaction.
-
Heat Treatment: The high-temperature step is crucial for the decomposition of the triphenylphosphine oxide and other byproducts, leading to the formation of the desired product.
-
Alumina Column Chromatography: This step is effective in removing polar impurities, yielding a purer final product.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom is more susceptible to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the chlorine atom can be retained for subsequent transformations or to modulate the electronic properties of the molecule.
Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Diversity
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, the bromo-substituent serves as an excellent handle for coupling with a variety of boronic acids or their esters.
Sources
A Technical Guide to the Spectroscopic Characterization of 2-Bromo-7-chloronaphthalene
Prepared by a Senior Application Scientist
This guide provides an in-depth technical overview of the analytical methodologies for the comprehensive characterization of 2-Bromo-7-chloronaphthalene. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 321939-67-7) is a halogenated polycyclic aromatic hydrocarbon.[1][2][3] As with many substituted naphthalenes, this compound serves as a critical building block in the synthesis of more complex molecules in materials science and pharmaceutical development.[4] Its precise chemical structure, purity, and impurity profile are paramount to the success of subsequent synthetic steps and the properties of the final product.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale for method development and data interpretation. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methodologies for their specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the naphthalene core.
Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum of this compound is expected to exhibit six distinct signals in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern breaks the symmetry of the naphthalene ring system, resulting in a complex splitting pattern.
Rationale for Signal Assignment: The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the bromine and chlorine substituents. Both are electron-withdrawing and will deshield adjacent protons, shifting them downfield. The predicted assignments are based on established principles of substituent effects on naphthalene systems.[5][6][7]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-1 | ~8.0 | d | J ≈ 1.8 |
| H-3 | ~7.6 | dd | J ≈ 8.7, 1.8 |
| H-4 | ~7.8 | d | J ≈ 8.7 |
| H-5 | ~7.9 | d | J ≈ 8.8 |
| H-6 | ~7.5 | dd | J ≈ 8.8, 2.0 |
| H-8 | ~7.8 | d | J ≈ 2.0 |
Note: These are estimated values. Actual experimental values may vary based on solvent and instrument frequency.
Predicted ¹³C NMR Spectral Characteristics
The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals for the ten carbon atoms of the naphthalene core, as the substitution pattern renders them all chemically inequivalent.
Rationale for Signal Assignment: The carbon atoms directly bonded to the halogens (C-2 and C-7) will exhibit chemical shifts influenced by the electronegativity of Br and Cl. The other carbon signals can be assigned based on established substituent chemical shift (SCS) effects for halogenated naphthalenes.[8]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~129 |
| C-2 | ~122 (C-Br) |
| C-3 | ~130 |
| C-4 | ~128 |
| C-4a | ~133 |
| C-5 | ~128 |
| C-6 | ~127 |
| C-7 | ~134 (C-Cl) |
| C-8 | ~126 |
| C-8a | ~132 |
Note: These are estimated values and serve as a guide for spectral interpretation.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32 scans, 16-32K data points, 2-5 second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, 32-64K data points, 2-second relaxation delay.
-
-
2D NMR (for confirmation):
-
Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.
-
Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range proton-carbon correlations, which is crucial for unambiguously assigning quaternary carbons.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse for determining the purity of chemical compounds and for quantifying their concentration in mixtures. A reversed-phase HPLC method is generally suitable for analyzing non-polar compounds like this compound.[9][10][11]
Rationale for Method Development
The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials.
-
Stationary Phase: A C18 column is a good starting point due to its hydrophobic nature, which will provide good retention for the non-polar naphthalene ring system.[10]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is typically used. The organic solvent is the strong eluent. An isocratic method (constant mobile phase composition) is often sufficient for purity analysis, but a gradient method (increasing organic solvent percentage over time) may be necessary to elute more strongly retained impurities.
-
Detector: A UV-Vis or Diode Array Detector (DAD) is ideal. Naphthalene systems have strong UV absorbance, allowing for sensitive detection.[12][13][14] A DAD provides the added benefit of acquiring a UV spectrum of the peak, which can aid in peak identification and purity assessment.
Experimental Protocol for HPLC Analysis
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water. Start with an isocratic mixture (e.g., 70:30 Acetonitrile:Water) and adjust as needed to achieve a retention time of 3-10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for naphthalene derivatives, typically around 220-230 nm.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.
Caption: Workflow for HPLC Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Identification
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing definitive confirmation of the molecular weight of the target compound and a powerful tool for identifying unknown impurities.[15]
Rationale for LC-MS Analysis
The primary goal is to confirm that the major peak in the chromatogram has the correct mass-to-charge ratio (m/z) for this compound. The isotopic pattern is particularly informative due to the presence of bromine and chlorine.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable. ESI is generally preferred for its soft ionization, which typically yields the protonated molecule [M+H]⁺ in positive ion mode.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient mass accuracy for confirmation.
-
Isotopic Pattern: The presence of both chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) will result in a characteristic isotopic cluster for the molecular ion, providing a high degree of confidence in the identification.[16]
Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound [C₁₀H₆BrCl]
| Ion | Isotope Combination | Expected m/z | Relative Abundance (%) |
| M | C₁₀H₆⁷⁹Br³⁵Cl | 239.93 | 75.8 |
| M+2 | C₁₀H₆⁸¹Br³⁵Cl / C₁₀H₆⁷⁹Br³⁷Cl | 241.93 | 100.0 |
| M+4 | C₁₀H₆⁸¹Br³⁷Cl | 243.93 | 24.2 |
Experimental Protocol for LC-MS Analysis
-
LC Method: Utilize the HPLC method developed previously. It is crucial to replace any non-volatile mobile phase additives (like phosphate buffers) with volatile alternatives (like formic acid or ammonium acetate) to ensure compatibility with the MS source.[17]
-
MS Parameters:
-
Ionization Mode: ESI positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: Optimized based on the instrument (e.g., 120-150 °C).
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]⁺ ≈ 240.94).
-
Examine the mass spectrum of the corresponding chromatographic peak.
-
Verify that the observed isotopic pattern matches the theoretical pattern for a molecule containing one bromine and one chlorine atom.
-
Caption: Workflow for LC-MS Identity Confirmation.
Conclusion
The analytical characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, HPLC, and LC-MS. NMR provides the definitive structural proof, HPLC offers a reliable method for purity assessment, and LC-MS confirms the molecular weight and isotopic signature. By employing the methodologies and principles outlined in this guide, researchers can ensure the quality and identity of this important chemical intermediate, thereby underpinning the integrity of their scientific research and development efforts.
References
- Werner, R.L., et al. (1955). An Infra-red spectroscopic study of naphthalene substitution. Aust J Chem, 8(3), 346–354.
-
Joblin, C., et al. (n.d.). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics. Available from: [Link].
-
Maeda, H., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5108-5122. Available from: [Link].
-
Puzzarini, C., et al. (2022). Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. Monthly Notices of the Royal Astronomical Society, 513(2), 2783–2791. Available from: [Link].
-
Maeda, H., et al. (2012). Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives. PubMed. Available from: [Link].
-
Andreoli, R., et al. (1999). Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization. Journal of Chromatography A, 847(1-2), 9-17. Available from: [Link].
-
PubChem. (n.d.). 2-Bromonaphthalene. Available from: [Link].
-
PubChem. (n.d.). This compound. Available from: [Link].
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Available from: [Link].
-
University of California, Davis. (2014). High Performance Liquid Chromatography. Available from: [Link].
-
LookChem. (n.d.). 91-58-7 2-Chloronaphthalene C10H7Cl, Formula,NMR,Boiling Point,Density,Flash Point. Available from: [Link].
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Available from: [Link].
-
SIELC Technologies. (n.d.). Separation of 1-Chloronaphthalene on Newcrom R1 HPLC column. Available from: [Link].
-
Zwiener, C., et al. (2000). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. Analytical Chemistry, 72(19), 4697-4703. Available from: [Link].
-
Wang, Y., et al. (2015). Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PLOS One. Available from: [Link].
-
SIELC Technologies. (2018). 2-Chloronaphthalene. Available from: [Link].
-
Sezgintürk, M.K., & Dinçkaya, E. (2017). A Novel Liquid-Liquid Extraction for the Determination of Naphthalene by GC-MS With Deuterated Anthracene as Internal Standard. PubMed. Available from: [Link].
-
Pharmaffiliates. (n.d.). This compound. Available from: [Link].
-
Banoth, L., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. ResearchGate. Available from: [Link].
-
SpectraBase. (n.d.). 2-BROMO-1,10-PHENANTHROLINE - Optional[13C NMR]. Available from: [Link].
-
PubChem. (n.d.). 2-Chloronaphthalene. Available from: [Link].
-
Osowiecki, C.M., et al. (2025). Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA. PubMed Central. Available from: [Link].
-
Metabolites. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available from: [Link].
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 799-811. Available from: [Link].
Sources
- 1. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. synchem.de [synchem.de]
- 4. usbio.net [usbio.net]
- 5. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]
- 6. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloronaphthalene(91-58-7) 1H NMR spectrum [chemicalbook.com]
- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Chloronaphthalene | SIELC Technologies [sielc.com]
- 12. aanda.org [aanda.org]
- 13. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives | MDPI [mdpi.com]
- 14. Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Separation of 1-Chloronaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to 2-Bromo-7-chloronaphthalene: Synthesis, Characterization, and Applications
Foreword
In the landscape of modern organic synthesis and materials science, halogenated aromatic compounds serve as pivotal building blocks. Their utility is defined by the strategic placement and differential reactivity of halide substituents, which pave the way for intricate molecular architectures. This guide provides a comprehensive technical overview of 2-Bromo-7-chloronaphthalene, a dihalogenated naphthalene derivative with significant potential in drug discovery and organic electronics. We will delve into its molecular structure, proposed synthetic routes, characterization methodologies, and prospective applications, offering a foundational resource for researchers and professionals in the field.
Molecular Structure and Physicochemical Properties
This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene core substituted with a bromine atom at the 2-position and a chlorine atom at the 7-position. This specific substitution pattern imparts a unique electronic and steric profile to the molecule, making it a valuable intermediate for further functionalization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | PubChem[1] |
| Molecular Weight | 241.51 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 321939-67-7 | PubChem[1] |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)Br)Cl | PubChem[1] |
| InChI Key | YLTANKRXEFSANA-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 239.93414 Da | PubChem[1] |
| Computed XLogP3 | 4.8 | PubChem[1] |
Proposed Synthesis and Purification Strategies
Proposed Synthetic Protocol via Sandmeyer Reaction
This hypothetical protocol is based on well-established chemical transformations and serves as a guiding framework for the synthesis of this compound, starting from 7-amino-2-naphthol.
Step 1: Chlorination of 7-amino-2-naphthol
A plausible initial step would be the chlorination of 7-amino-2-naphthol. Given the directing effects of the amino and hydroxyl groups, this step would require careful optimization to achieve the desired regioselectivity.
Step 2: Diazotization of the Aminonaphthalene Precursor
The resulting chloro-substituted aminonaphthalene would then undergo diazotization.
-
Dissolve the aminonaphthalene precursor in an aqueous acidic solution (e.g., HBr/H₂O or HCl/H₂O) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 3: Sandmeyer Reaction (Bromination)
The freshly prepared diazonium salt solution is then used in the Sandmeyer reaction to introduce the bromine atom.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).
-
Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
Step 4: Work-up and Purification
-
Cool the reaction mixture and extract the crude product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by standard laboratory techniques:
-
Recrystallization: Based on the properties of similar compounds, recrystallization from a solvent system such as ethanol/water or hexanes/ethyl acetate is likely to be effective.
-
Column Chromatography: For higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Predicted Spectroscopic Characterization
While experimental spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features based on data from related compounds like 2-bromonaphthalene and 2-chloronaphthalene.
-
¹H NMR: The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the naphthalene core. The coupling patterns (doublets, doublets of doublets) will be characteristic of the substitution pattern.
-
¹³C NMR: The ¹³C NMR spectrum should exhibit ten signals for the ten carbon atoms of the naphthalene skeleton. The carbons directly attached to the bromine and chlorine atoms will show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will be crucial for confirming the molecular weight and elemental composition. A key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a complex isotopic cluster for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed, which is highly characteristic of a compound containing one bromine and one chlorine atom.
Reactivity and Potential Applications
The synthetic utility of this compound lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds. The C-Br bond is generally more reactive than the C-Cl bond in many transition-metal-catalyzed cross-coupling reactions.[2] This allows for selective functionalization at the 2-position while leaving the 7-position available for subsequent transformations.
Selective Cross-Coupling Reactions
This differential reactivity is particularly valuable in popular cross-coupling reactions such as:
-
Suzuki-Miyaura Coupling: Selective reaction at the C-Br bond with a boronic acid or ester to form a C-C bond.
-
Buchwald-Hartwig Amination: Selective amination at the 2-position.
-
Sonogashira Coupling: Selective alkynylation at the C-Br bond.
This selective reactivity allows for the stepwise construction of complex molecules with diverse functionalities.
Potential Applications
-
Organic Electronics: Halogenated naphthalenes are precursors to larger polycyclic aromatic hydrocarbons and other conjugated systems used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[3][4] this compound could serve as a building block for novel organic semiconductor materials.
-
Drug Discovery: The naphthalene scaffold is present in numerous biologically active compounds. The ability to selectively functionalize this compound makes it an attractive starting material for the synthesis of novel compounds for screening as potential drug candidates. For instance, naphthalene sulfonamide derivatives have been investigated as antagonists for the human CC chemokine receptor 8 (CCR8).[5]
Illustrative Synthetic Transformation
Caption: A potential two-step functionalization of this compound.
General Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Disclaimer: This information is intended for guidance and is based on data for similar compounds. A specific Material Safety Data Sheet (MSDS) for this compound should be consulted when available and before handling the compound.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 51358509, this compound." PubChem, [Link]. Accessed 20 January 2026.
- Schaefer, J. P.; Higgins, J.; Shenoy, P. K. "2-Bromonaphthalene." Org. Synth. 1967, 47, 24.
- Thermo Fisher Scientific.
- Jacobs, T. L., et al. "Process for the preparation of 2-chloro- or 2-bromo-naphthalene." U.S.
- Fisher Scientific.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7056, 2-Chloronaphthalene." PubChem, [Link]. Accessed 20 January 2026.
- De Vreese, R., et al. "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists." Bioorg. Chem. 2021, 107, 104560.
- Liu, Z., et al. "Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates." J. Org. Chem. 2014, 79, 21, 10454–10461.
-
Sciencemadness.org. "2-bromonaphthalene from naphthalene." [Link]. Accessed 20 January 2026.
-
Pharmaffiliates. "this compound." [Link]. Accessed 20 January 2026.
-
National Institute of Standards and Technology. "Naphthalene, 2-chloro-." NIST Chemistry WebBook, [Link]. Accessed 20 January 2026.
-
ResearchGate. "Organic materials for organic electronic devices." [Link]. Accessed 20 January 2026.
-
Chemistry LibreTexts. "Br and Cl." [Link]. Accessed 20 January 2026.
- Chen, Y.-C., et al. "Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds." Org. Lett. 2018, 20, 1, 125–128.
-
EMU Physics Department. "Purification of Organic Compounds: from Crude Product to Purity." [Link]. Accessed 20 January 2026.
- Smith, K., et al. "Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene." Arkivoc 2022, v, 46-59.
-
National Institute of Standards and Technology. "Naphthalene, 2-chloro-." NIST Chemistry WebBook, [Link]. Accessed 20 January 2026.
-
National Institute of Standards and Technology. "Naphthalene, 2-chloro-." NIST Chemistry WebBook, [Link]. Accessed 20 January 2026.
- Garon, S., et al. "Boron subphthalocyanines as organic electronic materials." ACS Appl.
- Sommer, M. "Conjugated polymers based on naphthalene diimide for organic electronics." J.
-
Lee, J., et al. "High-performance organic semiconductors for thin-film transistors based on 2, 7-divinyl[1] benzothieno [3, 2-b] benzothiophene." J. Mater. Chem. 2008, 18, 43, 5219-5222.
Sources
- 1. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Conjugated polymers based on naphthalene diimide for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 2-Bromo-7-chloronaphthalene
An In-depth Analysis for Research and Development Professionals
Executive Summary
2-Bromo-7-chloronaphthalene is a halogenated polycyclic aromatic hydrocarbon (PAH) whose utility in organic synthesis, materials science, and as a potential intermediate in drug development necessitates a thorough understanding of its physicochemical properties. This guide provides a detailed examination of the solubility and stability of this compound. While specific experimental data for this compound is scarce, this document synthesizes computed data, chemical principles, and established methodologies for analogous compounds to provide a robust predictive framework and practical experimental guidance. We will explore its predicted solubility in various solvents, detail potential degradation pathways, and provide comprehensive, step-by-step protocols for empirical determination of these critical parameters.
Core Physicochemical Properties: The Foundation of Behavior
The solubility and stability of a molecule are direct consequences of its structure. This compound is a rigid, aromatic system with two different halogen substituents. These features are paramount in dictating its interactions with its environment.
The key physicochemical properties, primarily drawn from computational models, are summarized below.[1]
| Property | Value/Descriptor | Source | Significance for Solubility & Stability |
| Molecular Formula | C₁₀H₆BrCl | PubChem | Defines the elemental composition. |
| Molecular Weight | 241.51 g/mol | PubChem[1] | Influences diffusion rates and solubility limits. |
| Structure | Naphthalene core with bromine at position 2 and chlorine at position 7. | - | The large, nonpolar aromatic surface area is the dominant feature. |
| Calculated XLogP3 | 4.8 | PubChem[1] | Indicates a highly lipophilic/hydrophobic nature, predicting very low aqueous solubility and high solubility in nonpolar organic solvents. |
| Polar Surface Area | 0 Ų | PubChem[1] | The lack of polar functional groups confirms its nonpolar character and inability to engage in significant hydrogen bonding with polar solvents. |
The high XLogP3 value is the most telling predictor of the compound's behavior. A value of 4.8 strongly suggests that the molecule will preferentially partition into lipid-like, nonpolar environments rather than aqueous media.[1]
The Solubility Profile: A Predictive and Experimental Approach
The principle of "like dissolves like" is the guiding tenet for predicting solubility. Given the nonpolar, hydrophobic nature of the this compound core, a clear pattern of solubility can be anticipated.
Predicted Solubility
The large naphthalene core, combined with the lipophilic character of the halogen substituents, dictates its solubility profile.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Xylene, Chlorobenzene | High | The π-π stacking interactions between the solvent and the naphthalene core provide a strong driving force for dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at solvating large, nonpolar molecules and can interact favorably with the C-Cl and C-Br bonds. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Moderate | While polar, these solvents have significant nonpolar character that can accommodate the naphthalene ring. |
| Ethers | Diethyl Ether | Moderate to Low | Solubility is expected, but likely less than in aromatic or chlorinated solvents. |
| Alkanes | Hexane, Heptane | Low | While nonpolar, the dispersion forces offered by alkanes may be insufficient to overcome the crystal lattice energy of the solid compound effectively. |
| Polar Protic | Methanol, Ethanol | Very Low | The strong hydrogen-bonding network of alcohols makes it energetically unfavorable to create a cavity for the nonpolar solute. |
| Aqueous | Water, Buffers | Practically Insoluble | The extreme polarity and hydrogen-bonding network of water result in strong hydrophobic exclusion of the molecule. An isomer, 2-bromo-6-chloronaphthalene, has a calculated water solubility of 0.94 mg/L, suggesting a similar range.[2] |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
To move from prediction to empirical data, the equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard. This protocol is designed to be a self-validating system.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated positive displacement pipettes
-
HPLC system with UV detector
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and autosampler vials
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial (e.g., 5-10 mg to 2 mL of solvent). The key is to ensure solid material remains after equilibrium is reached, confirming saturation.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Allow the mixture to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached for poorly soluble compounds.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled environment to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.
-
-
Dilution and Quantification:
-
Accurately dilute the filtered saturate with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards and the sample by a validated HPLC-UV method (see Section 4).
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the result by the dilution factor to determine the solubility of the compound in the chosen solvent (e.g., in mg/mL or µg/mL).
-
Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental protocol.
Caption: Workflow for quantitative solubility determination.
The Stability Profile: Forced Degradation and Pathway Analysis
Understanding the stability of this compound is critical for determining its shelf-life, handling requirements, and potential degradation products. Forced degradation studies are employed to accelerate this process under harsh conditions.
Predicted Stability and Degradation Pathways
-
Thermal Stability: As a crystalline aromatic solid, this compound is expected to be highly stable at ambient and moderately elevated temperatures. Decomposition would likely only occur at temperatures approaching its melting or boiling point.
-
Hydrolytic Stability: The C-Br and C-Cl bonds on the naphthalene ring are generally resistant to hydrolysis under neutral pH conditions due to the high energy required to break the sp² carbon-halogen bond.
-
Acidic Conditions: Expected to be stable.
-
Basic Conditions: Under strongly basic conditions and elevated temperatures, nucleophilic aromatic substitution could potentially occur, leading to the formation of hydroxy-naphthalene derivatives, although this would be a slow process.
-
-
Photostability: Polycyclic aromatic hydrocarbons can be susceptible to photolytic degradation. Upon absorption of UV light, the C-Br bond, being weaker than the C-Cl bond, is the most likely site for homolytic cleavage, which could initiate a radical-mediated degradation pathway, potentially leading to de-halogenation or the formation of phenolic byproducts.
-
Oxidative Stability: The electron-rich naphthalene ring is susceptible to oxidation. Strong oxidizing agents (e.g., H₂O₂) could lead to the formation of epoxides, quinones, or ring-opened products, mirroring the initial steps of microbial degradation of naphthalene.[3][4][5]
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound stock solution (e.g., in acetonitrile)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Photostability chamber with controlled UV and visible light output
-
Oven or heating block
-
pH meter
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradants.
Methodology:
-
Sample Preparation: For each condition, prepare a sample by diluting the stock solution with the appropriate stressor solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Prepare a solution in a stable solvent (e.g., acetonitrile). Incubate at 80°C, protected from light, for 48 hours. Also, test the solid compound under the same conditions.
-
Photolytic Stress: Expose a solution to light in a photostability chamber (e.g., ICH Q1B guideline conditions). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points and Neutralization:
-
Analyze samples at initial, intermediate (e.g., 4, 8 hours), and final time points.
-
Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Section 4).
-
Use a PDA detector to assess peak purity and a mass spectrometer to obtain mass-to-charge (m/z) data for the parent compound and any new peaks that appear, aiding in the identification of degradation products.
-
-
Data Interpretation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Report the conditions under which the compound is unstable and characterize the major degradants.
-
Workflow for Forced Degradation Study
This diagram illustrates the parallel nature of a forced degradation study.
Caption: Parallel workflow for a forced degradation study.
Analytical Methodology: A Validated HPLC-UV Protocol
A robust analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for the quantification of this compound.
Instrumentation:
-
HPLC System with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or PDA detector.
Chromatographic Conditions (Typical Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and Water. A starting point could be 80:20 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Naphthalene derivatives absorb strongly in the UV region. Monitor at a wavelength of maximum absorbance, likely around 220-230 nm. A PDA detector can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes, ensuring the main peak is well-resolved and any impurities or degradants are eluted.
Method Validation: This method should be validated for specificity, linearity, accuracy, precision, and range to ensure it is suitable for its intended purpose (a "stability-indicating method").
Synthesis: Linking Properties to Practical Application
The relationship between the inherent properties of this compound and its practical behavior can be visualized as follows.
Caption: Relationship between molecular properties and behavior.
Conclusion
This compound is a hydrophobic, nonpolar molecule characterized by very low predicted aqueous solubility and high solubility in nonpolar organic and chlorinated solvents. It is expected to exhibit high thermal and hydrolytic stability but may be susceptible to degradation under photolytic and strong oxidative conditions. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically verify these characteristics, enabling informed decisions in solvent selection for synthesis and purification, formulation development, and appropriate storage and handling conditions.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Naphthalene, 2-bromo- (CAS 580-13-2). Retrieved from [Link]
- Yang, D., et al. (2022).
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
Sarkar, D., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. Retrieved from [Link]
-
Seeger, M., et al. (2001). Degradation of Polychlorinated Biphenyl Metabolites by Naphthalene-Catabolizing Enzymes. Applied and Environmental Microbiology. Retrieved from [Link]
-
Ivshina, I. B., et al. (2022). Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. Microorganisms. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloronaphthalene. Retrieved from [Link]
-
Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry. Retrieved from [Link]
Sources
- 1. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 870822-84-7, 2-Bromo-6-chloronaphthalene - chemBlink [chemblink.com]
- 3. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Polychlorinated Biphenyl Metabolites by Naphthalene-Catabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and History of Halogenated Naphthalenes
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated naphthalenes represent a fascinating and multifaceted class of aromatic compounds. Their history is a compelling narrative of industrial innovation, toxicological discovery, and the evolution of chemical synthesis. This guide provides a comprehensive exploration of the discovery, historical development, synthesis, and evolving applications of chlorinated, brominated, fluorinated, and iodinated naphthalenes. We delve into the causal relationships behind synthetic strategies, the self-validating nature of described protocols, and ground key assertions in authoritative references. The journey of these compounds is traced from their initial synthesis in the 19th and early 20th centuries, through their zenith as high-volume industrial chemicals, the sobering discovery of their profound toxicological impacts, and their contemporary renaissance as sophisticated building blocks in materials science and pharmaceutical development.
Introduction: The Naphthalene Core and the Transformative Power of Halogenation
Naphthalene (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon, is characterized by two fused benzene rings, creating a planar structure with a delocalized π-electron system. This inherent architecture makes it a versatile platform for chemical modification. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this naphthalene scaffold dramatically alters its physicochemical properties. Polarity, lipophilicity, reactivity, and biological activity are all profoundly influenced by the nature, number, and position of the halogen substituents. These modifications are the bedrock upon which the diverse applications and significant toxicological profiles of halogenated naphthalenes are built. This guide will systematically unpack the distinct histories and technical landscapes of the four primary classes of these compounds.
Polychlorinated Naphthalenes (PCNs): A Legacy of Industrial Utility and Environmental Persistence
The story of polychlorinated naphthalenes (PCNs) is a powerful illustration of the dual-edged sword of chemical innovation, marked by a trajectory from industrial marvel to a significant environmental and health concern.
Discovery and the Dawn of Industrial Production
The emergence of PCNs is rooted in the foundational era of organic chemistry:
-
Pioneering Synthesis : The first documented synthesis of a chlorinated naphthalene is attributed to the French chemist Charles-Adolphe Wurtz in 1869 .
-
Systematic Elucidation : However, it was the meticulous work of German chemists Fritz Ullmann and J. Bielecki in 1902 that provided a systematic description of the synthesis of a variety of chlorinated naphthalene congeners.
-
The Industrial Boom : The early 20th century witnessed the commencement of large-scale industrial production of PCNs, starting around 1910 in Europe and the United States. These commercial products were not single, pure compounds but rather complex mixtures of isomers and congeners, sold under trade names that would become infamous in toxicological circles, such as Halowax in the U.S., Nibren Waxes in Germany, and Seekay Waxes in the U.K.[1][2].
The primary industrial manufacturing process was a direct chlorination of molten naphthalene, a process that, while efficient, was inherently difficult to control with precision.
Experimental Protocol: Early Industrial Production of Chlorinated Naphthalenes
The following protocol is a generalized representation of the historical industrial synthesis of PCNs. The rationale behind this approach was its cost-effectiveness and scalability for producing large volumes of material with desirable bulk properties, rather than achieving isomeric purity.
Objective: To produce a mixture of chlorinated naphthalenes with a specific average chlorine content.
Materials:
-
Molten Naphthalene (C₁₀H₈)
-
Chlorine Gas (Cl₂)
-
Catalyst: Anhydrous Iron(III) Chloride (FeCl₃) or Antimony(V) Chloride (SbCl₅)
-
Neutralizing Agent: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
Procedure:
-
Catalyst Introduction: A catalytic amount of FeCl₃ or SbCl₅ is added to a heated, agitated reaction vessel containing molten naphthalene. The choice of a Lewis acid catalyst is crucial as it polarizes the Cl-Cl bond, generating a more electrophilic chlorine species (Cl⁺ character) that can attack the electron-rich naphthalene ring.
-
Chlorination: Chlorine gas is bubbled through the molten naphthalene. The reaction is exothermic, and temperature control is critical to influence the degree of chlorination.
-
Monitoring: The progress of the reaction is monitored by measuring the specific gravity or melting point of the mixture. These physical properties correlate with the average chlorine content.
-
Termination: Once the desired physical properties are achieved, the flow of chlorine gas is stopped.
-
Neutralization: The crude product, containing residual HCl and catalyst, is neutralized with an aqueous solution of sodium carbonate or sodium hydroxide.
-
Purification: The organic layer is separated, washed, and then subjected to fractional distillation under vacuum to separate the different chlorinated naphthalene fractions. The products ranged from oily liquids (lower chlorination) to hard, crystalline waxes (higher chlorination).
Self-Validation: The process is self-validating in an industrial context through the consistent achievement of the desired bulk physical properties (e.g., melting point, viscosity), which were the primary determinants of their application.
Visualization: Industrial Chlorination of Naphthalene
Caption: Workflow for the early 20th-century industrial synthesis of PCNs.
Physicochemical Properties and Industrial Applications
The properties of PCNs made them highly valuable for a range of industrial applications, particularly before the advent of modern polymers. Their utility was directly linked to their chemical inertness, thermal stability, low flammability, and excellent electrical insulating properties[3].
| Property | Consequence for Application |
| High Thermal Stability | Suitable for use in high-temperature applications like heat transfer fluids and engine oil additives. |
| Chemical Inertness | Resistant to acids, alkalis, and corrosion, making them ideal for protective coatings and sealants. |
| Excellent Electrical Insulation | High dielectric constant made them a primary choice for insulating electrical wires and impregnating capacitors. |
| Low Flammability | Added fire resistance to a variety of materials, from wood to textiles. |
| Hydrophobicity | Conferred water resistance, leading to their use as wood preservatives and in moisture-proofing applications. |
A summary of their major applications is presented below:
| Application | Description | Approximate Period of Major Use |
| Electrical Insulation | Impregnation of paper capacitors; insulation for electrical wires and cables. | 1920s - 1970s |
| Wood Preservation | Protection against fungi, insects, and moisture. | 1920s - 1960s |
| Engine Oil Additives | High-pressure lubricant additives. | 1930s - 1970s |
| Flame Retardants | Added to textiles, plastics, and other combustible materials. | 1930s - 1970s |
| Paints and Coatings | Used as plasticizers and for chemical-resistant paints. | 1930s - 1970s |
| Electroplating | Masking compounds to protect specific areas during plating. | 1940s - 1970s |
Toxicology and the Decline of an Industry
The very properties that made PCNs industrially valuable—their stability and persistence—also underpinned their environmental and toxicological threat. The first signs of their harmful effects emerged not in the environment, but in the workplace.
-
Chloracne: By the 1930s, a severe and persistent form of acne, termed "chloracne," was widely reported among workers exposed to PCNs[4][5]. This skin condition is characterized by comedones and straw-colored cysts[4].
-
Hepatotoxicity: More alarmingly, cases of severe liver damage, including acute yellow atrophy of the liver, leading to fatalities, were documented in workers with high levels of exposure[5][6][7].
A notable historical incident occurred at a cable manufacturing plant in the United States during World War II. Workers, tasked with drawing asbestos-coated wires through open vats of molten PCNs, experienced widespread exposure. This resulted in 460 documented cases of chloracne and a significant excess of deaths from cirrhosis of the liver[5][7].
The mechanism of this "dioxin-like" toxicity is now understood to be mediated by the aryl hydrocarbon receptor (AhR). Certain PCN congeners, particularly the higher chlorinated ones, are planar molecules that can bind to and activate the AhR, leading to a cascade of gene expression changes that result in the observed toxic effects[8].
Visualization: AhR-Mediated Toxicity of PCNs
Caption: Simplified pathway of AhR-mediated toxicity by PCNs.
The growing body of evidence regarding their toxicity, coupled with their environmental persistence and bioaccumulation, led to a sharp decline in their production from the 1970s onwards. By the 1980s, their manufacture had largely ceased in North America and Europe[8]. In 2015, PCNs were listed as Persistent Organic Pollutants (POPs) under the Stockholm Convention, solidifying their status as a global environmental concern.
Brominated Naphthalenes: From Early Synthesis to Modern Materials
The history of brominated naphthalenes is less fraught with the large-scale toxicological issues of their chlorinated counterparts, but they have carved out their own niche in organic synthesis and materials science.
Discovery and Synthetic Approaches
The synthesis of brominated naphthalenes dates back to the mid-19th century. Early methods involved the direct electrophilic bromination of naphthalene.
-
Early Synthesis: The direct reaction of naphthalene with bromine was described as early as 1865 by Laurent and Wahlforss. This reaction typically yields 1-bromonaphthalene as the major product due to the kinetic favorability of substitution at the α-position.
Modern synthetic chemistry has provided a suite of more controlled and regioselective methods for the preparation of specific bromonaphthalene isomers.
Experimental Protocol: Regioselective Synthesis of 2,6-Dibromonaphthalene
This modern protocol highlights a multi-step, regioselective approach, a stark contrast to the bulk production methods for PCNs. The rationale is to achieve a specific, pure isomer for use as a building block in further synthesis.
Objective: To synthesize 2,6-dibromonaphthalene, a valuable monomer for high-performance polymers.
Methodology: A multi-step synthesis involving sulfonation, alkali fusion, and subsequent bromination.
Procedure:
-
Sulfonation: Naphthalene is sulfonated with sulfuric acid at high temperature (~160°C). This thermodynamically controlled reaction favors the formation of the more stable naphthalene-2-sulfonic acid.
-
Hydroxylation: The resulting sulfonic acid is fused with sodium hydroxide (alkali fusion) to produce 2-naphthol. This is a classic nucleophilic aromatic substitution reaction.
-
Bromination: 2-Naphthol is then brominated. The hydroxyl group is a strongly activating, ortho-, para-directing group. Careful control of stoichiometry and reaction conditions can lead to the selective formation of 1,6-dibromo-2-naphthol.
-
Dehydroxylation: The hydroxyl group is removed, often via conversion to a tosylate followed by reductive cleavage, to yield 1,5-dibromonaphthalene.
-
Isomerization (if necessary): In some routes, isomerization of a dibromonaphthalene mixture can be achieved under specific catalytic conditions to enrich the desired 2,6-isomer.
Self-Validation: Each step of this synthesis is validated by standard analytical techniques (NMR, GC-MS, melting point) to confirm the structure and purity of the intermediate and final products, ensuring the high fidelity required for its use in polymer chemistry.
Applications of Brominated Naphthalenes
While not produced on the same scale as PCNs, brominated naphthalenes have important applications:
-
Flame Retardants: Polybrominated naphthalenes (PBNs) have been used as flame retardants, though their use is now restricted due to toxicological concerns similar to those of other brominated flame retardants.
-
Synthetic Intermediates: Their primary modern use is as versatile intermediates in organic synthesis. The C-Br bond is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex organic molecules.
-
Materials Science: Specific isomers, like 2,6-dibromonaphthalene, are precursors to high-performance polymers and liquid crystals.
Fluorinated and Iodinated Naphthalenes: Tools for Modern Chemistry
Fluorinated and iodinated naphthalenes have a more recent history, largely tied to the development of modern synthetic methodologies and their application in specialized fields.
Fluorinated Naphthalenes: From Schiemann to Selectfluor
The introduction of fluorine into aromatic systems is challenging and has historically been a focus of intensive research.
-
Early Methods: The Schiemann reaction , developed in the early 20th century, was one of the first reliable methods for introducing fluorine into an aromatic ring. It involves the thermal decomposition of a diazonium tetrafluoroborate salt, prepared from the corresponding amine.
-
Modern Fluorination: The development of electrophilic fluorinating agents, such as Selectfluor , has revolutionized the synthesis of fluoroaromatics, including fluoronaphthalenes. These reagents allow for the direct fluorination of electron-rich aromatic compounds under milder conditions.
Applications:
-
Pharmaceuticals and Agrochemicals: The introduction of fluorine can significantly alter the metabolic stability and biological activity of a molecule. Fluoronaphthalenes serve as building blocks for various bioactive compounds.
-
Organic Electronics: Fluorinated aromatic compounds are of great interest in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as fluorine substitution can tune the electronic properties of the materials.
Iodinated Naphthalenes: Activating the Naphthalene Core
Iodonaphthalenes are primarily valued for their reactivity in synthetic chemistry.
-
Synthesis: They can be prepared by various methods, including electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.
-
Key Application - Cross-Coupling: The C-I bond is the most reactive of the carbon-halogen bonds in cross-coupling reactions. This makes iodonaphthalenes highly valuable substrates for reactions like Suzuki and Stille couplings, providing efficient routes to substituted naphthalenes that are difficult to access by other means. They are particularly useful in the synthesis of complex natural products and novel materials.
Conclusion: A Continuing Story
The history of halogenated naphthalenes is a microcosm of the broader history of chemical science and industry. It begins with the excitement of discovery and the creation of materials that solved significant industrial challenges. This was followed by the sobering realization of their unintended and harmful consequences for human health and the environment, leading to regulation and a search for safer alternatives.
Today, the narrative has come full circle. While the legacy of PCNs as persistent pollutants remains, the precise and controlled synthesis of specific halogenated naphthalene congeners has opened new frontiers. For researchers in materials science and drug development, these compounds are no longer bulk commodities but are now sophisticated tools, enabling the construction of molecules with tailored functions. Understanding their history—both the triumphs and the cautionary tales—provides an essential context for their responsible and innovative use in the 21st century.
References
-
Falandysz, J., et al. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). Environment International, 165, 107311. [Link]
-
International Programme on Chemical Safety (IPCS). (2001). Chlorinated Naphthalenes. Concise International Chemical Assessment Document 34. [Link]
- Collier, E. (1943). Poisoning by chlorinated naphthalene. The Lancet, 241(6230), 72.
-
Ward, E. M., et al. (1996). Acute and chronic liver toxicity resulting from exposure to chlorinated naphthalenes at a cable manufacturing plant during World War II. American Journal of Industrial Medicine, 30(2), 225-233. [Link]
- Crow, K. D. (1970). Chloracne.
-
Australian Government Department of Health. (n.d.). Polychlorinated Naphthalenes: Existing Chemical Action Plan. [Link]
- Falandysz, J. (1998). Polychlorinated naphthalenes (PCNs): occurrence and sources. Organohalogen Compounds, 35, 1-6.
-
Wikipedia. (n.d.). Polychlorinated naphthalene. [Link]
-
Telli, A. A., & Gungor, N. (2020). A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices. Critical Reviews in Analytical Chemistry, 50(6), 543-561. [Link]
Sources
- 1. Polychlorinated naphthalene - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]
- 6. numerabilis.u-paris.fr [numerabilis.u-paris.fr]
- 7. Acute and chronic liver toxicity resulting from exposure to chlorinated naphthalenes at a cable manufacturing plant during World War II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isotope.com [isotope.com]
A Proposed Framework for the Theoretical and Computational Investigation of 2-Bromo-7-chloronaphthalene
Preamble: Charting Unexplored Territory
In the vast landscape of chemical research, it is not uncommon to encounter compounds of interest that, despite their potential utility, lack a comprehensive body of foundational research. 2-Bromo-7-chloronaphthalene is one such molecule. While its existence is documented and it has been utilized as a building block in the synthesis of materials for organic light-emitting devices, a deep dive into its intrinsic electronic and structural properties through theoretical and computational chemistry is notably absent from the current scientific literature. This guide, therefore, deviates from a retrospective analysis and instead puts forth a prospective, in-depth technical framework for the thorough investigation of this compound. This document serves as a roadmap for researchers, scientists, and drug development professionals to not only understand the fundamental characteristics of this molecule but also to provide a robust, self-validating protocol for the computational study of similar halogenated polycyclic aromatic hydrocarbons.
Theoretical Underpinnings and Computational Strategy
The choice of computational methodology is paramount in achieving a balance between accuracy and computational cost. For a molecule of the size and nature of this compound, Density Functional Theory (DFT) presents an optimal approach. DFT methods have been extensively validated for their ability to provide reliable predictions of molecular geometries, electronic properties, and vibrational spectra for organic molecules.
Our proposed computational strategy will be multi-faceted, employing a combination of DFT and post-Hartree-Fock methods to ensure a comprehensive and cross-validated understanding of the molecule.
Rationale for Method Selection
-
Density Functional Theory (DFT): We will primarily utilize DFT with a hybrid functional, such as B3LYP or PBE0. These functionals incorporate a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of aromatic systems. The choice of a hybrid functional is a deliberate step to mitigate the self-interaction error inherent in many pure DFT functionals, thereby providing more accurate predictions of properties like the HOMO-LUMO gap.
-
Møller-Plesset Perturbation Theory (MP2): To account for electron correlation effects with a different theoretical flavor, single-point energy calculations using the second-order Møller-Plesset perturbation theory (MP2) will be performed on the DFT-optimized geometries. This will serve as a valuable benchmark for the DFT results.
-
Basis Set Selection: The choice of basis set is as critical as the choice of the theoretical method. We will employ Pople-style basis sets, specifically the 6-311+G(d,p) basis set. The inclusion of diffuse functions (+) is important for describing the electron distribution in the π-system of the naphthalene core, while the polarization functions (d,p) are essential for accurately modeling the geometry and electronic structure around the bromine and chlorine atoms. For the heavy bromine atom, the use of a larger, more flexible basis set or a pseudopotential may be considered for higher accuracy calculations.
Proposed Computational Workflow
The following workflow is designed to be a self-validating system, where each step builds upon the previous one, and the results can be cross-referenced for consistency.
Caption: A proposed computational workflow for the in-depth study of this compound.
Step-by-Step Protocol: Geometry Optimization and Frequency Analysis
-
Initial Structure Generation: The 2D structure of this compound will be drawn using a molecular editor and converted to a 3D structure.
-
Geometry Optimization: A full geometry optimization will be performed using DFT with the B3LYP functional and the 6-311+G(d,p) basis set. This calculation will find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and to predict the infrared (IR) and Raman spectra.
-
In-Depth Analysis of Molecular Properties
With a validated molecular geometry, a suite of analyses will be performed to elucidate the electronic and structural characteristics of this compound.
Electronic Structure and Reactivity
The electronic properties of a molecule are key to understanding its reactivity and potential applications.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be visualized and their energies calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution on the molecule. This will allow for the identification of electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other species.
| Property | Predicted Value (Arbitrary Units) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 1.5 D |
| Caption: An example table for summarizing the predicted electronic properties of this compound. |
Predicted Spectroscopic Signatures
Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra.
-
NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when referenced against a standard (e.g., tetramethylsilane), can be directly compared with experimental data.
-
Vibrational Spectroscopy: The IR and Raman spectra will be simulated from the calculated vibrational frequencies and intensities. This will provide a theoretical "fingerprint" of the molecule.
-
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) will be employed to predict the electronic absorption spectrum (UV-Vis). This will provide information about the electronic transitions within the molecule.
Advanced Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM)
To gain a deeper understanding of the nature of the chemical bonds in this compound, a Quantum Theory of Atoms in Molecules (QTAIM) analysis will be performed. This method, developed by Richard Bader, allows for the characterization of chemical bonds based on the topology of the electron density.
Caption: A simplified workflow for the Quantum Theory of Atoms in Molecules (QTAIM) analysis.
By analyzing the properties of the bond critical points (BCPs) between atoms, we can classify the interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals). This will be particularly insightful for characterizing the C-Br and C-Cl bonds.
Experimental Validation: The Crucial Link
While computational chemistry provides powerful predictive capabilities, experimental validation is the cornerstone of scientific integrity. The theoretical data generated in this proposed study should be compared with experimental results. The following experimental work would be essential for validating the computational models:
-
Synthesis and Purification: this compound would need to be synthesized and purified to a high degree.
-
Spectroscopic Characterization:
-
¹H and ¹³C NMR spectra should be recorded.
-
FT-IR and FT-Raman spectra should be obtained.
-
UV-Vis absorption spectrum should be measured.
-
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction analysis would provide the definitive experimental geometry of the molecule in the solid state. This would be the "gold standard" for comparison with the computationally optimized geometry.
Conclusion: A Path Forward
This technical guide has outlined a comprehensive and robust theoretical and computational framework for the in-depth study of this compound. By following the proposed workflow, researchers can generate a wealth of data on the geometric, electronic, and spectroscopic properties of this molecule. The synergy between high-level computational modeling and experimental validation will not only provide a fundamental understanding of this compound but also establish a reliable protocol for the investigation of other related compounds, thereby accelerating research and development in materials science and drug discovery.
References
-
Gaussian 16, Revision C.01 , Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian, Inc., Wallingford CT, 2016. [Link]
-
Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993 , 98, 5648–5652. [Link]
-
Perdew, J. P.; Burke, K.; Ernzerhof, M. Generalized Gradient Approximation Made Simple. Phys. Rev. Lett.1996 , 77, 3865–3868. [Link]
-
Bader, R. F. W. Atoms in Molecules: A Quantum Theory; Oxford University Press: Oxford, 1990. [Link]
An In-depth Technical Guide to 2-Bromo-7-chloronaphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-7-chloronaphthalene is a halogenated polycyclic aromatic hydrocarbon that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms on the naphthalene core, offers differential reactivity that can be exploited for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, potential synthetic routes, characteristic spectroscopic signatures, and applications, particularly in the fields of materials science and medicinal chemistry. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert analysis based on established chemical principles and data from closely related analogs.
Part 1: Nomenclature and Chemical Properties
IUPAC Name and Synonyms
The nomenclature and various identifiers for this compound are crucial for accurate database searches and procurement.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₆BrCl[1]
-
Synonyms: 2-Bromo-7-chloro-naphthalene, Naphthalene, 2-bromo-7-chloro-[1][2]
-
Molecular Weight: 241.51 g/mol [1]
Physicochemical Properties
Experimental physical properties for this compound are not widely reported. The following table includes computed properties and estimates based on related compounds.
| Property | Value/Prediction | Source/Basis |
| Molecular Weight | 241.51 g/mol | PubChem[1] |
| Melting Point | Not available. Predicted to be a solid at room temperature. | Based on analogs like 2-chloronaphthalene (m.p. 59 °C)[3][4] and 2-bromonaphthalene (m.p. 53-55 °C)[5]. The mixed halogen substitution may influence the crystal packing and thus the melting point. |
| Boiling Point | Not available. Predicted to be >250 °C. | Based on analogs like 2-chloronaphthalene (b.p. 255 °C)[3] and 2-bromonaphthalene (b.p. 281-282 °C). |
| Solubility | Predicted to be soluble in common organic solvents (e.g., THF, dichloromethane, toluene) and insoluble in water. | Based on the nonpolar aromatic structure and data for related halonaphthalenes[3][6]. |
| XLogP3 | 4.8 | Computed by PubChem[1] |
Part 2: Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene core will exhibit complex splitting patterns (doublets, doublets of doublets) due to ortho and meta couplings. The protons closest to the electronegative halogen atoms will be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum should display ten distinct signals for the ten carbon atoms of the naphthalene ring, as there are no elements of symmetry. The carbons directly bonded to the bromine and chlorine atoms (C2 and C7) will show characteristic chemical shifts influenced by the halogen's electronegativity and heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by bands characteristic of a substituted naphthalene core. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-H in-plane and out-of-plane bending: ~1200-700 cm⁻¹ (The pattern of out-of-plane bending bands can be indicative of the substitution pattern).
-
C-Br stretching: ~600-500 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) will be a key tool for confirming the identity of this compound.
-
Molecular Ion (M⁺): A characteristic isotopic cluster for the molecular ion will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). This will result in peaks at m/z 240, 242, and 244 with a predictable intensity ratio.
-
Fragmentation: Common fragmentation pathways for halonaphthalenes involve the loss of the halogen atoms (as X· or HX) and fragmentation of the naphthalene ring.
Part 3: Synthesis and Reactivity
Proposed Synthetic Routes
While a specific, optimized synthesis for this compound is not detailed in the available literature, plausible synthetic strategies can be devised from known transformations of naphthalenes.
Route 1: Halogenation of a Substituted Naphthalene
A potential route involves the selective bromination of 2-chloronaphthalene or chlorination of 2-bromonaphthalene. However, controlling the regioselectivity of electrophilic aromatic substitution on a monosubstituted naphthalene can be challenging, often leading to mixtures of isomers.
Route 2: Sandmeyer Reaction
A more controlled approach would involve a Sandmeyer-type reaction starting from a suitable amino-chloronaphthalene or amino-bromonaphthalene precursor. For instance, starting from 7-chloro-2-naphthylamine, a diazonium salt can be formed and subsequently converted to the bromide using a copper(I) bromide catalyst.
Conceptual Workflow for Sandmeyer Synthesis:
Caption: Proposed Sandmeyer reaction pathway.
Key Reactions and Applications in Synthesis
The differential reactivity of the C-Br and C-Cl bonds is a key feature of this compound, making it a valuable intermediate in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[7][8] The C-Br bond is significantly more reactive than the C-Cl bond in such reactions. This allows for the selective functionalization at the 2-position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling (Illustrative)
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Logical Relationship of Selective Cross-Coupling:
Caption: Stepwise functionalization via Suzuki coupling.
This selective reactivity allows for the synthesis of disubstituted naphthalenes with different groups at the 2- and 7-positions, which is highly valuable for creating complex molecules.
Part 4: Applications
Materials Science
Halogenated naphthalenes are precursors to polycyclic aromatic hydrocarbons used in organic electronics. This compound is a potential starting material for the synthesis of heterocyclic compounds for organic light-emitting devices (OLEDs).[9] The ability to sequentially introduce different aromatic or heteroaromatic groups via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the final materials.
Drug Development
The naphthalene core is a common scaffold in medicinal chemistry, with derivatives showing a range of biological activities.[10] While no specific biological activity has been reported for this compound itself, related bromo- and chloro-naphthalene derivatives have been investigated for their potential as:
-
Anticancer agents
-
Antibacterial and antimycobacterial agents
-
Antifungal agents
The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[10] this compound, therefore, represents a valuable starting point for the synthesis of new chemical entities for drug discovery programs.
Part 5: Safety and Handling
A specific safety data sheet (SDS) for this compound is not widely available. The following recommendations are based on the known hazards of related compounds like 1-chloronaphthalene and 2-bromonaphthalene.[6][11]
-
Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Toxic to aquatic life with long-lasting effects.
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
-
References
-
PubChem. This compound. Available from: [Link]
-
Organic Syntheses. 2-Bromonaphthalene. Available from: [Link]
- Google Patents. Process for the preparation of 2-chloro- or 2-bromo-naphthalene.
-
PubChem. 7-Bromo-1-chloronaphthalene. Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Sciencemadness.org. 2-bromonaphthalene from naphthalene. Available from: [Link]
-
PMC - NIH. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Available from: [Link]
-
PubChem. 1-Bromo-2-chloronaphthalene. Available from: [Link]
-
ATB (Automated Topology Builder). 2-Bromonaphthalene. Available from: [Link]
-
Wikipedia. 2-Chloronaphthalene. Available from: [Link]
-
ACS Publications. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Available from: [Link]
-
PubChem. 2-Chloronaphthalene. Available from: [Link]
-
PubChem. 2-Bromonaphthalene. Available from: [Link]
Sources
- 1. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 4. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. usbio.net [usbio.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Health and Safety of 2-Bromo-7-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for laboratory professionals and is based on available data for 2-Bromo-7-chloronaphthalene and structurally related compounds. A complete Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guide incorporates data from closely related halogenated naphthalenes to provide comprehensive safety guidance. All procedures should be conducted with a thorough risk assessment for the specific experimental conditions.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Naphthalene, 2-bromo-7-chloro- |
| CAS Number | 321939-67-7[1] |
| Molecular Formula | C₁₀H₆BrCl[1] |
| Molecular Weight | 241.51 g/mol [1] |
| Chemical Structure | (Awaiting specific structural diagram) |
Hazard Identification & GHS Classification
While a comprehensive GHS classification is not fully available, existing supplier information indicates the following hazards. This section also includes potential hazards based on data from analogous compounds like other brominated and chlorinated naphthalenes.
Signal Word: Warning [2]
GHS Pictograms:
GHS Hazard Statements (Known & Inferred):
-
H315: Causes skin irritation. (Inferred from related compounds)[3]
-
H319: Causes serious eye irritation. (Inferred from related compounds)[3]
-
H335: May cause respiratory irritation. (Inferred from related compounds)[3]
-
H302: Harmful if swallowed. (Inferred from related compounds)[4]
GHS Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
-
P330: Rinse mouth.[2]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
-
P362: Take off contaminated clothing and wash before reuse.[2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Toxicological Profile (Based on Analogue Data)
-
Acute Toxicity: May be harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3]
-
Respiratory or Skin Sensitization: No specific data available.
-
Germ Cell Mutagenicity: No specific data available.
-
Carcinogenicity: No specific data available for this compound. However, other halogenated compounds have shown carcinogenic potential in animal studies.[6][7][8]
-
Reproductive Toxicity: No specific data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
-
Specific Target Organ Toxicity (Repeated Exposure): The liver is a potential target organ for halogenated naphthalenes.[9]
-
Aspiration Hazard: No specific data available.
First-Aid Measures
The following first-aid procedures are recommended based on the potential hazards of this compound and are consistent with best practices for handling halogenated aromatic compounds.
Emergency Response Workflow
Caption: Workflow for responding to an exposure event.
Detailed First-Aid Protocols:
-
Inhalation:
-
Remove the individual to fresh air immediately.[3]
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, hydrogen bromide, and carbon oxides.[9]
-
Protective Equipment and Precautions for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
-
Evacuate personnel to a safe area.
-
Keep containers cool with water spray.
-
Accidental Release Measures
-
Personal Precautions:
-
Evacuate unnecessary personnel.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If significant dust is present, use respiratory protection.[3]
-
Avoid breathing dust and contact with skin and eyes.
-
Ensure adequate ventilation.
-
-
Environmental Precautions:
-
Prevent the material from entering drains, sewers, or waterways.[3]
-
-
Methods for Containment and Cleaning Up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
For large spills, cordon off the area and follow institutional procedures for hazardous material cleanup.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Handling and Storage
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
Exposure Controls & Personal Protection
-
Engineering Controls:
-
Work should be conducted in a chemical fume hood to maintain exposure levels below any applicable limits and to prevent inhalation.
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
-
-
Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield.[11] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. Ensure all skin is covered.[3][11] |
| Respiratory Protection | If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[9] |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Powder | |
| Molecular Weight | 241.51 g/mol | [1] |
| Storage Temperature | Room Temperature or 2-8°C | [1] |
Stability and Reactivity
-
Reactivity: No specific data is available.
-
Chemical Stability: Stable under recommended storage conditions.[11]
-
Possibility of Hazardous Reactions: No specific data is available.
-
Conditions to Avoid: Excess heat and formation of dust.
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under fire conditions, may produce hydrogen chloride, hydrogen bromide, and oxides of carbon.[9]
References
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 321939-67-7|this compound|BLD Pharm [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. usbio.net [usbio.net]
- 6. NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discussion - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ICSC 1708 - 2-Chloronaphthalene [chemicalsafety.ilo.org]
- 10. en.hesperian.org [en.hesperian.org]
- 11. guidechem.com [guidechem.com]
Methodological & Application
Application Notes & Protocols: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-7-chloronaphthalene
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Naphthalene Scaffold
The naphthalene core is a privileged scaffold in medicinal chemistry and materials science, forming the structural backbone of numerous biologically active compounds and functional materials.[1][2][3] Its derivatives have shown a wide spectrum of therapeutic applications, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The ability to precisely functionalize the naphthalene ring at specific positions is therefore of paramount importance in drug discovery for fine-tuning pharmacological profiles and expanding structure-activity relationship (SAR) studies.[4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[5][6][7] Its hallmarks include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[7][8] This makes it an indispensable tool for constructing complex molecular architectures, particularly in the pharmaceutical industry.[7]
This guide focuses on a specific, yet highly valuable substrate: 2-Bromo-7-chloronaphthalene . The presence of two different halogen atoms on the naphthalene core introduces the challenge and opportunity of chemoselectivity. This document provides a detailed protocol for leveraging the inherent reactivity differences between the C-Br and C-Cl bonds to achieve selective functionalization at the C-2 position, yielding 7-chloro-2-arylnaphthalenes as key synthetic intermediates.
The Principle of Chemoselectivity: Why the C-Br Bond Reacts First
The success of this selective coupling hinges on the differential reactivity of the carbon-halogen bonds during the rate-determining step of the catalytic cycle: oxidative addition to the palladium(0) center.[9][10] The general reactivity trend for organic halides in palladium-catalyzed cross-coupling reactions is:
C–I > C–OTf > C–Br > C–Cl [9]
This trend is directly correlated with the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C-Br bond (approx. 276 kJ/mol) is significantly weaker than the C-Cl bond (approx. 339 kJ/mol).[10] Consequently, the palladium catalyst can cleave the C-Br bond under much milder conditions than those required to activate the more robust C-Cl bond. By carefully controlling reaction parameters such as temperature, catalyst, and ligand, one can exploit this energy difference to exclusively form the C-C bond at the C-2 (bromo) position while leaving the C-7 (chloro) position intact for subsequent transformations.
Caption: Decision workflow for selective coupling.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex. This is the chemoselective, rate-determining step.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R') to the palladium center, displacing the halide.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)
-
1,4-Dioxane, Anhydrous
-
Water, Degassed
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4-8 mol%). Note: If using a pre-formed catalyst like Pd(PPh₃)₄, no additional ligand is needed.
-
Seal the flask with a septum, and purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v). The typical concentration is 0.1-0.2 M with respect to the starting halide.
-
Degassing: It is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst. Bubble the inert gas through the solvent mixture for an additional 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles for optimal results.[14]
Reaction Execution & Monitoring:
-
Immerse the reaction flask in a preheated oil bath set to 90-100 °C.[14]
-
Stir the reaction mixture vigorously. The reaction is typically complete within 12-24 hours.
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the this compound starting material.[14]
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-chloro-2-arylnaphthalene product.
Data Presentation: Representative Reaction Parameters
The choice of catalyst, ligand, base, and solvent can significantly influence reaction efficiency. The following table summarizes typical conditions and expected outcomes.
| Parameter | Recommended Conditions | Rationale & Expert Notes |
| Substrate Ratio | 1.2 - 1.5 eq. of Boronic Acid | A slight excess of the boronic acid is used to drive the reaction to completion and account for potential homocoupling or protodeboronation side reactions. |
| Palladium Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized ligand often give superior results.[15] |
| Ligand | PPh₃, SPhos, XPhos, dppf | Triphenylphosphine (PPh₃) is a cost-effective, standard ligand. Buchwald-Hartwig biaryl phosphine ligands like SPhos or XPhos are often more effective, allowing for lower catalyst loadings and milder conditions.[15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a common and effective base. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.[14] The base is essential for activating the boronic acid for transmetalation.[11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typical. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[14][15] |
| Temperature | 90 - 110 °C | This temperature range is generally sufficient to promote the reaction at a reasonable rate while maintaining high selectivity for the C-Br bond over the C-Cl bond.[14][16] |
| Reaction Time | 8 - 24 hours | Reaction completion should always be confirmed by analytical monitoring (TLC or LC-MS).[14] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Poor quality boronic acid.3. Insufficiently strong base or poor solubility. | 1. Ensure thorough degassing of solvents and reaction mixture. Use fresh, high-quality palladium sources.2. Use fresh boronic acid; they can degrade over time.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring. |
| Formation of Side Products | 1. Homocoupling of boronic acid.2. Protodeboronation (boronic acid replaced by -H).3. Reaction at the C-Cl bond. | 1. This can be caused by oxygen. Improve degassing.2. Use a less aqueous solvent system or a milder base. Run the reaction for the minimum time necessary.3. The reaction temperature is too high. Reduce the temperature to 80-90 °C. |
| Difficult Purification | Residual palladium catalyst or ligands in the product. | Filter the crude product solution through a pad of Celite or silica gel before concentration. Consider a charcoal treatment or specialized scavengers if necessary. |
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing 7-chloro-2-arylnaphthalene derivatives. By leveraging the fundamental principles of chemical reactivity—specifically the greater lability of the C-Br bond compared to the C-Cl bond—researchers can achieve high yields and excellent selectivity. The protocol outlined in this guide, when combined with careful experimental technique and appropriate monitoring, provides a clear pathway for accessing valuable chemical intermediates for drug discovery and materials science.
References
-
KU Leuven, et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Available at: [Link]
-
Ibsen, G. M., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry - An Asian Journal, 18(9). Available at: [Link]
-
Morrenzin, A. S., & Neufeldt, S. (2021). Solvent-controlled selectivity in Pd/NHC-catalyzed suzuki cross-coupling. ACS Fall 2025. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Request PDF. Available at: [Link]
-
Vashi, D. (n.d.). High-Quality 2-Bromonaphthalene at Attractive Prices. Mumbai Supplier. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Semantic Scholar. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Noguchi, H., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Omega. Available at: [Link]
-
ResearchGate. (2015). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Request PDF. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available at: [Link]
-
Molecules. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
ResearchGate. (2015). Palladium-catalyzed chemo-and regioselective cross-coupling reactions of 2,3- dichloronaphthalene-1,4-bistriflate. Request PDF. Available at: [Link]
-
Liu, S., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(17), 8458-8464. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-305. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
ResearchGate. (2010). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Request PDF. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Applications of 2-Bromo-7-chloronaphthalene in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Dihalogenated Naphthalene
In the landscape of organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules with desired properties. Naphthalene derivatives, in particular, are integral components of many pharmaceuticals, agrochemicals, and advanced functional materials.[1] 2-Bromo-7-chloronaphthalene emerges as a highly valuable and versatile building block, offering two distinct halogen atoms that can be selectively manipulated to introduce a variety of functional groups. Its unique substitution pattern allows for regioselective transformations, making it a powerful tool in the hands of synthetic chemists.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its utility in a range of palladium-catalyzed cross-coupling reactions, its conversion into organometallic reagents, and its potential as a precursor for sophisticated functional materials. The protocols detailed herein are designed to be robust and informative, providing researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile synthon.
Chemical Properties and Safety Considerations
This compound (C₁₀H₆BrCl) is a solid at room temperature with a molecular weight of 241.51 g/mol .[2] As with all halogenated aromatic compounds, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of both bromine and chlorine atoms on the naphthalene core of this compound allows for selective palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond, enabling sequential functionalization.[3]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4] This reaction is prized for its mild conditions and high functional group tolerance.
Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][5]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes the selective coupling of an arylboronic acid at the more reactive C-Br bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1 mixture)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Experimental Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The primary product will be 2-aryl-7-chloronaphthalene. The selectivity for the C-Br bond should be high under these conditions.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂/PPh₃ is a classic and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[6]
-
Solvent System: The biphasic toluene/water system is commonly used to dissolve both the organic substrates and the inorganic base.
Logical Relationship Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the selective Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial linkage in many pharmaceuticals.[7][8]
Mechanism Overview: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine.[8][9]
Protocol 2: Selective Buchwald-Hartwig Amination at the C-2 Position
This protocol outlines the coupling of a primary or secondary amine at the C-Br bond of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup
Experimental Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome: The major product will be N-substituted-7-chloro-2-naphthylamine.
Causality Behind Experimental Choices:
-
Catalyst System: Pd₂(dba)₃ is a common Pd(0) source. XPhos is a bulky, electron-rich phosphine ligand that is highly effective for the amination of aryl bromides.[8]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base.
Reaction Mechanism: Buchwald-Hartwig Amination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: 2-Bromo-7-chloronaphthalene as a Versatile Precursor for the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Strategic Value of the Naphthalene Scaffold
The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its rigid, lipophilic structure serves as an excellent framework for positioning functional groups in three-dimensional space to optimize interactions with biological targets.[1][2] Consequently, naphthalene derivatives have found broad therapeutic applications, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and antipsychotic.[3][4]
Among the vast array of functionalized naphthalenes, 2-bromo-7-chloronaphthalene stands out as a uniquely powerful and versatile starting material for drug discovery and development. The strategic placement of two different halogens on the naphthalene core is the key to its utility. The carbon-bromine bond is inherently more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[5] This reactivity differential allows for selective, sequential functionalization, enabling the construction of complex, multi-substituted naphthalene derivatives with high precision and control. This document provides an in-depth guide to leveraging the unique reactivity of this compound in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Safety Guidelines
A thorough understanding of the precursor's properties and safe handling procedures is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 321939-67-7 | [6][7] |
| Molecular Formula | C₁₀H₆BrCl | [6][7] |
| Molecular Weight | 241.51 g/mol | [6][7] |
| Appearance | White crystalline powder | [8] |
| Storage | Sealed in a dry environment at 2-8°C | [6] |
Safety and Handling:
This compound, like many halogenated aromatic compounds, requires careful handling.
-
Hazard Statements: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Avoid inhalation of dust and generation of mists.[8]
-
Store separately from strong oxidizing agents.[8]
-
Consult the Safety Data Sheet (SDS) for comprehensive information before use.
-
Core Synthetic Strategy: Chemoselective Cross-Coupling
The primary advantage of this compound lies in the ability to perform sequential cross-coupling reactions. The C-Br bond can be selectively functionalized under milder conditions, leaving the more robust C-Cl bond untouched for a subsequent transformation. This powerful strategy opens a clear and efficient pathway to disubstituted naphthalenes, which are often challenging to synthesize via other routes.
Two of the most impactful transformations for this precursor are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
Caption: Sequential functionalization workflow for this compound.
Suzuki-Miyaura Coupling: Building the Carbon Skeleton
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10] For this compound, this reaction is typically performed at the more reactive C-Br bond to introduce aryl, heteroaryl, or alkyl groups.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.[11]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[11]
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Introducing Nitrogen Functionality
The introduction of nitrogen-containing moieties is critical for tuning the pharmacological properties of drug candidates. The Buchwald-Hartwig amination provides a direct method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. Similar to the Suzuki coupling, this reaction proceeds with high selectivity at the C-Br bond of this compound. This allows for the synthesis of various anilines, which are key intermediates for amides, ureas, and sulfonamides.[12]
Experimental Protocols
The following protocols are designed as robust starting points for researchers. Optimization may be required based on the specific substrates used.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes a typical procedure for the selective C-C bond formation at the C2-bromo position, leaving the C7-chloro position intact.
Objective: To synthesize 2-(4-methoxyphenyl)-7-chloronaphthalene.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
o-(Dicyclohexylphosphino)biphenyl (ligand)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 241.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 4.5 mg) and o-(dicyclohexylphosphino)biphenyl (0.04 mmol, 14.0 mg) in 2 mL of dioxane. This pre-formation of the active catalyst is crucial for efficiency.[13]
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask, followed by 8 mL of dioxane and 2 mL of water.
-
Heating: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-7-chloronaphthalene.
Table 2: Typical Parameters for Selective Suzuki-Miyaura Coupling
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst Loading | 1-2 mol % Pd | Efficient turnover without excessive cost.[13] |
| Ligand | Buchwald-type phosphine ligands | Highly active for cross-coupling of aryl chlorides and bromides.[13] |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[14] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle without degrading the catalyst. |
| Expected Yield | 75-95% | Dependent on substrate and reaction optimization. |
Protocol 2: Subsequent Buchwald-Hartwig Amination at the C7-Position
This protocol uses the product from Protocol 1 to demonstrate the functionalization of the less reactive C7-chloro position.
Objective: To synthesize N-benzyl-7-(4-methoxyphenyl)naphthalen-2-amine.
Materials:
-
2-(4-Methoxyphenyl)-7-chloronaphthalene (from Protocol 1)
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add to a dry Schlenk flask: 2-(4-methoxyphenyl)-7-chloronaphthalene (1.0 mmol, 266.7 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.036 mmol, 17.2 mg).
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 134.5 mg). Evacuate and backfill the flask with inert gas three times.
-
Reaction Initiation: Add anhydrous toluene (10 mL) followed by benzylamine (1.2 mmol, 128.6 mg) via syringe.
-
Heating: Heat the reaction mixture to 110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions involving aryl chlorides often require higher temperatures and longer reaction times (12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Conclusion
This compound is a high-value precursor for pharmaceutical research and development. Its differential halogen reactivity provides a reliable and strategic platform for building molecular complexity through sequential, chemoselective cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a robust foundation for scientists to access a diverse range of novel naphthalene-based compounds, accelerating the discovery of new therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the total synthesis of 2,7′-cyclolignans. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-chloronaphthalene. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro- or 2-bromo-naphthalene.
-
National Institutes of Health. (n.d.). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Retrieved from [Link]
-
American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (n.d.). Synthesis Bioactivity and Characterization of Substituted Naphthalenes and their Derivatives - an Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-fluoromethyl-7-(arylsulfanylmethyl)naphthalenes. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]
-
ACG Publications. (2022). Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloronaphthalene. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Pharmanotes. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Retrieved from [Link]
-
American Chemical Society. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
MDPI. (2024). Podophyllotoxin and Aryltetralin Lignans: Methods for the Synthesis of Rings A, B, C, D. Retrieved from [Link]
-
ACS Publications. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1708 - 2-Chloronaphthalene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]
-
ResearchGate. (2025). A Concise Synthesis of 2‐Amino‐1,2,3,4‐tetrahydronaphthalene‐6,7‐diol ('6,7‐ADTN') from Naphthalene‐2,3‐diol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluorobates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-amino-3,4-dihydro-1(2H)-Naphthalenone. Retrieved from [Link]
-
American Chemical Society. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromonaphthalene. Retrieved from [Link]
Sources
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICSC 1708 - 2-Chloronaphthalene [chemicalsafety.ilo.org]
- 9. fishersci.com [fishersci.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
functionalization of the naphthalene core via 2-Bromo-7-chloronaphthalene
An In-Depth Technical Guide to the Regioselective Functionalization of the Naphthalene Core Utilizing 2-Bromo-7-chloronaphthalene
Introduction: The Naphthalene Scaffold in Modern Chemistry
The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including the anti-inflammatory drug Naproxen and the antifungal agent Terbinafine.[3] In the realm of organic electronics, functionalized naphthalenes are key components in the development of organic light-emitting diodes (OLEDs) and organic semiconductors, owing to their tunable electronic and photophysical properties.[2][4]
The precise introduction of functional groups onto the naphthalene skeleton is paramount for modulating the biological activity and material properties of the resulting molecules. This compound has emerged as a particularly valuable starting material for the synthesis of diversely substituted naphthalenes. The differential reactivity of its two halogen atoms under palladium-catalyzed cross-coupling conditions allows for a stepwise and regioselective functionalization, providing access to a vast chemical space of novel compounds. This guide provides detailed protocols and expert insights into the strategic functionalization of the naphthalene core via this versatile building block.
The Principle of Chemoselective Functionalization
The successful regioselective functionalization of this compound hinges on the disparity in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond.[5] This difference in reactivity allows for selective transformations at the 2-position (bromine) while leaving the 7-position (chlorine) intact for subsequent manipulations under more forcing reaction conditions.
Application Note 1: Selective Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[6] By leveraging the higher reactivity of the C-Br bond, we can selectively introduce aryl or vinyl substituents at the 2-position of the naphthalene core.
Experimental Protocol: Synthesis of 7-Chloro-2-(4-methoxyphenyl)naphthalene
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene and degassed water to the flask via syringe. The typical solvent ratio is 10:1 toluene to water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Data Presentation: Expected Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Expected Yield (%) |
| 1 | Phenylboronic acid | 85-95 |
| 2 | 4-Methylphenylboronic acid | 88-96 |
| 3 | 4-Methoxyphenylboronic acid | 90-98 |
| 4 | 3-Fluorophenylboronic acid | 82-90 |
Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the selective Suzuki-Miyaura coupling.
Application Note 2: Selective Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is an efficient method for the formation of a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[7][8] This reaction allows for the introduction of alkynyl moieties at the 2-position of the naphthalene core.
Experimental Protocol: Synthesis of 7-Chloro-2-(phenylethynyl)naphthalene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Tetrahydrofuran (THF) (Anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous and degassed THF, followed by triethylamine.
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).
Data Presentation: Expected Yields for Sonogashira Coupling
| Entry | Terminal Alkyne | Expected Yield (%) |
| 1 | Phenylacetylene | 80-92 |
| 2 | 1-Hexyne | 75-85 |
| 3 | Trimethylsilylacetylene | 85-95 |
| 4 | Ethynyltrimethylsilane | 88-96 |
Yields are estimates and may vary.
Visualization: Sonogashira Coupling Workflow
Caption: Workflow for the selective Sonogashira coupling.
Application Note 3: Selective Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[9][10] This protocol enables the selective introduction of primary or secondary amines at the 2-position of the naphthalene core.
Experimental Protocol: Synthesis of N-Phenyl-7-chloronaphthalen-2-amine
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (Anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).
Data Presentation: Expected Yields for Buchwald-Hartwig Amination
| Entry | Amine | Expected Yield (%) |
| 1 | Aniline | 75-88 |
| 2 | Morpholine | 80-92 |
| 3 | n-Butylamine | 70-85 |
| 4 | Benzylamine | 78-90 |
Yields are estimates and may vary.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for the selective Buchwald-Hartwig amination.
Expertise & Experience: Troubleshooting and Key Insights
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for reaction efficiency. For sterically hindered substrates or less reactive coupling partners, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands may be necessary.[11]
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Base Quality: The use of anhydrous solvents and dry, finely powdered bases is critical for reproducibility and high yields, particularly in Suzuki and Buchwald-Hartwig reactions.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or GC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
Trustworthiness: Self-Validating Systems
-
Reaction Progress: The disappearance of the this compound starting material and the appearance of a new, less polar spot on the TLC plate (visualized under UV light) is a primary indicator of reaction progress.
-
Product Characterization: The identity and purity of the final products should be rigorously confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regioselectivity of the functionalization.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
References
- Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences.
- The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics. (n.d.).
- Suraru, S.-L., & Würthner, F. (2014). Strategies for the synthesis of functional naphthalene diimides.
- Naphthalene-a-versatile-platform-in-medicinal-chemistry-sky-high-perspective. (2019). Bohrium.
- Buchwald–Hartwig amin
- Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.).
- Sonogashira Coupling. (n.d.). NROChemistry.
- Functionalized Naphthalenes For Diverse Applications | Building Blocks. (2019). Life Chemicals.
- Synthesis of naphthalene derivatives via nitrogen-to-carbon transmut
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene. (2025). Benchchem.
- Buchwald-Hartwig Amin
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry, 107, 104560.
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012). Accounts of Chemical Research, 45(6), 851–863.
- Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis. (2024). Journal of the American Chemical Society.
- C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. (2020). Synthesis, 52(18), 2600-2614.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. (2023).
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025). ChemRxiv.
- Recent advances in site-selective C H functionalization of naphthalenes: An update 2020–2024. (2024). European Journal of Organic Chemistry.
- Application Notes and Protocols for the Suzuki Cross-Coupling of 2-(Aminomethyl)-7-bromonaphthalene. (2025). Benchchem.
- Optimizing Suzuki coupling reaction conditions for bromonaphthalenes. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
protocols for palladium-catalyzed cross-coupling with 2-Bromo-7-chloronaphthalene
An authoritative guide for researchers, scientists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions involving 2-Bromo-7-chloronaphthalene. This document provides in-depth technical guidance, field-proven insights, and detailed experimental protocols.
Introduction: The Synthetic Utility of this compound
This compound is a valuable dihalogenated aromatic scaffold for the synthesis of complex molecular architectures in pharmaceutical and materials science research. Its two distinct halogen atoms—bromine and chlorine—offer the potential for sequential, site-selective functionalization. The primary challenge and opportunity in utilizing this substrate lie in exploiting the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. This guide details protocols designed to achieve chemoselective functionalization at the more reactive C-Br position, preserving the C-Cl bond for subsequent transformations.
The Core Principle: Chemoselectivity in C-X Bond Activation
The success of selective mono-functionalization of dihaloarenes hinges on the relative rates of oxidative addition of the different carbon-halogen (C-X) bonds to the palladium(0) catalyst. This step is frequently the rate- and selectivity-determining phase of the catalytic cycle.[1][2] The reactivity of aryl halides towards Pd(0) follows a well-established trend: I > Br > OTf > Cl.[3][4] This trend is governed by the bond dissociation energies (BDEs) of the C-X bonds and their intrinsic electronic properties. The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker and more polarizable than the C-Cl bond (BDE ≈ 81 kcal/mol), making it kinetically favored for oxidative addition.[5]
By carefully controlling reaction parameters—specifically catalyst, ligand, temperature, and reaction time—one can selectively activate the C-Br bond, leaving the C-Cl bond intact for future synthetic manipulations. The choice of ligand is particularly crucial; electron-rich and sterically hindered phosphine ligands often enhance the rate of oxidative addition for less reactive C-Br and even C-Cl bonds, but under controlled conditions, they can be used to accentuate the intrinsic reactivity difference between them.[6][7]
General Palladium Cross-Coupling Catalytic Cycle
The protocols described in this guide are based on the fundamental palladium-catalyzed cross-coupling cycle, which consists of three primary steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or olefin insertion (for Heck), and reductive elimination.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes | MDPI [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Novel Polymers Using 2-Bromo-7-chloronaphthalene
For: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-7-chloronaphthalene as a Versatile Monomer for Advanced Polymer Synthesis
This compound is a unique dihalogenated aromatic monomer that holds significant potential for the synthesis of novel conjugated polymers. Its asymmetrical halogen substitution—a more reactive bromine atom and a less reactive chlorine atom—offers a platform for controlled and site-selective polymerization through various cross-coupling methodologies. This differential reactivity allows for the synthesis of polymers with well-defined architectures, which is a key requirement for high-performance materials in organic electronics and other advanced applications.[1]
The naphthalene-based polymeric backbone imparts desirable properties such as high thermal stability, good charge transport characteristics, and tunable photophysical behavior.[2][3] Consequently, polymers derived from this compound are promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[1][2][4]
This comprehensive guide provides detailed protocols for the synthesis of novel polymers from this compound using three powerful and widely used polycondensation techniques:
-
Suzuki-Miyaura Polycondensation: A versatile method for creating carbon-carbon bonds, allowing for the introduction of a wide variety of aromatic comonomers.
-
Yamamoto Homocoupling: A direct method for the synthesis of homopolymers through the dehalogenative coupling of the monomer.
-
Kumada Catalyst-Transfer Polycondensation (KCTP): A chain-growth polymerization technique that enables the synthesis of polymers with controlled molecular weights and low dispersity.[5][6][7]
Each section will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the expected characteristics of the resulting polymers.
Part 1: Suzuki-Miyaura Polycondensation for the Synthesis of Alternating Copolymers
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[8] In the context of polymer chemistry, Suzuki-Miyaura polycondensation allows for the synthesis of alternating copolymers by reacting a dihaloaromatic monomer with a diboronic acid or diboronic ester comonomer.[9][10][11]
The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited to achieve chemoselective polymerization. The C-Br bond will preferentially undergo oxidative addition to the palladium(0) catalyst under milder conditions, leaving the C-Cl bond intact for potential post-polymerization modification.[1]
Experimental Protocol: Suzuki-Miyaura Polycondensation of this compound with 1,4-Phenylenediboronic Acid
This protocol describes the synthesis of a poly(naphthalene-alt-phenylene) copolymer.
Materials:
-
This compound
-
1,4-Phenylenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware and Schlenk line equipment
Reaction Scheme:
A representative Suzuki-Miyaura polycondensation workflow.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 1,4-phenylenediboronic acid (1.0 mmol), and anhydrous potassium carbonate (4.0 mmol).
-
Catalyst Addition: Under a positive pressure of argon or nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous toluene (10 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing methanol (100 mL) to precipitate the polymer.
-
Purification: Filter the crude polymer and wash it sequentially with water, 1 M HCl, and again with water to remove inorganic salts and catalyst residues. Further purification can be achieved by Soxhlet extraction with methanol and acetone to remove oligomers and residual monomers.
-
Drying: Dry the purified polymer under vacuum at 60 °C overnight.
Expected Polymer Characteristics:
| Property | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents like THF, chloroform, and toluene |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (determined by GPC against polystyrene standards)[9] |
| Dispersity (Đ) | 1.5 - 2.5[9] |
| ¹H NMR | Broad aromatic signals corresponding to the naphthalene and phenylene units |
| UV-Vis Absorption (in THF) | λ_max ≈ 320-350 nm, characteristic of the π-π* transition of the conjugated backbone[12][13] |
| Fluorescence Emission (in THF) | Emission in the blue region of the spectrum (λ_em ≈ 400-450 nm)[14][15] |
Part 2: Yamamoto Homocoupling for the Synthesis of Poly(2-chloro-7-naphthalene)
Yamamoto coupling is a dehalogenative polycondensation reaction that utilizes a nickel(0) complex to couple aryl halides, forming a C-C bond. This method is particularly useful for the synthesis of homopolymers from dihaloaromatic monomers. Given the higher reactivity of the C-Br bond, the Yamamoto coupling of this compound is expected to proceed selectively at the bromine-substituted position, leading to the formation of poly(2-chloro-7-naphthalene).
Causality Behind Experimental Choices: The use of a zerovalent nickel complex, typically generated in situ from a nickel(II) salt and a reducing agent, is crucial for the oxidative addition to the aryl-bromide bond, initiating the catalytic cycle. The choice of ligands, such as triphenylphosphine and bipyridine, helps to stabilize the nickel catalyst and modulate its reactivity.
Experimental Protocol: Yamamoto Homocoupling of this compound
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
Triphenylphosphine (PPh₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware and Schlenk line equipment
Reaction Scheme:
A representative Yamamoto homocoupling workflow.
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve bis(1,5-cyclooctadiene)nickel(0) (1.2 mmol), 2,2'-bipyridine (1.2 mmol), and triphenylphosphine (1.2 mmol) in anhydrous DMF (10 mL). Stir the mixture at 60 °C for 30 minutes to form the active Ni(0) complex.
-
Monomer Addition: To the catalyst solution, add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) dropwise.
-
Polymerization: Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.
-
Work-up: Cool the reaction to room temperature and pour it into a mixture of methanol (100 mL) and concentrated HCl (5 mL).
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol. Further purification can be performed by dissolving the polymer in a suitable solvent (e.g., chloroform) and re-precipitating it in methanol.
-
Drying: Dry the polymer under vacuum at 60 °C.
Expected Polymer Characteristics:
| Property | Expected Value/Observation |
| Appearance | Yellowish solid |
| Solubility | May exhibit lower solubility compared to the alternating copolymer |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol |
| Dispersity (Đ) | 2.0 - 3.0 |
| ¹H NMR | Complex, broad signals in the aromatic region |
| UV-Vis Absorption (in THF) | λ_max ≈ 330-360 nm |
| Fluorescence Emission (in THF) | Emission in the blue-green region (λ_em ≈ 420-480 nm) |
Part 3: Kumada Catalyst-Transfer Polycondensation (KCTP) for Controlled Polymer Synthesis
Kumada Catalyst-Transfer Polycondensation (KCTP) is a chain-growth polymerization method that proceeds via a Grignard metathesis mechanism.[5][6][7] This technique allows for the synthesis of conjugated polymers with controlled molecular weights, low dispersity, and the potential for block copolymer formation.[5] For this compound, the first step involves the selective formation of a Grignard reagent at the more reactive bromine position. Subsequent nickel-catalyzed polymerization proceeds in a chain-growth fashion.
Mechanistic Insight: The key to KCTP is the "catalyst-transfer" mechanism, where the nickel catalyst remains associated with the growing polymer chain end and "walks" along the monomer units. This living-like characteristic enables the synthesis of well-defined polymer architectures.[5][16]
Experimental Protocol: Kumada Catalyst-Transfer Polycondensation of this compound
Materials:
-
This compound
-
t-Butylmagnesium chloride (t-BuMgCl), 1.0 M in THF
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware and Schlenk line equipment
Workflow Diagram:
Step-by-step workflow for Kumada Catalyst-Transfer Polycondensation.
Procedure:
-
Grignard Reagent Formation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C and slowly add t-butylmagnesium chloride (1.05 mmol, 1.05 mL of a 1.0 M solution in THF) dropwise. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Polymerization: Add [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (0.02 mmol, 2 mol%) to the Grignard reagent solution. The color of the solution should change, indicating the initiation of polymerization. Stir the reaction mixture at room temperature for 12 hours.
-
Termination: Quench the reaction by slowly adding 1 M HCl (5 mL).
-
Work-up and Purification: Pour the mixture into methanol (100 mL) to precipitate the polymer. Filter the solid and wash it with methanol. Further purification can be achieved by Soxhlet extraction with methanol and hexane.
-
Drying: Dry the final polymer product under vacuum at 60 °C.
Expected Polymer Characteristics:
| Property | Expected Value/Observation |
| Appearance | Dark red or orange solid |
| Solubility | Good solubility in common organic solvents |
| Molecular Weight (Mn) | Controllable by the monomer-to-catalyst ratio, typically 5,000 - 30,000 g/mol |
| Dispersity (Đ) | Low, typically < 1.5 |
| ¹H NMR | Well-resolved signals in the aromatic region, indicative of a regular polymer structure |
| UV-Vis Absorption (in THF) | λ_max ≈ 340-380 nm |
| Fluorescence Emission (in THF) | Emission in the green-yellow region (λ_em ≈ 450-550 nm) |
Part 4: Characterization of Naphthalene-Based Polymers
Thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. Broadened peaks in the aromatic region are characteristic of polymeric materials.[9]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymers, typically using polystyrene standards for calibration.[9]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum provides information about the electronic transitions within the conjugated polymer backbone. The position of the absorption maximum (λ_max) is indicative of the effective conjugation length.[12][13]
-
Fluorescence Spectroscopy: The fluorescence emission spectrum reveals the photoluminescent properties of the polymers. The emission wavelength and quantum yield are important parameters for optoelectronic applications.[14][15]
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymers by measuring weight loss as a function of temperature.[17][18][19][20][21] Differential scanning calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg).[17][18][20][21] Naphthalene-based polymers are expected to exhibit high thermal stability, with decomposition temperatures often exceeding 350 °C.[17][18][22]
Part 5: Potential Applications in Organic Electronics
The unique electronic and photophysical properties of conjugated polymers derived from this compound make them highly attractive for a range of applications in organic electronics.[1][4]
-
Organic Light-Emitting Diodes (OLEDs): The strong fluorescence in the blue to green region of the spectrum makes these polymers suitable as emissive layers in OLEDs.[2]
-
Organic Field-Effect Transistors (OFETs): The planar and rigid nature of the polynaphthalene backbone can facilitate intermolecular π-π stacking, which is beneficial for charge transport in OFETs.[3]
-
Organic Photovoltaics (OPVs): These polymers can be explored as either donor or acceptor materials in bulk heterojunction solar cells.
-
Chemical Sensors: The fluorescence of these polymers can be sensitive to the presence of certain analytes, making them potential candidates for fluorescent chemosensors.
Conclusion
This compound is a promising monomer for the synthesis of novel conjugated polymers with tailored properties. By leveraging the differential reactivity of its halogen substituents and employing advanced polymerization techniques such as Suzuki-Miyaura polycondensation, Yamamoto homocoupling, and Kumada catalyst-transfer polycondensation, a diverse range of polymeric materials with potential applications in organic electronics and beyond can be accessed. The protocols and characterization guidelines provided in this document serve as a valuable resource for researchers venturing into this exciting area of polymer synthesis.
References
-
Journal of Materials Chemistry C. (n.d.). Conjugated polymers based on naphthalene diimide for organic electronics. RSC Publishing. Retrieved from [Link]
- Chen, M., et al. (2018). The role of halogens in the catalyst transfer polycondensation for π-conjugated polymers.
-
Request PDF. (n.d.). High Temperature Stable Conjugated Polyazomethines Containing Naphthalene Moiety: Synthesis, Characterization, Optical, Electrical and Thermal properties. Retrieved from [Link]
-
MDPI. (n.d.). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Retrieved from [Link]
- Kiriy, A., & Luscombe, C. K. (2011). Kumada Catalyst-Transfer Polycondensation: Mechanism, Opportunities, and Challenges.
-
Request PDF. (n.d.). Conjugated polymers based on naphthalene diimide for organic electronics. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Kumada Catalyst‐Transfer Polycondensation: Mechanism, Opportunities, and Challenges. Retrieved from [Link]
-
Request PDF. (n.d.). Kumada Catalyst-Transfer Polycondensation: Mechanism, Opportunities, and Challenges. Retrieved from [Link]
- PubMed. (2021). High temperature stable conjugated polyazomethines containing naphthalene moiety: Synthesis, characterization, optical, electrical and thermal properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
PubMed Central. (n.d.). Design, synthesis, and analysis of multi-layered 3D fluorescent polymers derived from anthracene and naphthalene structural units. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and analysis of multi-layered 3D fluorescent polymers derived from anthracene and naphthalene structural units. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nonstoichiometric Suzuki–Miyaura Polycondensation for the Synthesis of Aromatic Polymers. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis, characterization and luminescent properties of new copolymers of dimethacrylate derivatives of naphthalene-2,7-diol. Retrieved from [Link]
-
ACS Publications. (n.d.). Extended π-Conjugated Molecules Derived from Naphthalene Diimides toward Organic Emissive and Semiconducting Materials. The Journal of Organic Chemistry. Retrieved from [Link]
-
Request PDF. (n.d.). Suzuki Polycondensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. Retrieved from [Link]
- PubMed Central. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. Polymers.
-
Figshare. (2009). Effect of Initiators on the Kumada Catalyst-Transfer Polycondensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... Retrieved from [Link]
-
OMLC. (n.d.). Naphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). New photoluminescent copolymers of naphthalene-2,7-diol dimethacrylate and N-vinyl-2-pyrrolidone: Synthesis, characterisation and properties. Retrieved from [Link]
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Naphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol.... Retrieved from [Link]
-
OpenJournals UGent. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. Retrieved from [Link]
Sources
- 1. Conjugated polymers based on naphthalene diimide for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kumada Catalyst-Transfer Polycondensation: Mechanism, Opportunities, and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kumada Catalyst‐Transfer Polycondensation: Mechanism, Opportunities, and Challenges [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and analysis of multi-layered 3D fluorescent polymers derived from anthracene and naphthalene structural units - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and analysis of multi-layered 3D fluorescent polymers derived from anthracene and naphthalene structural units - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. omlc.org [omlc.org]
- 16. The role of halogens in the catalyst transfer polycondensation for π-conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nexus-analytics.com.my [nexus-analytics.com.my]
- 21. Making sure you're not a bot! [openjournals.ugent.be]
- 22. High temperature stable conjugated polyazomethines containing naphthalene moiety: Synthesis, characterization, optical, electrical and thermal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Site-Selective Cross-Coupling Reactions of 2-Bromo-7-chloronaphthalene
Prepared by: A Senior Application Scientist
Introduction: The Strategic Value of 2-Bromo-7-chloronaphthalene
In the landscape of medicinal chemistry and materials science, the naphthalene scaffold is a privileged structure, offering a rigid, lipophilic core for molecular design.[1] this compound is a particularly valuable building block due to its dissymmetric halogenation. This structural feature is not a complication but a strategic advantage, enabling chemists to perform sequential, site-selective functionalization. The key to its utility lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.
The generally accepted reactivity trend for aryl halides in the crucial oxidative addition step of the catalytic cycle is: C–I > C–Br > C–OTf > C–Cl > C–F.[2][3] This hierarchy is primarily governed by the carbon-halogen bond dissociation energies (BDEs); the weaker C-Br bond requires less energy to cleave than the stronger C-Cl bond.[3] Consequently, we can selectively target the C-Br bond at the 2-position with high fidelity, leaving the C-Cl bond at the 7-position untouched and available for subsequent, more forcing transformations. This guide provides detailed protocols for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, optimized for selectivity on the this compound core.
Protocol I: Site-Selective Suzuki-Miyaura Cross-Coupling
Objective
To provide a robust protocol for the palladium-catalyzed Suzuki-Miyaura reaction on this compound, selectively forming a C-C bond at the C-Br position. This reaction is a cornerstone of modern synthesis due to its mild conditions and exceptional functional group tolerance.[4]
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[5][6] The cycle begins with the oxidative addition of the aryl halide (preferentially the more reactive C-Br bond) to a Pd(0) complex. This is followed by transmetalation, where an organic group is transferred from a boronic acid derivative to the palladium center, a step facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. nobelprize.org [nobelprize.org]
- 7. youtube.com [youtube.com]
Application Note & Protocols: A Guide to the Large-Scale Synthesis and Derivatization of 2-Bromo-7-chloronaphthalene
Abstract: The 2-bromo-7-chloronaphthalene scaffold is a valuable building block in the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern allows for selective functionalization, making it a key intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of scalable synthetic strategies for both the core this compound structure and its subsequent derivatization via modern cross-coupling methodologies. We offer detailed, field-proven protocols, mechanistic insights, and process optimization strategies tailored for researchers, chemists, and professionals in drug development and process chemistry.
Strategic Overview: The Value and Challenge of Synthesis
Naphthalene derivatives are foundational in medicinal chemistry and materials science, with applications ranging from kinase inhibitors to organic light-emitting diodes (OLEDs).[1][2] The this compound intermediate is particularly strategic due to its differentiated halogen atoms. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position while leaving the 7-position (chloro) available for subsequent transformations.[3]
The primary challenge lies in developing a regioselective and scalable synthesis for the core scaffold and ensuring high-yield, high-purity derivatization on an industrial scale. This document outlines a robust pathway to achieve these goals.
Logical Workflow for Synthesis and Derivatization
The overall strategy is bifurcated: first, the construction of the core scaffold, and second, its diversification through palladium-catalyzed cross-coupling reactions.
Caption: High-level workflow for synthesis and derivatization.
Synthesis of the this compound Scaffold
Direct selective bromination of 7-chloronaphthalene is challenging on a large scale and often results in isomeric mixtures. A more robust and controllable multi-step synthesis starting from a readily available precursor is recommended. The following pathway leverages classic, scalable reactions to ensure high regioselectivity and purity.
Protocol 1: Multi-Step Synthesis of this compound
2.1. Step A: Nitration of 7-Chloro-2-naphthol
-
Rationale: Nitration is a cost-effective method to introduce a functional group that can later be converted to the desired bromine. The hydroxyl group of the starting material is a strong ortho-, para-director, but the steric hindrance at the 1-position and electronic effects of the chloro group favor nitration at the 1-position. This nitro group will be converted to the bromo group in a subsequent step.
-
Materials & Reagents:
Reagent CAS No. Molecular Weight Quantity (1.0 mol scale) 7-Chloro-2-naphthol 604-39-7 178.61 g/mol 178.6 g (1.0 mol) Sulfuric Acid (98%) 7664-93-9 98.08 g/mol 500 mL Nitric Acid (70%) 7697-37-2 63.01 g/mol 72 mL (1.1 mol) Glacial Acetic Acid 64-19-7 60.05 g/mol 1.5 L | Ice | N/A | N/A | As needed |
-
Procedure:
-
In a 5 L jacketed reactor, suspend 7-chloro-2-naphthol (1.0 mol) in glacial acetic acid (1.5 L).
-
Cool the mixture to 0-5 °C using a circulating chiller.
-
In a separate vessel, prepare the nitrating mixture by slowly adding nitric acid (1.1 mol) to chilled sulfuric acid (500 mL) while maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours. Monitor progress by TLC or HPLC.
-
Slowly quench the reaction by pouring the mixture over a large volume of ice-water (approx. 10 L).
-
The yellow solid precipitate (7-chloro-1-nitro-2-naphthol) is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum. Expected Yield: 85-92%.
-
2.2. Step B: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to a primary amine, which is the precursor for the Sandmeyer reaction. Iron in acidic medium is a classic, inexpensive, and highly effective reducing agent for large-scale nitro group reductions.
-
Procedure:
-
Charge the reactor with the dried 7-chloro-1-nitro-2-naphthol (0.85 mol), ethanol (2 L), and water (500 mL).
-
Heat the mixture to 60 °C with vigorous stirring.
-
Add iron powder (Fe, 2.55 mol, 3 eq.) portion-wise, followed by the slow addition of concentrated HCl (100 mL) over 1 hour to maintain a steady reflux.
-
After the addition, maintain the reaction at reflux for 4-6 hours until the starting material is consumed (monitored by TLC/HPLC).
-
Hot filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid is 1-amino-7-chloro-2-naphthol. Expected Yield: 90-95%.
-
2.3. Step C: Sandmeyer Reaction
-
Rationale: The Sandmeyer reaction is a reliable method for converting an aryl amine into an aryl bromide via a diazonium salt intermediate. This transformation provides excellent regiochemical control.
-
Procedure:
-
Dissolve the 1-amino-7-chloro-2-naphthol (0.75 mol) in a mixture of 48% hydrobromic acid (HBr, 1.5 L) and water (500 mL) in the reactor, and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 0.825 mol) in water (250 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) bromide (CuBr, 0.825 mol) in 48% HBr (500 mL).
-
Add the cold diazonium salt solution to the CuBr solution portion-wise. Vigorous nitrogen evolution will occur.
-
After the addition is complete, warm the mixture to 60 °C and hold for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound. Expected Yield: 75-85%.
-
| Step | Transformation | Key Reagents | Typical Scale Yield | Purity (Post-Purification) |
| A | Nitration | HNO₃, H₂SO₄ | 85-92% | >98% |
| B | Reduction | Fe, HCl | 90-95% | >98% |
| C | Sandmeyer | NaNO₂, HBr, CuBr | 75-85% | >99% |
| Overall | - | - | ~55-70% | >99% |
| Table 1: Summary of the synthetic protocol for this compound. |
Derivatization via Palladium-Catalyzed Cross-Coupling
With the this compound scaffold in hand, a vast library of derivatives can be accessed. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and versatile methods for this purpose.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new carbon-carbon bond.[4][5] It is renowned for its mild conditions and high functional group tolerance.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Rationale: This protocol uses a common palladium catalyst and a phosphine ligand. The base is crucial for activating the boronic acid for the transmetalation step.[4] The choice of solvent and temperature is critical for ensuring solubility and achieving a reasonable reaction rate.
-
Materials & Reagents:
Reagent Role Example CAS Notes This compound Substrate 321939-67-7 The limiting reagent.[8] Arylboronic Acid Coupling Partner Varies Typically 1.1-1.2 equivalents. Pd(PPh₃)₄ Catalyst 14221-01-3 1-3 mol%. Air-sensitive. Potassium Carbonate (K₂CO₃) Base 584-08-7 2.0-3.0 equivalents. Must be anhydrous. Toluene / Dioxane Solvent 108-88-3 / 123-91-1 Anhydrous, degassed. | Water | Co-solvent | 7732-18-5 | Often used in a 4:1 to 10:1 ratio with the organic solvent. |
-
Procedure:
-
To a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the reactor with nitrogen three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., Toluene/Water 5:1) to the reactor.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the stirred mixture.
-
Heat the reaction mixture to 90-100 °C and maintain for 4-12 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography (silica gel) or recrystallization.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine.[9][10] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[9][12]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Rationale: This protocol employs a pre-catalyst that is activated in situ. Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step.[12] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine or the amine-palladium complex.
-
Materials & Reagents:
Reagent Role Example CAS Notes This compound Substrate 321939-67-7 The limiting reagent. Primary or Secondary Amine Coupling Partner Varies 1.2-1.5 equivalents. Pd₂(dba)₃ Catalyst Precursor 51364-51-3 1-2 mol%. Air-sensitive. XPhos or SPhos Ligand 247940-06-3 2-4 mol%. Air-stable ligand. Sodium tert-butoxide (NaOtBu) Base 865-48-5 1.5-2.0 equivalents. Highly hygroscopic. | Toluene or Dioxane | Solvent | 108-88-3 | Anhydrous, degassed. |
-
Procedure:
-
To a glovebox or a reactor under an inert atmosphere, add sodium tert-butoxide (1.5 eq).
-
In a separate flask, dissolve this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.01 eq), and the phosphine ligand (e.g., XPhos, 0.02 eq) in anhydrous, degassed toluene.
-
Transfer this solution to the reactor containing the base.
-
Seal the reactor and heat the mixture to 100-110 °C for 6-24 hours. Monitor progress by HPLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Conclusion and Future Directions
The synthetic pathways and protocols detailed in this guide provide a robust framework for the large-scale production and derivatization of this compound. By employing a strategic multi-step synthesis for the core scaffold, high purity and regioselectivity can be achieved. Subsequent diversification using powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations opens the door to a vast chemical space for drug discovery and materials science applications. For process optimization, screening of different palladium catalysts, ligands, bases, and solvent systems is highly recommended to tailor the reaction conditions for specific substrates and maximize yield, purity, and cost-effectiveness.
References
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene.
- Organic Syntheses. (n.d.). 2-bromonaphthalene.
- Google Patents. (n.d.). CN103319300A - Process method for preparing industrial naphthalene through continuous distillation.
- Google Patents. (n.d.). US5043493A - Process for the preparation of 2-chloro- or 2-bromo-naphthalene.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Google Patents. (n.d.). CN101659594A - method for producing industrial naphthalene.
- Benchchem. (n.d.). A Comparative Guide to 1-Bromonaphthalene and 1-Chloronaphthalene in Synthesis.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- National Institutes of Health. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes.
- ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- National Institutes of Health. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Cross-Coupling of 2-(Aminomethyl)-7-bromonaphthalene.
- National Institutes of Health. (n.d.). This compound | C10H6BrCl | CID 51358509 - PubChem.
- Who we serve. (2023, September 20). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review.
- ChemistryViews. (2022, May 31). Synthesis of Naphthalene-Containing Natural Products.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis of Naphthalene-Containing Natural Products - ChemistryViews [chemistryviews.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
Application Notes and Protocols: 2-Bromo-7-chloronaphthalene as a Versatile Building Block for High-Performance Organic Electronics
Introduction: The Strategic Advantage of Asymmetric Naphthalene Scaffolds
The relentless pursuit of next-generation organic electronic materials has driven chemists to explore a vast chemical space in search of molecular architectures that offer superior performance, processability, and stability. Within this landscape, naphthalene-based organic semiconductors have emerged as a promising class of materials, owing to their inherent aromatic stability, excellent charge transport characteristics, and tunable electronic properties.[1] This document provides a detailed guide on the application of 2-bromo-7-chloronaphthalene, an asymmetrically substituted naphthalene derivative, as a strategic building block for the synthesis of advanced organic semiconductors for various electronic applications, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).
The unique 2,7-disubstitution pattern of this compound offers a distinct advantage for the controlled, stepwise synthesis of complex molecular structures. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through sequential cross-coupling reactions, such as the Suzuki or Sonogashira coupling. This orthogonal reactivity is paramount for creating well-defined, non-symmetric molecules with tailored electronic and morphological properties, which are often key to achieving high device performance.
Core Concept: Leveraging Differential Reactivity for Advanced Semiconductor Synthesis
The primary utility of this compound in organic electronics stems from the ability to selectively address the C-Br and C-Cl bonds. Generally, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for a two-step functionalization strategy, as illustrated in the workflow below.
Caption: Synthetic workflow for asymmetric naphthalene semiconductors.
This stepwise approach enables the introduction of different functionalities at the 2 and 7 positions of the naphthalene core. For instance, an electron-donating group can be introduced at one position and an electron-accepting group at the other, leading to the formation of a donor-acceptor (D-A) type semiconductor with a tailored HOMO-LUMO energy gap.
Protocol 1: Synthesis of a Donor-Acceptor Naphthalene Derivative for OFETs
This protocol details the synthesis of a model donor-acceptor compound, 2-(4-hexylphenyl)-7-(5-hexylthiophen-2-yl)naphthalene , starting from this compound. This material is designed to exhibit p-type semiconducting properties suitable for OFET applications.
Materials and Reagents:
-
This compound (98% purity)
-
4-hexylphenylboronic acid
-
2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, Tetrahydrofuran (THF), Methanol (anhydrous)
-
Silica gel for column chromatography
Step-by-Step Synthesis:
Part A: Synthesis of 2-(4-hexylphenyl)-7-chloronaphthalene (Intermediate)
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.41 g, 10 mmol), 4-hexylphenylboronic acid (2.28 g, 11 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and triphenylphosphine (105 mg, 0.4 mol%).
-
Solvent and Base Addition: Add 100 mL of toluene and 20 mL of a 2M aqueous solution of potassium carbonate.
-
Reaction Execution: Purge the mixture with argon for 20 minutes. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield the intermediate product.
Part B: Synthesis of 2-(4-hexylphenyl)-7-(5-hexylthiophen-2-yl)naphthalene (Final Product)
-
Reaction Setup: In a 250 mL three-necked flask, dissolve the intermediate from Part A (approx. 8 mmol) and 2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.8 g, 8.8 mmol) in 100 mL of THF.
-
Catalyst and Base Addition: Add palladium(II) acetate (36 mg, 0.2 mol%) and triphenylphosphine (84 mg, 0.4 mol%). Add 16 mL of a 2M aqueous solution of potassium carbonate.
-
Reaction Execution: Deoxygenate the mixture by bubbling with argon for 20 minutes. Heat the mixture to reflux (approximately 66 °C) for 48 hours under an argon atmosphere.
-
Work-up and Purification: Cool the reaction to room temperature and add 100 mL of water. Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent, purify the crude product by column chromatography (silica gel, hexane/dichloromethane gradient) followed by recrystallization from ethanol to obtain the final product as a crystalline solid.
Characterization:
The synthesized compound should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Vis Spectroscopy and Cyclic Voltammetry: To determine the optical and electrochemical properties (HOMO/LUMO levels).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.[2]
Protocol 2: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a bottom-gate, top-contact OFET using the synthesized naphthalene derivative as the active semiconductor layer.
Device Fabrication Workflow:
Caption: Workflow for OFET device fabrication.
Step-by-Step Procedure:
-
Substrate Preparation: Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate. Clean the substrates by ultrasonication in acetone and isopropyl alcohol for 15 minutes each, followed by drying with a nitrogen stream.
-
Surface Modification: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer to improve the semiconductor film morphology.[2]
-
Semiconductor Deposition: Prepare a 10 mg/mL solution of the synthesized naphthalene derivative in chlorobenzene. Spin-coat the solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.
-
Thermal Annealing: Anneal the film at 120 °C for 30 minutes in a nitrogen-filled glovebox to improve crystallinity and remove residual solvent.
-
Electrode Deposition: Thermally evaporate 50 nm thick gold source and drain electrodes through a shadow mask onto the semiconductor layer. The channel length (L) and width (W) can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Electrical Characterization: Characterize the OFET devices in a nitrogen atmosphere using a semiconductor parameter analyzer. Extract key performance metrics such as field-effect mobility (µ), on/off current ratio, and threshold voltage (Vth).
Expected Performance and Data Summary
Based on literature for similar high-performance naphthalene-based p-type semiconductors, the following table summarizes the expected properties and device performance.[3]
| Parameter | Expected Value |
| Optical Properties | |
| Absorption Maximum (λ_max) | 350 - 450 nm |
| Electrochemical Properties | |
| HOMO Level | -5.2 to -5.5 eV |
| LUMO Level | -2.1 to -2.4 eV |
| OFET Performance | |
| Hole Mobility (µ_h) | 0.1 - 1.0 cm²/Vs |
| On/Off Current Ratio | > 10⁶ |
| Threshold Voltage (V_th) | -5 to 0 V |
Troubleshooting and Optimization
-
Low Synthetic Yield: Optimize reaction conditions (catalyst loading, temperature, reaction time). Ensure all reagents and solvents are anhydrous.
-
Poor Film Morphology: Adjust spin-coating parameters (speed, concentration). Explore different solvents or solvent mixtures.[4]
-
Low OFET Mobility: Optimize the annealing temperature and time. Ensure a high-quality OTS monolayer.
Conclusion: A Gateway to Advanced Organic Electronics
This compound represents a highly valuable and versatile building block for the synthesis of novel organic semiconductors. Its differential reactivity enables the rational design and construction of complex molecular architectures with precisely tuned electronic properties. The protocols outlined in this application note provide a robust framework for researchers and scientists to explore the potential of this unique starting material in the development of next-generation organic electronic devices. The ability to create asymmetric designs opens up new avenues for achieving high-performance materials for a wide range of applications in flexible and printed electronics.
References
-
Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transist. (2022). RSC Advances, 12(7), 3989-3996. [Link]
-
Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). (2022). National Institutes of Health. [Link]
-
Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. (2018). Polymers, 10(12), 1361. [Link]
-
This compound. PubChem. [Link]
-
Synthesis and Characterization of Naphthalene End-Capped Divinylbenzene for OTFT. (2009). Journal of the Korean Physical Society, 54, 1989-1993. [Link]
-
2-bromonaphthalene. Organic Syntheses. [Link]
-
Disclosing the molecular structure and dynamics of naphthalene diimide based organic semiconductors in the solid state. (2021). Journal of Materials Chemistry C, 9(45), 16295-16307. [Link]
-
CAS No : 321939-67-7 | Product Name : this compound. Pharmaffiliates. [Link]
-
2-Chloronaphthalene. Wikipedia. [Link]
-
7-Bromo-1-chloronaphthalene. PubChem. [Link]
-
Solvent mixtures for improving device efficiency of polymer photovoltaic devices. (2008). Applied Physics Letters, 92(11), 113305. [Link]
Sources
- 1. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-7-chloronaphthalene
Welcome to the technical support center for the synthesis of 2-Bromo-7-chloronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting and FAQ format.
I. Overview of Synthetic Strategy
The most common and reliable method for synthesizing this compound is via a Sandmeyer reaction, starting from 2-Amino-7-chloronaphthalene. This approach involves two key transformations: the diazotization of the primary aromatic amine, followed by the substitution of the diazonium group with a bromide. While direct bromination of 2-chloronaphthalene is an alternative, it often leads to a mixture of isomers that are difficult to separate, making the Sandmeyer reaction the preferred route for achieving high regioselectivity and purity.
Core Reaction Pathway
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-7-chloronaphthalene
Welcome to the technical support center for 2-Bromo-7-chloronaphthalene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile dihalogenated building block in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to overcome common challenges and optimize your reaction outcomes.
Introduction: The Synthetic Potential and Challenge of this compound
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its utility stems from the presence of two distinct halogen atoms on the naphthalene core. This structural feature allows for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.
The central challenge and, indeed, the primary opportunity in working with this molecule is exploiting the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. Understanding and controlling this reactivity is the key to successful and selective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties and storage recommendations for this compound?
Understanding the basic characteristics of your starting material is the first step in any successful experiment.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆BrCl | [1] |
| Molecular Weight | 241.51 g/mol | [1] |
| CAS Number | 321939-67-7 | [1] |
| Appearance | Typically a white to off-white solid | [2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light. | General laboratory practice |
Q2: Why is the C-Br bond preferentially reactive over the C-Cl bond in cross-coupling reactions?
This is the cornerstone of selective chemistry with this compound. The difference in reactivity is primarily governed by bond dissociation energies (BDE). The C-Br bond is weaker and therefore more easily broken than the C-Cl bond.[3][4]
Table 2: Comparison of Average Carbon-Halogen Bond Dissociation Energies (Aryl Halides)
| Bond | Average BDE (kcal/mol) | Implication for Reactivity |
|---|---|---|
| C-Br | ~81 | Lower energy required for cleavage, more reactive. |
| C-Cl | ~96 | Higher energy required for cleavage, less reactive. |
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) center.[5][6] This step is highly sensitive to the C-X bond strength, leading to excellent chemoselectivity for the C-Br bond under appropriately controlled conditions.[4] The general reactivity trend for aryl halides is: Ar-I > Ar-Br > Ar-Cl > Ar-F .[7]
Q3: What are the common methods for synthesizing this compound?
Direct, regioselective synthesis can be challenging due to the formation of multiple isomers during the halogenation of naphthalene.[8][9] A common industrial route involves the zeolite-catalyzed isomerization of 1-bromo- or 1-chloronaphthalene to their respective 2-substituted isomers, which can then be further halogenated.[10] For laboratory scale, multi-step sequences starting from functionalized naphthalenes are often employed to ensure regiochemical purity.
Q4: How can I purify my starting material, this compound, if I suspect it is impure?
Purity is paramount for reproducible results. If you suspect contamination with other isomers or starting materials, recrystallization is an effective purification method.
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. For similar compounds like 2-bromonaphthalene, aqueous methanol or ethanol is often effective.[11]
-
Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the chosen solvent (e.g., methanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until all the solid dissolves. If it doesn't dissolve completely, add small aliquots of the solvent until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Verification: Check the purity of the recrystallized product by measuring its melting point and using analytical techniques like GC-MS or NMR.
Troubleshooting Guide for Reactions
This section addresses specific problems you may encounter when using this compound in palladium-catalyzed cross-coupling reactions.
General Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. The following decision tree can guide your initial troubleshooting steps.
Caption: Troubleshooting Decision Tree for Failed Cross-Coupling Reactions.
Q5: My Suzuki-Miyaura coupling reaction is sluggish or gives a low yield. How can I optimize it for selective C-Br activation?
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[12] For a substrate like this compound, the goal is to couple at the more reactive C-Br position without disturbing the C-Cl bond.[13]
Causality & Optimization:
-
Catalyst/Ligand System: This is the most critical factor. While simple catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures that may begin to activate the C-Cl bond. Modern catalyst systems using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[14] These ligands promote the oxidative addition to the C-Br bond at lower temperatures and facilitate the reductive elimination step, increasing turnover and yield.[15]
-
Base: The base activates the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[13][14] The choice of base is crucial. Strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are often more effective than weaker ones (e.g., K₂CO₃) for aryl bromides.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard.[6] The water is essential for dissolving many inorganic bases and aiding in the formation of the active boronate species.
Table 3: Recommended Starting Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
|---|---|---|
| Pd Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) sources. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that promote high catalytic activity at lower temperatures. |
| Pd/Ligand Ratio | 1:2 to 1:4 | Ensures the Pd center remains coordinated and active. |
| Catalyst Loading | 1-3 mol % | A good starting point for optimization. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases effective for activating boronic acids. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Common solvent systems that balance reagent solubility and reaction temperature. |
| Temperature | 80-100 °C | Sufficient to activate the C-Br bond while generally leaving the C-Cl bond intact. |
Protocol 2: General Procedure for Selective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.) in the degassed organic solvent (e.g., toluene).
-
Add the catalyst solution to the Schlenk flask, followed by degassed water.
-
Seal the flask and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q6: In my Sonogashira coupling, I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). How can this be prevented?
The Sonogashira reaction is an excellent method for forming C(sp²)-C(sp) bonds.[16][17] The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.[18] The copper is responsible for activating the alkyne but is also the primary cause of the undesired oxidative homocoupling of the alkyne.[16]
Causality & Optimization:
-
Copper-Free Conditions: The most direct solution is to eliminate the copper co-catalyst. Modern "copper-free" Sonogashira protocols have been developed that mitigate the Glaser coupling side reaction.[17][19] These reactions often require a stronger organic base, such as an amine base (e.g., diisopropylamine, piperidine), which can play a dual role as the base and a ligand.
-
Careful Control of Reaction Atmosphere: Glaser coupling is an oxidative process. Ensuring the reaction is run under a strictly inert atmosphere (rigorously degassed solvents, positive argon/nitrogen pressure) can significantly reduce this side product, even in copper-catalyzed systems.
-
Ligand Choice: As with other cross-couplings, bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle, making it more competitive with the undesired homocoupling pathway.
Q7: My Buchwald-Hartwig amination is not working well. What are the most critical parameters to ensure a successful C-N bond formation at the C-Br position?
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[20][21] Success with this compound relies on a carefully chosen catalyst system and base.
Causality & Optimization:
-
Ligand is Key: This reaction is highly dependent on the ligand. For aryl bromides, bidentate phosphine ligands like BINAP or DPPF were early successes.[21] However, the development of sterically hindered, bulky biaryl monophosphine ligands (e.g., XPhos, BrettPhos) has dramatically expanded the scope and efficiency, allowing reactions to proceed under milder conditions with a wider range of amines.[15][20]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or a pre-catalyst complex) to form the active amido-palladium species.[21] Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, though others like LHMDS or K₃PO₄ can be used for base-sensitive substrates.
-
Amine Nucleophilicity: The nature of the amine coupling partner matters. Electron-rich amines are generally more reactive than electron-deficient ones. Primary amines can sometimes be challenging due to potential double-arylation, though modern ligands often provide high selectivity.
Workflow for Sequential Functionalization
The true power of this compound lies in its ability to undergo sequential reactions. The workflow below illustrates a typical strategy.
Caption: A typical workflow for the selective, sequential functionalization of this compound.
This guide provides a framework for understanding and optimizing reactions involving this compound. Success in this area requires not just following a protocol, but understanding the chemical principles that dictate reactivity and selectivity. By carefully selecting your catalyst system, base, and reaction conditions, you can effectively harness the differential reactivity of this powerful synthetic building block.
References
-
Reddit. (2019). Why are chlorides less reactive in cross coupling reactions?. r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]
-
MDPI. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (2008). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Google Patents. (1991). Process for the preparation of 2-chloro- or 2-bromo-naphthalene.
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Cardiff University ORCA. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2007). 2-bromonaphthalene from naphthalene. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. Organic Chemistry Frontiers. Retrieved from [Link]
-
YouTube. (2022). Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry. Khan Academy. Retrieved from [Link]
-
ResearchGate. (2015). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Retrieved from [Link]
-
ResearchGate. (1939). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Retrieved from [Link]
Sources
- 1. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. US5043493A - Process for the preparation of 2-chloro- or 2-bromo-naphthalene - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. grokipedia.com [grokipedia.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
identifying and minimizing byproducts in 2-Bromo-7-chloronaphthalene reactions
Welcome to the technical support center for synthetic methodologies involving 2-Bromo-7-chloronaphthalene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important intermediate. We provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you identify and minimize byproducts, thereby optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are their relative merits?
There are several viable pathways to synthesize this compound, each with its own advantages and potential pitfalls. The choice of route often depends on the availability and cost of starting materials.
-
Electrophilic Bromination of 7-chloronaphthalene: This is a direct approach where 7-chloronaphthalene is treated with a brominating agent. The chloro group is deactivating but directs ortho and para to its position. Since the C7 position is chlorinated, electrophilic attack is directed to other positions on the naphthalene ring. Achieving high selectivity for the C2 position requires careful control of reaction conditions to avoid the formation of multiple isomers.
-
Sandmeyer Reaction from 2-Amino-7-chloronaphthalene: This classic transformation involves the diazotization of an amino group followed by displacement with a bromide, typically using a copper(I) bromide catalyst.[1][2] This method offers excellent regiochemical control if the corresponding amine is available. However, the reaction is sensitive and can generate radical-mediated side products, including biaryls and hydro-deamination products.[3][4]
-
Isomerization of other Bromo-chloronaphthalene isomers: It is possible to isomerize other isomers, such as 1-bromo-7-chloronaphthalene, to the desired 2,7-substituted product. This is often achieved at high temperatures over a zeolite or other solid acid catalyst.[5][6] The primary drawback is the formation of an equilibrium mixture of isomers, which necessitates a challenging purification process.
| Synthetic Route | Advantages | Common Disadvantages | Key Byproducts |
| Electrophilic Bromination | Direct, potentially fewer steps. | Poor regioselectivity, risk of polybromination.[7] | Positional isomers (e.g., 1-bromo, 3-bromo), dibromo-chloronaphthalenes. |
| Sandmeyer Reaction | High regioselectivity. | Diazonium salts can be unstable; radical side reactions. | Biaryl compounds, 7-chloronaphthalene (reduction), 7-chloro-2-naphthol (hydrolysis).[8] |
| Isomerization | Utilizes potentially more accessible starting isomers. | Forms equilibrium mixtures, requiring difficult separation. | Other bromo-chloronaphthalene isomers, dehalogenated naphthalenes.[5] |
Q2: What are the most critical reaction parameters to control to maximize the yield and purity of this compound?
Regardless of the synthetic route, several parameters are universally critical for success:
-
Temperature: Temperature control is paramount. In electrophilic bromination, low temperatures often favor kinetic control and can enhance selectivity. In Sandmeyer reactions, the diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.
-
Stoichiometry: Precise control over reagent stoichiometry is essential. For instance, using more than one equivalent of the brominating agent in an electrophilic substitution will inevitably lead to the formation of polybrominated byproducts.[9]
-
Solvent Choice: The solvent can influence reaction rates and selectivity. In some cases, shape-selective catalysts like zeolites can be used in specific solvents to favor the formation of a particular isomer by sterically hindering access to other positions.[10]
-
Catalyst Purity and Loading: For catalyzed reactions like the Sandmeyer or cross-coupling reactions, the purity and loading of the catalyst (e.g., copper or palladium salts) are critical. Catalyst deactivation can lead to incomplete reactions.
Troubleshooting Guide: Identifying and Minimizing Byproducts
This section addresses specific experimental issues you may encounter.
Issue 1: My TLC/GC-MS analysis shows multiple spots/peaks with the same mass as the product. How can I identify the isomers and improve selectivity?
This is a classic problem of isomer formation, especially common in electrophilic substitution reactions.
Causality: The naphthalene ring has multiple positions susceptible to electrophilic attack. The existing chloro substituent directs the incoming electrophile (Br+) but may not provide exclusive selectivity for the desired C2 position, leading to a mixture of positional isomers (e.g., 1-bromo-7-chloro, 3-bromo-7-chloro, etc.).
Identification Protocol:
-
Mass Spectrometry (GC-MS): Confirm that the byproduct peaks have the same mass-to-charge ratio (m/z) and the characteristic isotopic pattern for one bromine and one chlorine atom.
-
¹H NMR Spectroscopy: This is the most powerful tool for distinguishing isomers. The coupling constants (J-values) and chemical shifts of the aromatic protons create a unique fingerprint for each substitution pattern. The desired this compound has a specific, predictable splitting pattern that will differ from other isomers.
-
Reference Standards: If available, compare the retention time (GC) or Rf value (TLC) of your product mixture with authentic samples of potential isomers.
Minimization Strategies:
-
Modify Reaction Temperature: Lowering the temperature can sometimes increase the kinetic preference for one isomer over another.
-
Change the Brominating Agent/Catalyst: The steric bulk of the brominating agent or catalyst can influence regioselectivity. For example, using a bulky Lewis acid catalyst in conjunction with Br₂ might favor substitution at a less sterically hindered position. Using shape-selective zeolite catalysts can also be highly effective.[10]
-
Purification: If isomer formation cannot be suppressed, careful purification is required.
-
Fractional Recrystallization: Isomers often have slightly different solubilities, allowing for separation by careful recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
-
Column Chromatography: A meticulously run silica gel column with a low-polarity eluent system (e.g., hexanes with a small percentage of dichloromethane or ethyl acetate) can effectively separate positional isomers.
-
Issue 2: My mass spectrum shows peaks corresponding to di-bromo and/or di-chloro species. How did this happen and how can I prevent it?
This indicates polyhalogenation or, in some cases, halogen exchange.
Causality:
-
Polybromination: This is the most common cause and occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. The initial product, this compound, is still susceptible to further electrophilic attack.[9]
-
Disproportionation/Transbromination: In high-temperature isomerizations or reactions with certain catalysts, a bromine atom can migrate from one molecule to another, resulting in the formation of both a dehalogenated species (7-chloronaphthalene) and a polyhalogenated one (e.g., dibromo-chloronaphthalene).[5]
Prevention & Minimization Workflow:
The following diagram outlines a logical workflow to address polyhalogenation.
Caption: Workflow for minimizing polyhalogenation byproducts.
Detailed Steps:
-
Strict Stoichiometric Control: Use no more than one molar equivalent of the brominating agent (e.g., Br₂ or NBS).
-
Slow Addition: Add the brominating agent dropwise or in small portions at a controlled temperature. This maintains a low instantaneous concentration of the electrophile, disfavoring a second substitution event.
-
Monitor Reaction Progress: Use TLC or GC to monitor the reaction. Stop the reaction once the starting material is mostly consumed but before significant amounts of polyhalogenated products appear. It is often better to accept incomplete conversion and separate the starting material than to over-react and form inseparable byproducts.
Issue 3: My reaction yield is very low, and the main byproduct is the starting material or a dehalogenated naphthalene.
This points to an incomplete or failed reaction, or undesired reductive side reactions.
Causality:
-
Incomplete Reaction: This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.
-
Hydrodehalogenation (Reduction): This is a common side reaction in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) where this compound is used as a substrate.[11][12] It can also occur in Sandmeyer reactions if reducing agents are present. The aryl radical intermediate can abstract a hydrogen atom instead of coupling with the desired nucleophile.[3]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low yield reactions.
Specific Recommendations:
-
For Sandmeyer Reactions: Ensure the complete formation of the diazonium salt before adding the copper catalyst. Use freshly prepared, high-purity CuBr. The presence of excess nitrite can lead to side reactions.
-
For Electrophilic Bromination: If the reaction is sluggish, consider a more potent Lewis acid catalyst or slightly increasing the temperature. Ensure the 7-chloronaphthalene starting material is pure and dry.
-
For Cross-Coupling Reactions: The primary cause of hydrodehalogenation is often related to β-hydride elimination from the palladium catalyst or protonation of intermediates.[11][12] Ensure all solvents and reagents are rigorously degassed to remove oxygen, and use high-purity ligands and bases.
References
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
de Pater, J. J. M., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC - NIH. Retrieved from [Link]
-
Chemistry Desk. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
- U.S. Patent No. US6307113B1. (2001). Selective bromination of aromatic compounds. Google Patents.
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc. Retrieved from [Link]
- U.S. Patent No. US5043493A. (1991). Process for the preparation of 2-chloro- or 2-bromo-naphthalene. Google Patents.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Prots, I., et al. (2011). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. Retrieved from [Link]
- Canadian Patent No. CA2020364A1. (1991). Process for the preparation of 2-chloro- or 2-bromonaphthalene. Google Patents.
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc. Retrieved from [Link]
-
Wang, Y., & Liebeskind, L. S. (2000). Palladium-Catalyzed Amination of Aryl Bromides. Request PDF on ResearchGate. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Cakmak, O., et al. (2002). Selective bromination of 1-bromonaphthalene: efficient synthesis of bromonaphthalene derivatives. ElectronicsAndBooks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2002). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-8-chloronaphthalene. PubChem Compound Database. Retrieved from [Link]
-
Pearson+. (n.d.). Consider the isomers of 1-bromo-2-chlorocyclobutane. Study Prep. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2016). Techniques and Methods of Identification. Retrieved from [Link]
-
Sci-Hub. (2002). Selective bromination of 1-bromonaphthalene: efficient synthesis of bromonaphthalene derivatives. Retrieved from [Link]
-
Ucur, B. (2023). Methods to Identify Protonation Isomers and Control their Populations in Mass Spectrometry. University of Wollongong Thesis Collection. Retrieved from [Link]
-
Evangelisti, L., et al. (2019). Accurate Experimental Structure of 1-Chloronaphthalene. ResearchGate. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. US5043493A - Process for the preparation of 2-chloro- or 2-bromo-naphthalene - Google Patents [patents.google.com]
- 6. CA2020364A1 - Process for the preparation of 2-chloro- or 2-bromonaphthalene - Google Patents [patents.google.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Regioselective Synthesis of Disubstituted Naphthalenes
Welcome to the technical support center for naphthalene synthesis. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of achieving regiochemical control in the synthesis of disubstituted naphthalenes. Naphthalene's non-uniform electron distribution and distinct steric environments at its various positions present unique and often frustrating challenges.[1][2]
This document moves beyond simple protocols to provide in-depth, causality-driven explanations in a practical question-and-answer format. Our goal is to empower you to not only solve immediate experimental hurdles but also to build a robust framework for designing future synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Naphthalene Reactivity
This section addresses the core principles that govern where and why substituents add to the naphthalene core. Understanding these concepts is the first step in troubleshooting a reaction that has gone awry.
Q1: Why doesn't naphthalene react like benzene? I'm getting a mixture of products in my electrophilic substitution.
A1: The core of the issue lies in the non-equivalence of the positions on the naphthalene ring. Unlike benzene, where all six positions are identical, naphthalene has two distinct types of reactive carbons:
-
Alpha (α) positions: C1, C4, C5, and C8.
-
Beta (β) positions: C2, C3, C6, and C7.
Electrophilic attack at the α-position is generally faster (kinetically favored) because the resulting carbocation intermediate (the arenium ion) is better stabilized. It can be described by more resonance structures that preserve one of the benzene rings as a fully aromatic sextet, leading to a lower activation energy.[3] In contrast, substitution at the β-position proceeds through a less stable intermediate.[4] This inherent difference in reactivity is the primary reason you often see mixtures where the α-substituted product forms more quickly.
Q2: What is the difference between "kinetic" and "thermodynamic" control in naphthalene synthesis, and how can I use it to my advantage?
A2: This is one of the most critical concepts for controlling regioselectivity in naphthalene chemistry, particularly for reversible reactions like sulfonation.[5]
-
Kinetic Control: This regime favors the product that is formed fastest. Reactions are typically run at lower temperatures for shorter durations to trap the kinetic product. For electrophilic substitution on unsubstituted naphthalene, this is almost always the α-product due to the more stable intermediate, as explained above.[4][6]
-
Thermodynamic Control: This regime favors the product that is the most stable. Reactions are run at higher temperatures for longer times, allowing the initial kinetic product to revert to the starting material and eventually form the more stable thermodynamic product.[3] The β-product is often the thermodynamic product because it minimizes steric strain. Specifically, an α-substituent experiences a significant steric clash with the hydrogen atom at the C8 position (a peri-interaction), which is absent in the β-isomer.[5]
By manipulating reaction temperature and time, you can selectively favor one isomer over the other. A classic example is the sulfonation of naphthalene, which yields naphthalene-1-sulfonic acid at 80°C (kinetic control) but naphthalene-2-sulfonic acid at 160°C (thermodynamic control).[3][4]
Caption: Decision workflow for troubleshooting regioselectivity.
Part 3: Field-Proven Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Demonstrating Kinetic vs. Thermodynamic Control via Sulfonation
This protocol illustrates how to selectively synthesize naphthalene-1-sulfonic acid (kinetic product) or naphthalene-2-sulfonic acid (thermodynamic product). [4][5] Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Heating mantle with temperature controller
-
Round bottom flasks and condensers
Procedure A: Kinetic Control (Targeting Naphthalene-1-sulfonic acid)
-
In a 100 mL round bottom flask, carefully add naphthalene (12.8 g, 0.1 mol).
-
Cool the flask in an ice bath.
-
Slowly add concentrated H₂SO₄ (10 mL, ~0.18 mol) with stirring, keeping the internal temperature below 20°C.
-
Once the addition is complete, transfer the flask to a pre-heated oil bath at 80°C .
-
Stir vigorously for 1 hour.
-
To isolate, cool the reaction mixture and pour it carefully into 100 mL of cold water. The product will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water. Analyze by ¹H NMR to confirm the product is predominantly the 1-isomer.
Procedure B: Thermodynamic Control (Targeting Naphthalene-2-sulfonic acid)
-
Follow steps 1-3 from Procedure A.
-
Transfer the flask to a pre-heated oil bath at 160°C .
-
Stir vigorously for 4-6 hours. Use a condenser to prevent loss of material.
-
Follow steps 6-7 from Procedure A for workup and analysis. The product should be predominantly the 2-isomer.
Protocol 2: Picolinamide-Directed C8-Arylation of a 1-Naphthylamine Derivative
This protocol is a representative example of a modern C-H functionalization reaction that provides excellent regioselectivity for the challenging peri position. [7][8] Materials:
-
N-(naphthalen-1-yl)picolinamide (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-(naphthalen-1-yl)picolinamide (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and Ag₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and place it in a pre-heated oil bath at 120°C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the 8-arylated product.
References
-
Field, L. D., Sternhell, S., & Wilton, H. V. (1999). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education. [Link] [4][6]2. Mitchell, W. J. (1955). Steric and electronic effects of alkyl substituents in the naphthalene system. UC Research Repository. [Link] [9]3. ProQuest. (1999). Electrophilic substitution in naphthalene: Kinetic vs thermodynamic control. Journal of Chemical Education. [Link] [3]4. Zhu, T., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances. [Link] [10]5. ResearchGate. (n.d.). C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. Request PDF. [Link] [11]6. Catino, M., et al. (2020). Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemPlusChem. [Link] [12]7. ResearchGate. (n.d.). Directing Group‐Assisted C H Bond Functionalization on the Naphthalene. Request PDF. [Link] [7]8. ACS Publications. (1999). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education. [Link] [6]9. Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. [Link] [5]10. Wang, C., et al. (2021). Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Chemical Science. [Link] [13]11. Organic chemistry teaching. (2021). Reversible aromatic substitution reactions. WordPress.com. [Link] 12. ResearchGate. (n.d.). para‐selective C−H functionalization of naphthalene. [Link] [8]13. ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization. [Link] [1]14. ACS Publications. (2025). Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. [Link] [14]15. RSC Publishing. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Organic & Biomolecular Chemistry. [Link] [15]16. PubMed. (2005). Synthesis of naphthalenes and 2-naphthols by the electrophilic cyclization of alkynes. The Journal of Organic Chemistry. [Link] [16]17. UC Research Repository. (1959). Steric effects on reactivity in some naphthalene derivatives. [Link] [17]18. NIH. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules. [Link] [18]19. ACS Publications. (2007). Regioselective Synthesis of Substituted Naphthalenes: A Novel de Novo Approach Based on a Metal-Free Protocol for Stepwise Cycloaddition of o-Alkynylbenzaldehyde Derivatives with Either Alkynes or Alkenes. Organic Letters. [Link] [19]20. Wiley Online Library. (2020). Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemPlusChem. [Link] [2]21. Semantic Scholar. (2020). C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. Synthesis. [Link]
-
PubMed. (2015). Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes. Chemistry. [Link] [20]23. NIH. (2005). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (2024). Regioselective construction of two isomeric BN-fused aromatic frameworks enabling the synthesis of ultralong room-temperature phosphorescence materials. Chemical Science. [Link]
-
OUCI. (2012). Direct Synthesis of Substituted Naphthalenes from 1,3-Dicarbonyl Compounds and 1,2-Bis(halomethyl)benzenes Including a Novel Rearrangement Aromatization of Benzo[c]oxepine. Organic Letters. [Link]
-
ACS Publications. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of naphthalene derivatives. [Link]
-
Longdom Publishing. (n.d.). Computational Studies of the Reactivity, Regio- Selectivity and Stereo- Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Journal of Computer Science & Systems Biology. [Link] [21]29. YouTube. (2022). Pericyclic Reactions: Regioselectivity and Stereoselectivity in Diel's Alder reactions. PG CHEMISTRY LECTURES. [Link] [22]30. ACS Publications. (2014). Synthesis of Naphthalenes via Platinum-Catalyzed Hydroarylation of Aryl Enynes. Organic Letters. [Link]
-
PMC. (2019). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules. [Link]
-
PMC. (2024). On the nature of the triplet electronic states of naphthalene dimers. Chemical Science. [Link]
-
Semantic Scholar. (2009). Regioselective Synthesis of Methylene-Bridged Naphthalene Oligomers and Their Host-Guest Chemistry. Organic Letters. [Link]
-
RSC Publishing. (2014). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic substitution in naphthalene: Kinetic vs thermodynamic control - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 10. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o -silylaryl triflates - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03831A [pubs.rsc.org]
- 16. Synthesis of naphthalenes and 2-naphthols by the electrophilic cyclization of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 18. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
- 22. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection and Optimization for 2-Bromo-7-chloronaphthalene Coupling
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-7-chloronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this specific substrate. The primary challenge—and opportunity—with this molecule lies in achieving chemoselective functionalization at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving selective coupling with this compound?
The ability to achieve selective coupling hinges on the inherent difference in reactivity among carbon-halogen bonds in palladium-catalyzed reactions. The generally accepted reactivity order is C–I > C–Br > C–OTf > C–Cl.[1] For this compound, the carbon-bromine bond is significantly more susceptible to oxidative addition to a Pd(0) center than the carbon-chlorine bond. By carefully selecting the catalyst system and reaction conditions, we can exploit this reactivity differential to functionalize the C-Br position exclusively.
Q2: Which cross-coupling reactions are most suitable for the selective functionalization of this compound?
Several palladium-catalyzed cross-coupling reactions are well-suited for selective C-Br functionalization:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide variety of aryl or vinyl boronic acids and esters.[1]
-
Heck Coupling: Used to form C-C bonds by coupling with alkenes.[2]
-
Sonogashira Coupling: Enables the formation of C-C triple bonds with terminal alkynes.[1][3]
-
Buchwald-Hartwig Amination: A powerful method for forming C-N bonds with primary or secondary amines.[1][4]
Q3: How do I choose the right palladium precursor?
The choice of palladium precursor is often a matter of convenience, stability, and the specific reaction. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.
-
Pd(II) sources like Pd(OAc)₂ are air-stable but must be reduced in situ to the catalytically active Pd(0) species.[5] This reduction can sometimes be facilitated by phosphine ligands or other reagents in the mixture.[6]
-
Pd(0) sources like Pd₂(dba)₃ are often more reactive but can be more sensitive to air and require careful handling.
For initial screening, an air-stable Pd(II) precatalyst is often a practical starting point.
Q4: Why is the ligand so critical for this substrate?
The ligand is arguably the most important component for controlling both reactivity and selectivity.[7][8] It stabilizes the palladium center, influences its reactivity, and sterically controls which bond reacts. For selective C-Br coupling, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[7][9][10] The σ-donating character of these ligands increases the electron density on the palladium, which facilitates the oxidative addition of the C-Br bond, while their steric bulk can disfavor interaction with the more sterically hindered or less accessible C-Cl bond.[10]
Catalyst & Reagent Selection Guide
The Principle of Chemoselectivity
The core strategy revolves around tuning the electronic and steric properties of the catalyst to favor the kinetic product derived from C-Br activation. Harsh conditions or overly reactive catalysts can lead to a loss of selectivity.
Caption: Exploiting the reactivity difference between C-Br and C-Cl bonds.
Data Summary Tables
Table 1: Comparison of Common Palladium Ligands for Selective C-Br Coupling
| Ligand Type | Examples | Typical Coupling Reaction(s) | Key Advantages for Selectivity |
| Bulky Monophosphines | P(t-Bu)₃, SPhos, XPhos, RuPhos | Suzuki, Buchwald-Hartwig, Heck | Excellent for activating C-Br bonds while leaving C-Cl untouched due to steric hindrance and high electron-donating ability.[7][10] |
| Bidentate Phosphines | dppf, BINAP, Xantphos | Suzuki, Buchwald-Hartwig | Can provide high stability to the catalyst complex, but may sometimes be less active for challenging substrates compared to bulky monophosphines.[4][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Suzuki, Heck | Strong σ-donors that form very stable Pd-complexes, often highly active and can promote difficult couplings.[9] |
| Triphenylphosphine (PPh₃) | PPh₃ | Suzuki, Sonogashira, Heck | A general, less expensive ligand. May require higher temperatures and can be less selective for C-Br vs. C-Cl compared to more advanced ligands. |
Table 2: Guide to Base Selection for Common Coupling Reactions
| Base | Strength | Typical Coupling Reaction(s) | Solubility Notes | Key Considerations |
| K₃PO₄ | Strong | Suzuki-Miyaura | Moderately soluble in water; often used in aqueous/organic biphasic systems. | Very effective for Suzuki couplings, helps facilitate the formation of the active boronate species.[1][12] |
| Cs₂CO₃ | Strong | Suzuki-Miyaura, Buchwald-Hartwig | Good solubility in some organic solvents (e.g., DMF). | Highly effective, but more expensive. Can be beneficial for challenging couplings. |
| K₂CO₃ / Na₂CO₃ | Moderate | Suzuki-Miyaura, Heck | Primarily water-soluble. | A standard, cost-effective choice for many Suzuki reactions, often used in aqueous solvent systems.[13] |
| NaOt-Bu / KOt-Bu | Very Strong | Buchwald-Hartwig Amination | Soluble in many organic solvents (e.g., Toluene, Dioxane). | Standard for C-N coupling. Highly basic and non-nucleophilic, but sensitive to moisture and incompatible with certain functional groups.[11] |
| Et₃N / DIPEA | Weak (Organic) | Sonogashira, Heck | Soluble in most organic solvents. | Acts as both a base and a solvent in some Sonogashira protocols.[14] Essential for neutralizing the HX generated. |
Troubleshooting Guide
Even with optimized starting points, challenges can arise. This section addresses common problems in a systematic way.
Caption: A logical workflow for troubleshooting common coupling issues.
Table 3: Detailed Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield | 1. Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[5][15] 2. Impure Reagents: Contaminants in solvents or starting materials can poison the catalyst.[16] 3. Suboptimal Base/Solvent: The base may not be strong enough or soluble enough to promote the key catalytic steps (e.g., transmetalation in Suzuki).[1][12] | 1. Improve Inert Atmosphere: Use Schlenk techniques. Degas solvents thoroughly via freeze-pump-thaw or by sparging with argon for 20-30 minutes.[17] 2. Purify Reagents: Ensure starting materials are pure and solvents are anhydrous and degassed.[15] 3. Screen Conditions: Systematically screen different bases and solvents. For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃. |
| Poor Selectivity (Reaction at C-Cl bond) | 1. High Temperature/Long Reaction Time: Forcing conditions can provide enough energy to overcome the activation barrier for C-Cl insertion. 2. Highly Reactive Catalyst System: A very active, small ligand may not provide enough steric differentiation between the two sites. | 1. Lower the Temperature: Start optimization at a lower temperature (e.g., 80 °C) and monitor for selective conversion of the C-Br bond before pushing higher.[1] 2. Increase Ligand Steric Bulk: Switch from a ligand like PPh₃ to a bulkier one like SPhos or P(t-Bu)₃. The larger steric footprint will preferentially favor oxidative addition at the more accessible C-Br position.[1] |
| Side Reactions (Dehalogenation, Homocoupling) | 1. Hydrodehalogenation: The C-Br bond is replaced by hydrogen. This can be caused by trace water or other proton sources, especially with highly active catalysts.[18][19] 2. Homocoupling: Boronic acid homocoupling (Suzuki) or alkyne homocoupling (Sonogashira) is often promoted by the presence of oxygen.[5][14] | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize proton sources that lead to hydrodehalogenation. 2. Rigorous Degassing: This is the most effective way to prevent oxygen-induced homocoupling.[5] 3. Copper-Free Sonogashira: For Sonogashira reactions, omitting the copper co-catalyst can prevent the unwanted Glaser-type alkyne homocoupling.[14] |
General Experimental Protocols
The following are starting-point protocols. Optimal conditions will vary depending on the specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring & Workup: Monitor progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[1]
Protocol 2: Selective Sonogashira Coupling (Copper-Free)
-
Setup: To a Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inerting: Evacuate and backfill the flask with argon.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 3.0 equiv.). Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at a suitable temperature (e.g., 60-80 °C).
-
Monitoring & Workup: Monitor by TLC or LC-MS. After completion, cool the mixture, filter off any solids (e.g., amine hydrobromide salt), concentrate the filtrate, and purify the residue.[14]
Protocol 3: Selective Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strong counterflow of argon, add to a Schlenk flask the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-5 mol%), and the strong base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Inerting & Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor by LC-MS. Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, extract with an organic solvent, wash with brine, dry, concentrate, and purify.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
- Benchchem. (n.d.). Navigating the Catalytic Landscape for 2-(Aminomethyl)-7-bromonaphthalene Cross-Coupling: A Comparative Guide.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Benchchem. (n.d.). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
- Benchchem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
- Benchchem. (n.d.). Optimizing Suzuki coupling reaction conditions for bromonaphthalenes.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Scalability in 2-Bromo-7-chloronaphthalene Synthesis
Welcome to the technical support center dedicated to addressing the challenges in the production of 2-Bromo-7-chloronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of scaling up this important chemical synthesis.
Introduction to the Synthesis and its Challenges
This compound is a key building block in the synthesis of various organic compounds, particularly in the pharmaceutical and materials science sectors. Its production, typically achieved through the electrophilic bromination of 2-chloronaphthalene, presents several challenges, especially when transitioning from laboratory-scale to industrial production. These challenges primarily revolve around controlling regioselectivity, managing exothermic reactions, minimizing byproduct formation, and ensuring product purity at scale. This guide will provide practical, experience-driven insights to overcome these hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured to provide direct answers to specific issues you may encounter during your experiments.
Issue 1: Low Yield of this compound
Q: We are experiencing a lower than expected yield of the desired this compound. What are the likely causes and how can we optimize the reaction for a higher yield?
A: Low yields in the synthesis of this compound can stem from several factors. Let's break down the potential causes and their solutions:
-
Incomplete Reaction: The reaction may not be going to completion. To address this, consider the following:
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to complete. Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1]
-
Mixing: Inadequate mixing can lead to localized areas of low reagent concentration. On a larger scale, ensure your reactor is equipped with an appropriate agitation system to maintain a homogeneous reaction mixture.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation. The optimal temperature should be determined through careful experimentation. For many brominations, a controlled, moderate temperature is key.[2]
-
-
Sub-optimal Reagent Stoichiometry: The molar ratio of bromine to 2-chloronaphthalene is critical.
-
An insufficient amount of bromine will result in an incomplete reaction.
-
An excess of bromine can lead to the formation of polybrominated byproducts, which will lower the yield of your desired product.[1][3] A slight excess of bromine (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion, but this must be carefully controlled.
-
-
Loss of Product During Work-up: Significant product loss can occur during the extraction and purification stages.
-
Quenching: Ensure the quenching of excess bromine with a reducing agent like sodium thiosulfate or sodium bisulfite is done carefully to avoid any unwanted side reactions.[4][5][6]
-
Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete transfer of the product from the aqueous layer.
-
Purification: The choice of purification method is crucial. Recrystallization is a common lab-scale technique, but for larger quantities, other methods like column chromatography or distillation under reduced pressure might be more efficient, though they also come with potential for product loss.
-
Troubleshooting Flowchart for Low Yield
Caption: A decision tree to diagnose the cause of low yield.
Issue 2: Poor Regioselectivity and Isomeric Impurities
Q: Our final product is contaminated with other isomers, primarily 1-bromo-2-chloronaphthalene and 3-bromo-2-chloronaphthalene. How can we improve the regioselectivity of the bromination?
A: Achieving high regioselectivity in the bromination of 2-chloronaphthalene is a common challenge. The directing effect of the chloro group and the inherent reactivity of the naphthalene ring system play a significant role. Here's how to address this issue:
-
Understanding the Directing Effects: The chloro group is an ortho-, para-director. However, in naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7).[3][7] This can lead to a mixture of products. The desired this compound is a result of substitution at a β-position.
-
Choice of Catalyst: The use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is crucial for activating the bromine and can influence the isomer distribution.[7][8]
-
The catalyst polarizes the Br-Br bond, creating a more potent electrophile.[1][9]
-
The choice and amount of catalyst can affect the steric and electronic environment of the reaction, thereby influencing the position of bromination. Experimenting with different Lewis acids and their concentrations can help optimize for the desired isomer.
-
-
Reaction Temperature: Temperature can have a significant impact on regioselectivity.[2]
-
Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. For the bromination of naphthalenes, lower temperatures often lead to a higher proportion of the α-isomer. Therefore, careful temperature control is essential.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioselectivity. Experimenting with different solvents, such as dichloromethane, carbon tetrachloride, or nitrobenzene, may lead to an improved isomeric ratio.
Table 1: Factors Influencing Regioselectivity in the Bromination of 2-Chloronaphthalene
| Factor | Influence on Regioselectivity | Recommendations |
| Catalyst | Can alter the electrophilicity of bromine and the steric environment. | Screen different Lewis acids (e.g., FeBr₃, AlCl₃) and optimize their concentration. |
| Temperature | Lower temperatures often favor kinetic products (α-substitution). | Maintain a consistent and controlled low to moderate reaction temperature. |
| Solvent | Can stabilize intermediates and influence the reaction pathway. | Experiment with solvents of varying polarity. |
| Brominating Agent | Different brominating agents have different steric and reactivity profiles. | Consider alternatives to molecular bromine, such as N-bromosuccinimide (NBS), though this may require different reaction conditions. |
Issue 3: Formation of Polybrominated Byproducts
Q: We are observing the formation of dibromo- and tribromo-chloronaphthalenes in our product mixture. How can we minimize this over-bromination?
A: The formation of polybrominated species is a common issue when the desired monobrominated product is still reactive towards further bromination. Here are strategies to control this:
-
Strict Stoichiometric Control: This is the most critical factor. Use a precise amount of bromine, ideally with a slight excess to ensure full conversion of the starting material without promoting further bromination.[1][3]
-
Controlled Addition of Bromine: Instead of adding all the bromine at once, a slow, controlled, dropwise addition is highly recommended, especially on a larger scale. This maintains a low concentration of bromine in the reaction mixture at any given time, disfavoring multiple substitutions on the same molecule.
-
Reaction Monitoring: Closely monitor the reaction's progress. As soon as the starting material is consumed, the reaction should be quenched to prevent the product from reacting further.
-
Lower Reaction Temperature: As with improving regioselectivity, lower temperatures can also help to reduce the rate of the second and subsequent bromination reactions, which typically have a higher activation energy than the initial bromination.
Workflow for Minimizing Polybromination
Caption: A workflow diagram illustrating the key steps to control polybromination.
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of this compound. Note: These protocols should be optimized for your specific laboratory conditions and scale.
Protocol 1: Scalable Synthesis of this compound
Objective: To provide a robust and scalable method for the synthesis of this compound.
Materials:
-
2-Chloronaphthalene
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated Aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a multi-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap containing a sodium thiosulfate solution to neutralize any escaping HBr and bromine vapors.[9]
-
Charging the Reactor: Charge the flask with 2-chloronaphthalene and anhydrous dichloromethane. Stir the mixture until the 2-chloronaphthalene is completely dissolved.
-
Catalyst Addition: Carefully add anhydrous iron(III) bromide to the solution.
-
Bromine Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, so careful control of the addition rate is crucial to manage the temperature.[10][11]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction monitoring indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted bromine. The reddish-brown color of bromine should disappear.[4][6]
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
For larger scales, column chromatography or vacuum distillation may be more appropriate.
-
Protocol 2: HPLC Analysis of this compound
Objective: To determine the purity of this compound and quantify any isomeric impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.
This method should allow for the separation of this compound from the starting material and major isomeric byproducts. Retention times will need to be confirmed with authentic standards.[12][13][14]
Safety First: Handling Bromine at Scale
The use of molecular bromine on an industrial scale requires strict adherence to safety protocols due to its high toxicity, corrosivity, and reactivity.[15][16][17][18][19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Neoprene or Viton® are recommended), a lab coat, safety goggles, and a face shield.[4][15] For large-scale operations, a full-face respirator with an acid gas cartridge is essential.[4]
-
Ventilation: All work with bromine must be conducted in a well-ventilated fume hood or a closed-system reactor with appropriate off-gas scrubbing.[4][17]
-
Spill Response: Have a bromine spill kit readily available. Small spills can be neutralized with a saturated solution of sodium thiosulfate.[4][19]
-
Material Compatibility: Use only glass or other bromine-resistant materials for your reaction setup. Bromine is highly corrosive to many metals and plastics.[4]
Diagram of a Safe Bromination Reaction Setup
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene, chlorination & bromination, physical & chemical properties & uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 16. dollycorporation.com [dollycorporation.com]
- 17. carlroth.com [carlroth.com]
- 18. lobachemie.com [lobachemie.com]
- 19. chamberlandresearch.com [chamberlandresearch.com]
- 20. ddpsinc.com [ddpsinc.com]
preventing degradation of 2-Bromo-7-chloronaphthalene during storage
Technical Support Center: 2-Bromo-7-chloronaphthalene
Introduction
Welcome to the technical support guide for this compound (CAS No. 321939-67-7). This document is intended for researchers, scientists, and drug development professionals who utilize this key halogenated aromatic hydrocarbon. As a critical building block, particularly in the synthesis of materials for organic light-emitting devices (OLEDs), maintaining its purity during storage is paramount to ensuring experimental reproducibility and success.[1] This guide provides field-proven insights and protocols to prevent degradation and troubleshoot common issues encountered during its storage.
The inherent structure of this compound, a polycyclic aromatic hydrocarbon (PAH) with two different halogen substituents, presents specific stability challenges.[2] This guide will address these challenges directly, moving beyond generic storage advice to offer a scientifically grounded framework for its long-term preservation.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the absolute ideal storage conditions for long-term stability?
A: While supplier recommendations can vary from room temperature to refrigerated, for maximum long-term stability ( > 6 months), we have established the following as the gold standard: Store at -20°C, under a dry inert atmosphere (argon or nitrogen), and protected from light. [1]
-
Causality:
-
Temperature (-20°C): Reduces the kinetic energy of molecules, drastically slowing the rate of potential degradation reactions, such as dehalogenation or oxidation.
-
Inert Atmosphere: Halogenated aromatic compounds can be susceptible to slow oxidation.[3] Displacing atmospheric oxygen with an inert gas minimizes the risk of forming unwanted oxygenated byproducts.
-
Dryness: The compound should be sealed in a dry container. Moisture can facilitate hydrolytic degradation pathways, especially over long periods or in the presence of trace impurities.
-
Light Protection: Aromatic systems can be photosensitive. UV light can provide the activation energy for free-radical mechanisms, leading to decomposition or polymerization. Storing in an amber vial or in a dark cabinet is essential.
-
Q2: My supplier shipped the material at room temperature. Is it already degraded?
A: Not necessarily. This compound is a solid that is generally stable for the duration of shipping at ambient temperatures.[4][5] However, for long-term storage in the laboratory, the conditions should be much more stringent. Upon receipt, it is best practice to inspect the material for any visual changes and transfer it to the ideal storage conditions outlined in Q1.
Q3: What is the best type of container for storing this compound?
A: A borosilicate glass vial with a PTFE-lined cap is the industry standard and our strong recommendation.
-
Vial: Amber glass is preferred to protect against light. Borosilicate glass is chemically inert and minimizes the risk of leaching impurities.
-
Cap Liner: Polytetrafluoroethylene (PTFE) provides an excellent chemical barrier and a tight seal, preventing the ingress of moisture and oxygen, which are key drivers of degradation.
Q4: How can I visually identify if my this compound has started to degrade?
A: The pristine compound is typically a white or off-white crystalline powder.[6] Signs of degradation include:
-
Color Change: A shift to yellow, tan, or brown.
-
Change in Consistency: Clumping or the appearance of a "tarry" or oily residue.[7]
-
Odor: The development of a sharp, acidic odor may indicate the release of hydrogen bromide (HBr) or hydrogen chloride (HCl) gas, a clear sign of decomposition.[8]
Q5: If I suspect degradation, how can I definitively confirm it?
A: Visual inspection is only an indicator. The definitive method is to perform an analytical purity assessment.
-
Recommended Techniques: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for quantifying purity and detecting low-level impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of degradation byproducts by comparing the spectrum to that of a pure reference sample.
Troubleshooting Guide: Degradation During Storage
This guide provides a systematic approach to identifying and resolving stability issues.
Issue 1: The compound has visibly changed color (e.g., from white to yellow/brown).
-
Primary Suspected Cause: Oxidation and/or photodegradation. This occurs when the compound is stored with exposure to air and/or light.
-
Workflow for Resolution:
-
Quarantine: Immediately segregate the suspect vial to prevent its accidental use in a critical experiment.
-
Analytical Confirmation: Perform a quantitative purity analysis (e.g., HPLC) to determine if the material still meets the specifications for your application.
-
Decision Point:
-
If Purity is Acceptable: The color change may be due to minor surface-level degradation. The bulk material may still be usable. Immediately transfer to a new, clean amber vial, purge with inert gas, and store under the ideal conditions (-20°C, dark).
-
If Purity is Unacceptable: The material must be either repurified or disposed of. Recrystallization from a suitable solvent system (e.g., aqueous methanol, similar to other bromonaphthalenes) may be a viable purification method.[7] If purification is not feasible, dispose of the chemical according to your institution's hazardous waste guidelines.[9]
-
-
Preventative Action: Review lab storage protocols. Ensure all batches of this compound are stored under an inert atmosphere in amber vials at -20°C.
-
Issue 2: Experimental results are inconsistent, suggesting a starting material problem.
-
Primary Suspected Cause: The formation of non-visible, but reactive, impurities. Even a small percentage of a degradation byproduct can potentially interfere with sensitive downstream reactions (e.g., catalysis, polymerization).
-
Workflow for Resolution:
-
Purity Verification: Do not assume the material is pure, even if it looks fine. Perform an immediate analytical check (NMR, GC, or HPLC) on the batch .
-
Control Experiment: Run the reaction simultaneously with a new, unopened vial of this compound. This is the fastest way to confirm if the stored material is the root cause of the inconsistency.
-
Corrective Action: If the old material is confirmed as the problem, discard it. Re-evaluate your storage SOP for all sensitive reagents. For compounds like this, it is advisable to aliquot larger quantities into smaller, single-use vials upon receipt. This prevents repeated exposure of the bulk material to the atmosphere each time it is used.
-
Data Summary & Recommended Protocols
Table 1: Storage Condition Comparison
| Parameter | Standard Storage (Short-Term) | Recommended Gold Standard (Long-Term) | Rationale |
| Temperature | Room Temp to 2-8°C[4][10] | -20°C [1] | Slows all potential degradation reaction rates significantly. |
| Atmosphere | Standard Air (in sealed vial) | Inert Gas (Argon/Nitrogen) | Prevents slow oxidation of the aromatic ring. |
| Light | Standard Lab Lighting | Protected from Light (Amber Vial/Dark) | Prevents photodegradation and free-radical formation. |
| Container | Standard Glass Vial | Amber Borosilicate Vial, PTFE-lined Cap | Ensures chemical inertness and a superior seal against air/moisture. |
Protocol: Ideal Storage Procedure for this compound
-
Receipt & Inspection: Upon receiving the compound, visually inspect for any signs of degradation or damage to the container.
-
Aliquotting (Optional but Recommended): For bulk containers (>5g), consider transferring the material into several smaller, appropriately sized amber glass vials in a glove box or under a stream of inert gas. This minimizes contamination of the entire batch.
-
Inert Gas Purge: Before sealing the vial, gently flush the headspace with dry argon or nitrogen for 15-30 seconds.
-
Sealing: Tightly seal the vial with a PTFE-lined cap. For extra protection against moisture, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date received/aliquotted, and storage conditions.
-
Storage: Place the sealed vial inside a secondary container (e.g., a labeled box) and store it in a -20°C freezer that is not prone to frequent temperature cycles.
Visual Workflow Diagrams
The following diagrams illustrate the key decision-making processes for storage and troubleshooting.
Caption: Decision tree for troubleshooting suspected compound degradation.
References
-
Handling and Storage of Hazardous Materials. University of Colorado Colorado Springs.[Link]
-
This compound. PubChem, National Institutes of Health.[Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Authority.[Link]
-
2-bromonaphthalene. Organic Syntheses Procedure.[Link]
-
Chemical Handling and Storage Section 6. University of Toronto Scarborough.[Link]
-
Aromatic Hydrocarbons Standard - Safety Data Sheet. Agilent Technologies.[Link]
-
ICSC 1708 - 2-Chloronaphthalene. International Labour Organization.[Link]
-
Storage of Hazardous Chemicals in Laboratories. Health and Safety Authority.[Link]
-
2-Chloronaphthalene. Wikipedia.[Link]
Sources
- 1. usbio.net [usbio.net]
- 2. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. 321939-67-7|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ICSC 1708 - 2-Chloronaphthalene [chemicalsafety.ilo.org]
- 9. hsa.ie [hsa.ie]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Workup Procedures for Reactions Containing 2-Bromo-7-chloronaphthalene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-7-chloronaphthalene. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges encountered during the workup and purification of reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Core Properties of this compound
A solid understanding of the physical properties of your starting material and potential byproducts is critical for designing an effective workup and purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | PubChem[1] |
| Molecular Weight | 241.51 g/mol | PubChem[1] |
| Appearance | Off-white crystalline powder | PubChem[2] |
| Melting Point | 59 °C | Wikipedia[3] |
| Solubility | Insoluble in water | Thermo Fisher Scientific[4], Wikipedia[3] |
| LogP | 4.8 | PubChem[1] |
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems that may arise during the workup of common cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, involving this compound.
Question: After my Suzuki-Miyaura coupling reaction, I'm struggling to remove boron-containing byproducts from my product. What is the best approach?
Answer: Boronic acid and boronate ester-derived impurities are common challenges in Suzuki-Miyaura couplings. Due to the non-polar nature of this compound and its derivatives (LogP ≈ 4.8)[1], a simple aqueous wash is often insufficient.
-
Causality: Boronic acids can be difficult to remove due to their polarity and potential to form boroxines. Boronate esters, while less polar, can co-elute with the desired product during chromatography.
-
Recommended Protocol:
-
Initial Quench and Extraction: After the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute the mixture with an organic solvent like ethyl acetate or toluene and transfer to a separatory funnel.
-
Base Wash: Wash the organic layer with 1 M NaOH or K₂CO₃ solution to remove unreacted boronic acid.
-
Oxidative Workup (if necessary): If boronate esters are present, an oxidative workup can be employed. Treat the organic layer with a solution of 10% hydrogen peroxide in 1 M NaOH. This oxidizes the boron species to more polar and water-soluble alcohols and borates. Caution: This is an exothermic reaction.
-
Solvent Swaps for Volatile Boron Species: For certain boron reagents, repeated concentration of the crude product from methanol can form volatile trimethyl borate, which can be removed under reduced pressure[5].
-
Chromatography: If impurities persist, column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is recommended.
-
Question: I've performed a Buchwald-Hartwig amination and now have a crude product contaminated with phosphine oxide. How can I efficiently remove it?
Answer: Triphenylphosphine oxide (TPPO) or other phosphine oxides generated from ligands are common, often crystalline, byproducts in Buchwald-Hartwig and other palladium-catalyzed reactions[6][7]. Their polarity can make them tricky to separate from the desired product.
-
Causality: The P=O bond in phosphine oxides imparts significant polarity, but their aromatic nature also provides organic solubility, leading to co-elution issues.
-
Recommended Protocol:
-
Pentane/Hexane Precipitation: Concentrate the reaction mixture to a thick oil or solid. Add a minimal amount of a polar solvent in which your product is soluble (e.g., dichloromethane or ether), then add a large excess of a non-polar solvent like pentane or hexanes. The less polar product should remain in solution while the more polar phosphine oxide precipitates.
-
Filtration through a Silica Plug: If precipitation is incomplete, pass the crude material (dissolved in a minimal amount of solvent) through a short plug of silica gel, eluting with a relatively non-polar solvent or solvent mixture (e.g., 9:1 hexanes:ethyl acetate)[5]. The desired, less polar product will elute, while the phosphine oxide will be retained on the silica.
-
Acidic Wash for Basic Products: If your aminated product is basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute HCl (e.g., 1 M). The protonated amine product will move to the aqueous layer, leaving the neutral phosphine oxide in the organic layer. The aqueous layer can then be basified and re-extracted to recover the purified product.
-
Question: My reaction mixture has formed a persistent emulsion during the aqueous workup. How can I break it?
Answer: Emulsions are common when working with biphasic systems, especially when residual catalysts or finely divided solids are present.
-
Causality: Surfactant-like properties of certain reagents or byproducts can stabilize the interface between the organic and aqueous layers.
-
Recommended Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite®. This can help to remove particulate matter that may be stabilizing the emulsion.
-
Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, gently invert the funnel several times.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the phase properties sufficiently to break the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What is a general, robust workup procedure for a Suzuki coupling reaction with this compound?
A1: The following is a standard protocol that can be adapted based on the specific boronic acid/ester used.
Standard Suzuki Coupling Workup Protocol
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Dilution and Phase Separation: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane). Transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
Water (to remove bulk inorganic salts).
-
1 M aqueous NaHCO₃ or Na₂CO₃ (to remove any acidic impurities and neutralize the mixture).
-
Saturated aqueous NaCl (brine) (to help break any emulsions and remove residual water).
-
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, hexanes/ethyl acetate).
Q2: Are there any specific safety precautions I should take when working with this compound?
A2: Yes. According to safety data sheets, this compound and related halonaphthalenes can cause skin and serious eye irritation, and may cause respiratory irritation[4][8]. It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects[4]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[4].
Q3: How can I monitor the progress of my purification to ensure all byproducts are removed?
A3: Thin-Layer Chromatography (TLC) is an excellent initial tool. Use a suitable mobile phase to get good separation between your starting material, product, and any major impurities. Staining with potassium permanganate or visualization under UV light can help identify spots. For more rigorous analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to confirm the purity of the final product.
References
-
PubChem Compound Summary for CID 51358509, this compound. National Center for Biotechnology Information. [Link]
-
2-bromonaphthalene. Organic Syntheses. [Link]
-
Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles (UCLA). [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Process for the preparation of 2-chloro- or 2-bromonaphthalene.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Process for the preparation of 2-chloro- or 2-bromo-naphthalene.
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
This compound. Pharmaffiliates. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Suzuki cross-coupling. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
2-Chloronaphthalene. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
PubChem Compound Summary for CID 7056, 2-Chloronaphthalene. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of 2-Bromo-7-chloronaphthalene and Other Dihalonaphthalenes: A Guide for Researchers
In the landscape of drug discovery and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular architectures. Dihalonaphthalenes, a class of bicyclic aromatic hydrocarbons bearing two halogen substituents, represent a versatile platform for the construction of complex organic molecules through various cross-coupling methodologies. Among these, 2-Bromo-7-chloronaphthalene stands as a unique scaffold, offering differential reactivity at its two halogenated positions. This guide provides a comprehensive comparative analysis of this compound and other representative dihalonaphthalenes, focusing on their physicochemical properties, reactivity in key synthetic transformations, and the underlying principles that govern their chemical behavior.
Physicochemical Properties: A Foundation for Reactivity
The physical and chemical characteristics of a molecule dictate its behavior in a reaction, influencing factors such as solubility, melting point, and electronic properties. A comparison of these properties for this compound and other selected dihalonaphthalenes provides a fundamental basis for understanding their relative utility in synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₆BrCl | 241.51 | 4.8 | Not Reported | Not Reported |
| 1,4-Dichloronaphthalene | C₁₀H₆Cl₂ | 197.06 | 4.1 | 67-68 | 287.5 |
| 2,3-Dichloronaphthalene | C₁₀H₆Cl₂ | 197.06 | 4.2 | 120-121 | Not Reported |
| 1,5-Dichloronaphthalene | C₁₀H₆Cl₂ | 197.06 | 4.1 | 107 | 285-287 |
| 1,2-Dibromonaphthalene | C₁₀H₆Br₂ | 285.96 | 4.6 | 66-68 | Not Reported |
| 1,5-Dibromonaphthalene | C₁₀H₆Br₂ | 285.96 | 4.6 | 130-132 | Not Reported |
| 2,6-Dibromonaphthalene | C₁₀H₆Br₂ | 285.96 | 4.6 | 166-168 | Not Reported |
The data highlights the influence of the halogen type and position on the physicochemical properties. As expected, brominated naphthalenes have a higher molecular weight than their chlorinated counterparts. The melting points of dihalonaphthalenes are influenced by the symmetry of the molecule; for instance, the more symmetrical 1,5- and 2,6-disubstituted isomers tend to have higher melting points compared to less symmetrical isomers. This is due to more efficient packing in the crystal lattice. The solubility of these compounds in organic solvents is generally good, a critical factor for their application in homogeneous catalysis.
Comparative Reactivity in Cross-Coupling Reactions
The true synthetic utility of dihalonaphthalenes lies in their ability to participate in a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-halogen bond is a key determinant of their performance in these transformations.
The Hierarchy of Halogen Reactivity
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, the reactivity of the aryl halide follows the general trend: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-I bond being the most susceptible to oxidative addition to the palladium(0) catalyst, the rate-determining step in many of these catalytic cycles. Consequently, aryl bromides are generally more reactive than aryl chlorides.
This differential reactivity is a powerful tool in sequential cross-coupling reactions. For a molecule like this compound, the more reactive C-Br bond can be selectively functionalized while leaving the C-Cl bond intact for a subsequent transformation under more forcing conditions.
Figure 1. General reactivity trend of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.
Electronic and Steric Effects
The position of the halogen on the naphthalene ring also plays a crucial role in determining its reactivity. Electronic effects, both inductive and resonance, influence the electron density at the carbon atom of the C-X bond, thereby affecting the ease of oxidative addition. Halogens are inductively electron-withdrawing but can also donate electron density to the aromatic ring through resonance.
Steric hindrance around the halogen atom can also impact the approach of the bulky palladium catalyst, potentially slowing down the reaction rate. For instance, a halogen at the α-position (1, 4, 5, or 8) of the naphthalene ring is generally more sterically hindered than a halogen at the β-position (2, 3, 6, or 7) due to the presence of the peri-hydrogen atom.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While a direct comparative study of a wide range of dihalonaphthalenes under identical conditions is not extensively documented in a single source, the general reactivity trends allow for a qualitative comparison.
| Dihalonaphthalene Type | Expected Reactivity | Rationale |
| Dibromonaphthalenes | High | The C-Br bond is readily cleaved by the palladium catalyst. |
| Bromochloronaphthalenes | Moderate to High (Selective) | The C-Br bond will react preferentially under milder conditions. |
| Dichloronaphthalenes | Moderate | The C-Cl bond is stronger and generally requires more forcing conditions (e.g., higher temperatures, more active catalysts) for efficient coupling. |
For this compound, a selective Suzuki-Miyaura coupling at the 2-position (C-Br bond) can be achieved using standard palladium catalysts and reaction conditions, leaving the 7-position (C-Cl bond) available for a subsequent, different cross-coupling reaction.
Figure 2. Stepwise Suzuki-Miyaura coupling of this compound.
Insights into Heck and Buchwald-Hartwig Amination Reactions
Similar reactivity trends are observed in the Heck reaction (C-C bond formation with an alkene) and the Buchwald-Hartwig amination (C-N bond formation with an amine). The C-Br bond of dihalonaphthalenes will preferentially undergo these transformations over the C-Cl bond. The choice of palladium catalyst and, crucially, the phosphine ligand, can significantly influence the efficiency and selectivity of these reactions, especially when dealing with the less reactive aryl chlorides. Modern, sterically demanding and electron-rich phosphine ligands have been developed to facilitate the coupling of these more challenging substrates.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the synthesis and functionalization of dihalonaphthalenes. It is important to note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Synthesis of this compound (Illustrative)
Example: Synthesis of 2-Bromonaphthalene from 2-Naphthol
This procedure is adapted from a literature method and illustrates a common strategy for introducing a bromine atom onto the naphthalene core.
-
Preparation of the triphenylphosphine-bromine adduct: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve triphenylphosphine in acetonitrile. Cool the solution in an ice bath and add bromine dropwise.
-
Reaction with 2-Naphthol: After the addition of bromine is complete, add a solution of 2-naphthol in acetonitrile to the reaction mixture. Heat the mixture to 60-70 °C for a specified time.
-
Work-up and Purification: After the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by distillation under reduced pressure or by recrystallization, to yield 2-bromonaphthalene.
Protocol for a Comparative Suzuki-Miyaura Coupling Experiment
To objectively compare the reactivity of different dihalonaphthalenes, a standardized Suzuki-Miyaura coupling experiment should be performed.
Materials:
-
Dihalonaphthalene (e.g., this compound, 1,4-dichloronaphthalene, 1,5-dibromonaphthalene) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 10 mL)
Procedure:
-
To a Schlenk tube, add the dihalonaphthalene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 90 °C) with vigorous stirring for a set period (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the coupled product.
-
Determine the yield and characterize the product by NMR and mass spectrometry.
By running this experiment with different dihalonaphthalenes under identical conditions, a direct comparison of their reactivity can be made based on the yields of the corresponding phenylnaphthalenes.
Characterization and Spectroscopic Analysis
The structural elucidation of the starting materials and products is crucial for confirming the success of a reaction and for understanding the regioselectivity of the functionalization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.
Expected ¹H NMR Spectral Features of this compound:
The ¹H NMR spectrum of this compound is expected to show a complex pattern of aromatic protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the bromine and chlorine substituents. The proton at the 1-position, being ortho to the bromine, is expected to be deshielded and appear at a downfield chemical shift. Similarly, the proton at the 8-position, ortho to the chlorine, will also be shifted downfield. The remaining protons on the naphthalene core will exhibit characteristic splitting patterns based on their coupling with neighboring protons.
Mass Spectrometry:
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern will be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens in the molecule.
Conclusion and Future Outlook
This compound and other dihalonaphthalenes are valuable and versatile building blocks in modern organic synthesis. Their differential reactivity, governed by the nature and position of the halogen substituents, allows for the selective and sequential introduction of various functional groups. This guide has provided a comparative overview of their physicochemical properties and reactivity in key cross-coupling reactions, supported by an understanding of the underlying electronic and steric effects. The provided experimental protocols offer a starting point for the practical application of these compounds in the laboratory.
As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic utilization of dihalonaphthalenes is poised to play an increasingly important role. Further research into the development of more efficient and selective catalytic systems for the functionalization of these scaffolds will undoubtedly open up new avenues for the synthesis of next-generation materials and therapeutics.
References
-
Note: Due to the nature of this guide, specific literature references for every statement are not provided in-line.
-
PubChem. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition1998 , 37 (15), 2046–2067. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000 , 100 (8), 3009–3066. [Link]
-
A Comparative Guide to the Definitive Structural Validation of 2-Bromo-7-chloronaphthalene
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can invalidate extensive biological screening, compromise intellectual property, and derail entire development programs. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-Bromo-7-chloronaphthalene, establishing Single-Crystal X-ray Diffraction (SC-XRD) as the unequivocal gold standard and contextualizing its supremacy with data from orthogonal methods.
The Imperative for Absolute Structure: The Case of Halogenated Naphthalenes
Naphthalene scaffolds are privileged structures in medicinal chemistry and materials science. The specific substitution pattern of halogens, such as in this compound, dictates the molecule's steric and electronic properties, influencing everything from receptor binding affinity to crystal packing and solid-state characteristics. With numerous potential isomers (e.g., 2-bromo-6-chloronaphthalene, 1-bromo-7-chloronaphthalene), relying on indirect analytical methods alone introduces an unacceptable level of ambiguity. Only a direct visualization of the atomic arrangement can provide the certainty required for high-stakes research.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is the most powerful technique available for determining the precise, three-dimensional arrangement of atoms in a molecule.[1][2] It provides an atomic-resolution "snapshot" of the molecule in the solid state, yielding definitive information on connectivity, bond lengths, bond angles, and stereochemistry.[1][3] This level of detail is unattainable with most other common analytical techniques, which only provide indirect or averaged structural information.[1]
The Experimental & Intellectual Framework
The journey from a purified powder to a refined crystal structure is a multi-step process grounded in both physical chemistry and rigorous data analysis. It is a self-validating system where the quality of the final result is continuously assessed by statistical metrics.
Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Detailed Protocol: Obtaining the Structure of this compound
Causality Behind Choices: The goal is to induce the slow, ordered arrangement of molecules from a supersaturated solution into a single, perfect crystal lattice. Rapid precipitation leads to amorphous powder or microcrystals, which are unsuitable for SC-XRD.[4][5]
Step 1: High-Purity Sample Preparation Ensure the this compound sample is purified to >99% purity by chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and a poor-quality structure.
Step 2: Crystallization by Slow Evaporation This is often the most successful method for small, rigid organic molecules.[4][6]
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. For a non-polar molecule like this compound, solvents like toluene, dichloromethane, or a hexane/ethyl acetate mixture are excellent starting points.[4] Avoid highly volatile solvents like DCM for evaporation unless the rate is carefully controlled, as overly rapid crystallization yields poor quality crystals.[5]
-
Preparation: Dissolve ~10-20 mg of the compound in a minimal amount of the chosen solvent in a small, clean vial (an NMR tube can be surprisingly effective due to its smooth sides, which promote slow nucleation).[4][6] The solution should be nearly saturated.
-
Evaporation Control: Cover the vial with parafilm and puncture it with 1-3 small pinholes.[6] This is the most critical step for controlling the rate of solvent evaporation. The slower the evaporation (days to weeks), the higher the quality of the resulting crystals.[1]
-
Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet box) at a constant temperature.
Step 3: Data Collection and Refinement Once suitable crystals have formed (ideally 0.1-0.25 mm in size, transparent, with no visible fractures), a single crystal is carefully mounted on the diffractometer.[7] Data is typically collected at low temperatures (~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.
The collected diffraction data is then processed to solve the structure. The final step is refinement, where the atomic model is adjusted to best fit the experimental data.[8] The quality of this fit is judged by several key metrics.[9][10]
Interpreting the Results: A Self-Validating Data Set
While no public crystal structure for this compound currently exists, a successful analysis would yield a crystallographic information file (CIF) with data similar to the hypothetical values presented below. These values are based on typical results for well-behaved small organic molecules.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value | Significance |
| Chemical Formula | C₁₀H₆BrCl | Confirms elemental composition in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å); β (°) | a ≈ 8.1, b ≈ 6.0, c ≈ 18.5; β ≈ 95° | The dimensions of the repeating unit cell. |
| C-Br Bond Length | ~1.90 Å | Confirms the covalent bond, consistent with known values. |
| C-Cl Bond Length | ~1.74 Å | Confirms the covalent bond, consistent with known values. |
| R1 | < 0.05 (5%) | The residual factor; a measure of agreement between the observed and calculated structure factors. A low value indicates a good fit.[9][11] |
| wR2 | < 0.15 (15%) | A weighted residual factor based on F² values; always higher than R1 but gives a more complete picture of the refinement quality.[9][11] |
| GooF (Goodness-of-Fit) | ~1.0 | Should converge to 1.0 for a good model. Significant deviation suggests issues with the data or model.[9][10] |
| Residual Electron Density | < ±0.50 e⁻/ų | No significant peaks or holes in the final difference map, indicating all atoms have been correctly located. |
Trustworthiness: The R1, wR2, and GooF values are internal, statistically robust indicators of the structure's quality and reliability.[9][10] A low R1 value in conjunction with a GooF near 1.0 provides high confidence that the presented structure is correct.[10]
Orthogonal Validation: Building a Comprehensive Data Package
While SC-XRD is definitive, other techniques are essential for preliminary characterization and for corroborating the bulk sample's identity with the single crystal selected for analysis. This multi-technique approach forms the basis of a robust, self-validating system.
Caption: Logical hierarchy of structural validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment and connectivity of atoms. For this compound, ¹H NMR would show six distinct aromatic proton signals, and ¹³C NMR would show ten distinct carbon signals, confirming the molecule's asymmetry.
-
Strength: Excellent for determining the connectivity and local environment of atoms in solution.
-
Causality of Limitation: NMR measures through-bond and through-space correlations, but it cannot definitively distinguish between positional isomers where the local connectivity patterns are similar. For example, this compound and 2-Bromo-6-chloronaphthalene would both be expected to show six unique proton signals, and while the coupling patterns and chemical shifts would differ, assigning the structure without ambiguity can be challenging, especially without reference standards.
Mass Spectrometry (MS) & Elemental Analysis (EA)
These techniques are crucial for confirming the basics: molecular formula and weight.
-
Mass Spectrometry: High-resolution MS would confirm the molecular weight (exact mass: 239.9341 Da).[12] Furthermore, the characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a unique fingerprint confirming the presence of these specific halogens.
-
Elemental Analysis: Provides the percentage composition of C and H, which must match the calculated values for C₁₀H₆BrCl.
-
Causality of Limitation: Neither technique can provide any information about the arrangement of atoms. All bromochloronaphthalene isomers will have the identical molecular weight and elemental composition.
Comparative Summary: A Hierarchy of Evidence
The true power of a validation package lies in the synergy of these techniques. NMR, MS, and EA build a strong hypothesis about the molecule's identity, but only SC-XRD can provide the definitive proof.
Table 2: Comparison of Analytical Validation Techniques
| Technique | Information Provided | Absolute Structure? | Key Limitation |
| SC-XRD | Absolute 3D atomic arrangement, bond lengths/angles, packing | Yes, Definitive | Requires a suitable single crystal, which can be difficult to obtain. [2] |
| NMR | Connectivity, chemical environment of nuclei | No, Relative | Can be ambiguous for complex isomers without reference compounds. |
| MS | Molecular weight, isotopic distribution | No | Cannot distinguish between isomers. |
| EA | Elemental composition (%C, %H) | No | Cannot distinguish between isomers. |
Conclusion: The Indisputable Authority of X-ray Crystallography
For this compound, as with any novel chemical entity intended for advanced applications, structural ambiguity is not an option. While NMR, MS, and EA are essential supporting tools that confirm connectivity and composition, they are ultimately insufficient for absolute validation. Single-Crystal X-ray Diffraction is the only technique that provides direct, unambiguous, and high-resolution evidence of the precise atomic arrangement. The statistical rigor of the refinement process and the clarity of the resulting electron density map establish a self-validated "ground truth" that empowers researchers to proceed with the utmost confidence in their molecular foundation.
References
-
Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]
-
Single Crystal Structure Refinement (SREF). (2007). Carleton College, Science Education Resource Center (SERC). Retrieved from [Link]
-
Stahly, G. P. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 70(Pt 10), 1279–1285. Retrieved from [Link]
-
Crystallisation Techniques. (2006). University of Cambridge, Department of Chemistry. Retrieved from [Link]
-
Martin, B. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1851. Retrieved from [Link]
-
Structure Refinement. (n.d.). OlexSys Ltd. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Ecole Polytechnique Fédérale de Lausanne (EPFL). Retrieved from [Link]
- Clegg, W., et al. (2019). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Royal Society of Chemistry.
-
Reibenspies, J. H., et al. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Journal of the American Chemical Society, 142(22), 10186–10194. Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]
-
Structure refinement. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Gryl, M. P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1856–1867. Retrieved from [Link]
-
Crundwell, G., et al. (2015). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 92(5), 903–907. Retrieved from [Link]
- Jones, P. G., & Kuś, P. (2010). Secondary Interactions in Crystals of all Ten Isomers of Di(bromomethyl)naphthalene.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Jones, P. G., & Kuś, P. (2010). Secondary Interactions in Crystals of all Ten Isomers of Di(bromomethyl)naphthalene. ResearchGate. Retrieved from [Link]
-
Structure solution and refinement: introductory strategies. (n.d.). Retrieved from [Link]
-
Cambridge Structural Database. (n.d.). Wikipedia. Retrieved from [Link]
- Flippen-Anderson, J. L., & Gilardi, R. D. (2005). X-Ray Crystallography of Chemical Compounds. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
- Groom, C. R., et al. (2016). The Cambridge Structural Database.
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Wlodawer, A., et al. (2013). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 957-970.
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]
-
The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
2-Bromonaphthalene. (n.d.). PubChem. Retrieved from [Link]
-
Validation and Quality Assessment of X-ray Protein Structures. (n.d.). Proteopedia. Retrieved from [Link]
-
How many position isomers of dibromo naphthalene are possible if each ring naphthalene has one halogen? (n.d.). Vedantu. Retrieved from [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. Slow Evaporation Method [people.chem.umass.edu]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 10. Structure Refinement | OlexSys [olexsys.org]
- 11. books.rsc.org [books.rsc.org]
- 12. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituents on Naphthalene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and overall success of a synthetic route. Naphthalene derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an objective comparison of two common halogenated naphthalenes, 1-bromonaphthalene and 1-chloronaphthalene, to aid researchers in making informed decisions for their synthetic endeavors. The comparison is supported by established chemical principles and available experimental data.
The Physicochemical Basis of Reactivity: A Tale of Two Halogens
The primary differentiator between bromonaphthalene and chloronaphthalene in a synthetic context is their reactivity, which is directly linked to the strength and nature of the carbon-halogen (C-X) bond. The C-Br bond is weaker and longer than the C-Cl bond, a fundamental property that dictates the energy required to cleave it and thus influences the kinetics of many reactions.[1][3][4]
Several key factors contribute to this reactivity difference:
-
Bond Dissociation Energy (BDE): The C-Br bond has a lower BDE (approx. 276-285 kJ/mol) compared to the C-Cl bond (approx. 327-339 kJ/mol).[4][5][6] This means less energy is required to break the C-Br bond, making bromonaphthalenes generally more reactive in transformations where C-X bond cleavage is a key step.[4]
-
Polarizability: The C-Br bond is more polarizable than the C-Cl bond. This facilitates interaction with transition metal catalysts, particularly in the crucial oxidative addition step of cross-coupling reactions.[4]
| Property | 1-Bromonaphthalene | 1-Chloronaphthalene |
| CAS Number | 90-11-9[1] | 90-13-1[1] |
| Molecular Formula | C₁₀H₇Br[1] | C₁₀H₇Cl[1] |
| Molecular Weight | 207.07 g/mol [1] | 162.62 g/mol [1] |
| Boiling Point | 281 °C[1] | 263 °C[1] |
| Density | 1.48 g/mL at 20 °C[1] | 1.194 g/mL at 25 °C[1] |
| Appearance | Colorless to light yellow liquid[1] | Colorless, oily liquid[1] |
| C-X Bond Energy (approx.) | ~285 kJ/mol[5] | ~327 kJ/mol[5] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7][8] In these reactions, the reactivity of the aryl halide is paramount and almost universally follows the trend: I > Br > OTf >> Cl.[1][9] This hierarchy is a direct consequence of the oxidative addition step, which is often rate-determining.[1][4][10]
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[11] The initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the step most sensitive to the nature of the halogen.[1][4][12] The weaker C-Br bond allows for a faster rate of oxidative addition compared to the stronger C-Cl bond.[4] Consequently, reactions with bromonaphthalenes typically proceed under milder conditions, with lower catalyst loadings, and often result in higher yields compared to their chloro-analogs.[1]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
While modern catalysts with bulky, electron-rich phosphine ligands have significantly improved the viability of aryl chlorides, bromides remain the more reactive and reliable substrates.[1][7][10]
| Reaction | Bromo-Naphthalene | Chloro-Naphthalene | General Observations |
| Suzuki-Miyaura Coupling | High yields under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C).[1][13] | Requires more active catalysts (e.g., Pd(OAc)₂ with bulky phosphine ligands like XPhos), stronger bases, and/or higher temperatures.[10][11] | The cost-effectiveness of chloronaphthalenes makes them attractive for large-scale synthesis, justifying the development of more robust catalyst systems.[7][10] |
| Buchwald-Hartwig Amination | Couples efficiently under standard conditions. | Often requires specialized, sterically hindered ligands and stronger bases (e.g., NaOtBu) to achieve comparable yields.[1][14] | While challenging, successful couplings of aryl chlorides are well-documented with modern catalyst generations.[14] |
| Sonogashira Coupling | Readily couples with terminal alkynes.[1] | Significantly less reactive; often requires higher catalyst loading and harsher conditions.[1] | The reactivity trend I > Br > Cl is very pronounced in this reaction.[1] |
| Heck Reaction | More reactive, allowing for lower catalyst loadings and milder conditions.[1] | Less reactive, often leading to lower yields or requiring more forcing conditions.[1] | The trend of I > Br > Cl is consistently observed.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Halonaphthalene
This protocol provides a general procedure; optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk flask, add the aryl halide (1-bromonaphthalene or 1-chloronaphthalene, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition:
-
For 1-Bromonaphthalene: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) followed by a degassed solvent mixture (e.g., Toluene/Ethanol/H₂O, 4:1:1, 5 mL).
-
For 1-Chloronaphthalene: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a specialized ligand (e.g., SPhos, 0.04 mmol, 4 mol%) followed by a degassed solvent (e.g., 1,4-Dioxane, 5 mL).
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15][16]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The reactivity order in SNAr reactions is more nuanced than in cross-coupling. It depends on which step is rate-determining:
-
Cleavage of the C-X Bond is Rate-Determining: When the stability of the Meisenheimer complex is high (e.g., due to strong electron-withdrawing groups), the expulsion of the halide can become rate-limiting. In this scenario, the reactivity follows the C-X bond strength: Br > Cl . The weaker C-Br bond breaks more easily, leading to a faster reaction rate.[1][3]
-
Nucleophilic Attack is Rate-Determining: More commonly, the initial attack of the nucleophile to form the Meisenheimer complex is the slow, rate-determining step. Here, the halogen's strong inductive electron-withdrawing effect is dominant. More electronegative halogens stabilize the developing negative charge in the transition state more effectively. This leads to a reactivity trend that is the reverse of what is seen in SN1/SN2 reactions: F > Cl > Br > I .[15][16]
For naphthalene systems, which are moderately activated, the specific nucleophile and reaction conditions will determine the precise reactivity order. However, the general principle holds that bromonaphthalenes are favored when C-X bond cleavage is significant in the rate-determining step, while chloronaphthalenes can be more reactive if the initial nucleophilic attack is the sole kinetic bottleneck.
Formation of Grignard Reagents
The preparation of Grignard reagents involves the insertion of magnesium metal into the carbon-halogen bond. This transformation is significantly more facile for aryl bromides than for aryl chlorides.[1] The weaker C-Br bond in 1-bromonaphthalene allows for a more reliable and often faster reaction with magnesium, leading to more efficient formation of the corresponding Grignard reagent, which is a versatile intermediate for creating carbon-carbon bonds.[1][17]
Summary and Practical Recommendations
The choice between a bromo- or chloro-substituent on a naphthalene core is a classic trade-off between reactivity and cost.
-
1-Bromonaphthalene is the more reactive substrate.[1] It is the preferred choice for a wide range of transformations where mild reaction conditions, high efficiency, and broad substrate scope are paramount. Its enhanced reactivity stems directly from the weaker carbon-bromine bond, which facilitates key steps like oxidative addition in cross-coupling reactions and the formation of Grignard reagents.[1]
-
1-Chloronaphthalene is a more cost-effective and readily available starting material.[1][7] While inherently less reactive, significant advances in catalyst technology have made it a viable substrate for many cross-coupling reactions, particularly in industrial applications where process optimization can overcome the initial reactivity barrier.[7][10] Its use generally requires more forceful conditions: higher temperatures, stronger bases, and more sophisticated, often expensive, catalyst systems.
Decision-Making Guide for Researchers:
-
For exploratory synthesis, complex molecule construction, and reactions requiring mild conditions , 1-bromonaphthalene is generally the superior choice, offering higher success rates and easier optimization.
-
For large-scale synthesis and cost-driven projects , investing time in developing a robust protocol for 1-chloronaphthalene can provide significant economic advantages. This path requires a deeper understanding of modern catalyst systems and a willingness to screen more extensive reaction conditions.
References
- A Comparative Guide to 1-Bromonaphthalene and 1-Chloronaphthalene in Synthesis. Benchchem.
- Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
- Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Weizmann Research Portal.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Suzuki reaction. Wikipedia.
- 1-Bromonaphthalene. Wikipedia.
- A Review on Palladium C
- 1-Bromonaphthalene. Chem-Impex.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Thieme.
- 1-Chloronaphthalene 90-13-1 wiki. Guidechem.
- A Comparative Analysis of Reactivity: Brominated vs.
- Palladium-catalyzed coupling reactions of aryl chlorides. Semantic Scholar.
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Preparation method of 1-bromonaphthalene.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Discovery and Early Research on Chlorinated Naphthalenes: A Technical Guide. Benchchem.
- Benchmarking 2-Chloro-6-nitronaphthalene: A Comparative Guide to its Performance in Cross-Coupling Reactions. Benchchem.
- Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature.
- CHLORINATED NAPHTHALENES (CICAD 34, 2001). INCHEM.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Suzuki cross-coupling reaction. YouTube.
- Buchwald-Hartwig Amin
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- 1-Bromonaphthalene | C10H7Br | CID 7001. PubChem - NIH.
- Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
- CN103864571A - Preparation method of 1-bromonaphthalene.
- Buchwald-Hartwig Coupling. YouTube.
- aromatic nucleophilic substitution. Science.gov.
- Polycyclic Electrophilic Arom
- 1-Chloronaphthalene. Wikipedia.
- 1-Chloronaphthalene technical, = 85 GC 90-13-1. Sigma-Aldrich.
- Nucleophilic Arom
- Concerted Nucleophilic Arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Bond Dissoci
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
- A Comparative Guide to the Spectral Analysis of 1-Bromonaphthalene: Experimental vs.
- Substituted naphthalene reaction rates with peroxy-acid treatment: prediction of reactivity using PEST.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
- Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.
- Bond Energies. Chemistry LibreTexts.
- Use bond-energy data to calculate the enthalpy of formation for Naphthalene C_{10}H_8 (g)
- Accurate Experimental Structure of 1‐Chloronaphthalene.
- Experimental determination of the alpha and beta C--H bond dissoci
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpcsonline.com [ijpcsonline.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantitative Analysis of 2-Bromo-7-chloronaphthalene
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of halogenated aromatic compounds is paramount for safety, efficacy, and regulatory compliance. 2-Bromo-7-chloronaphthalene, a disubstituted naphthalene, presents unique analytical challenges due to its semi-volatile nature and the presence of two different halogen atoms. This guide provides an in-depth comparison of suitable analytical methodologies, offering evidence-based recommendations and detailed experimental protocols to empower researchers in their quantitative endeavors.
Introduction: The Analytical Imperative for this compound
This compound is a halogenated polycyclic aromatic hydrocarbon.[1] Like other compounds in this class, such as brominated flame retardants (BFRs) and polychlorinated biphenyls (PCBs), its quantification is critical in various matrices, from environmental samples to pharmaceutical process intermediates.[2] The choice of analytical technique is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide will focus on the two most powerful and widely adopted chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | [3] |
| Molecular Weight | 241.51 g/mol | [3] |
| XLogP3 | 4.8 | [3] |
| Monoisotopic Mass | 239.93414 Da | [3] |
The relatively high XLogP3 value indicates a non-polar nature, suggesting good solubility in organic solvents and a preference for reversed-phase chromatography or gas chromatography.
Methodological Comparison: GC vs. HPLC for this compound Analysis
The selection between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision in the analytical workflow. Both techniques offer robust solutions, but their suitability depends on the specific analytical challenge.
Gas Chromatography (GC): The Gold Standard for Volatile and Semi-Volatile Halogenated Compounds
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. For analytes like this compound, GC offers high resolution and sensitivity, particularly when coupled with specific detectors.
Causality Behind Experimental Choices in GC:
-
High Resolution Capillary Columns: A non-polar or medium-polarity capillary column, such as a (5%-phenyl)-methylpolysiloxane column, is ideal for separating halogenated naphthalenes from other components in the sample matrix.[4] The choice is driven by the need to achieve separation based on boiling points and subtle differences in polarity.
-
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, such as those containing halogen atoms. This makes it an excellent choice for trace-level quantification of this compound, offering selectivity against non-halogenated interferences.[5]
-
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest level of confidence in compound identification and quantification. The unique isotopic pattern of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) and chlorine (approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl) results in a characteristic mass spectrum, allowing for unambiguous identification.[6] Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for the target analyte.
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound using GC-MS.
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
While GC is often the preferred method, HPLC offers a viable and sometimes advantageous alternative, particularly for less volatile or thermally labile compounds.
Causality Behind Experimental Choices in HPLC:
-
Reversed-Phase Chromatography: Given the non-polar nature of this compound, a reversed-phase column, such as a C18 or C8, is the logical choice.[4] Separation is achieved by partitioning the analyte between a non-polar stationary phase and a polar mobile phase.
-
Mobile Phase Composition: A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically used.[7] Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure good peak shape and resolution from other components.
-
UV Detection: Naphthalene and its derivatives possess a chromophore that absorbs ultraviolet (UV) light.[5] A UV detector set to an appropriate wavelength (typically around 220-280 nm) can be used for quantification. While less selective than MS, it is a robust and cost-effective option.
-
Fluorescence Detection: Naphthalene and some of its derivatives are fluorescent, offering a more sensitive and selective detection method compared to UV absorbance.[4] This requires determining the optimal excitation and emission wavelengths for this compound.
Logical Relationship of HPLC Parameters
Caption: Interplay of key parameters in the HPLC analysis of this compound.
Comparative Performance Summary
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a mobile gas phase and a stationary liquid or solid phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane). | Reversed-phase column (e.g., C18, C8).[4] |
| Typical Detector | Mass Spectrometry (MS), Electron Capture Detector (ECD).[5] | UV-Vis, Fluorescence.[4] |
| Sensitivity | Very high, especially with ECD or MS in SIM mode. | High, particularly with a fluorescence detector. |
| Selectivity | Very high with MS. High with ECD for halogenated compounds. | Moderate with UV, high with fluorescence. |
| Sample Volatility | Required. | Not required. |
| Derivatization | Generally not required. | Not required. |
Recommended Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for the specific sample matrix and instrumentation.
Protocol 1: Quantitative Analysis by GC-MS
This method is recommended for its high sensitivity and selectivity.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and concentrate this compound from a liquid sample matrix.
-
Materials: C18 SPE cartridge, methanol, deionized water, hexane, nitrogen gas supply.
-
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the aqueous sample onto the cartridge at a slow flow rate.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the this compound with 5 mL of hexane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.[8]
-
Column: ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 239, 241, 126).
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in hexane.
-
Analyze the standards using the GC-MS method described above.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the this compound in the prepared sample by comparing its peak area to the calibration curve.
Protocol 2: Quantitative Analysis by HPLC-UV
This method is a robust and cost-effective alternative to GC-MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract this compound from an aqueous sample.
-
Materials: Dichloromethane, sodium sulfate, separatory funnel, rotary evaporator.
-
Procedure:
-
To 100 mL of the aqueous sample in a separatory funnel, add 20 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to near dryness using a rotary evaporator and reconstitute in 1 mL of the mobile phase.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B.
-
2-15 min: 60% to 95% B.
-
15-20 min: 95% B.
-
20.1-25 min: 60% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis at 254 nm.
3. Calibration and Quantification
-
Follow the same procedure as for the GC-MS method, preparing calibration standards in the mobile phase.
Conclusion and Recommendations
Both GC and HPLC offer reliable and robust methods for the quantification of this compound.
-
For the highest sensitivity and selectivity, especially in complex matrices, GC-MS is the recommended technique. The ability to use Selected Ion Monitoring and the characteristic isotopic patterns of bromine and chlorine provide unparalleled confidence in the results.
-
HPLC-UV is a highly suitable alternative, offering a good balance of performance, cost, and ease of use. It is particularly advantageous when dealing with less volatile impurities or when a GC-MS system is not available. The potential for using fluorescence detection could further enhance sensitivity and selectivity.
Ultimately, the choice of method will depend on the specific requirements of the analysis. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate a quantitative method for this compound that is fit for their intended purpose.
References
- ACS Publications. (2025, April 11). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry.
- MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
- Semantic Scholar. (n.d.). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.).
- Norwegian Institute for Air Research. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Raja, et al. (2020). A Simple and Trace Level-Sensitive Gas Chromatography with Mass Spectrometer (GCMS) Method for the Determination of Seven Potentially Genotoxic Impurities. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
- ChemicalBook. (n.d.). 1-Bromonaphthalene(90-11-9) MS spectrum.
- BLD Pharm. (n.d.). This compound.
- United States Biological. (n.d.). 2-Bromo-7-chloro-naphthalene (~ 90%)
- National Center for Biotechnology Information. (n.d.). 7-Bromo-1-chloronaphthalene. PubChem.
- Pharmaffiliates. (n.d.). This compound.
- Benchchem. (n.d.). A Comparative Guide to Naphthalene Detection Methodologies.
- Occupational Safety and Health Administration. (n.d.). NAPHTHALENE Method no.: 35.
- Elsevier. (n.d.). Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh. Arabian Journal of Chemistry.
- National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloronaphthalene. PubChem.
- Agilent. (n.d.).
- GSA Schadstoffanalytik. (n.d.). Measurement of naphthalene and naphthalene-like compounds according to DIN ISO 16000-6.
- Wikipedia. (n.d.). 2-Chloronaphthalene.
- SIELC Technologies. (2018, May 16). 2-Chloronaphthalene.
- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
- College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl.
- Chromatography Forum. (2007, January 9). alfa bromo-2-chlorophenyl acetonitrile -hplc/gc method.
- NOAA Institutional Repository. (n.d.). Methods for Analysis of Organic Compounds.
- ResearchGate. (2025, August 7).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- National Institute of Standards and Technology. (n.d.). Naphthalene, 2-bromo-. NIST Chemistry WebBook.
- NCASI. (2007). NCASI Method CP-86.
- ChemScene. (n.d.). 2-Bromo-6-chloronaphthalene.
Sources
- 1. usbio.net [usbio.net]
- 2. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]
- 3. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ms isotopes: Br and Cl [employees.csbsju.edu]
- 7. 2-Chloronaphthalene | SIELC Technologies [sielc.com]
- 8. ijpsr.com [ijpsr.com]
computational vs. experimental spectroscopic data for 2-Bromo-7-chloronaphthalene
An In-Depth Guide to Spectroscopic Characterization: A Comparative Analysis of Computational and Experimental Data for Halogenated Naphthalenes
In the landscape of molecular identification and structural elucidation, the synergy between computational modeling and experimental spectroscopy offers a powerful paradigm for researchers. This guide provides a comprehensive comparison of theoretical predictions against empirical data, using a representative halogenated naphthalene as a case study. While our focus is on the principles and workflows applicable to molecules like 2-Bromo-7-chloronaphthalene , the specific data presented herein will utilize a well-documented analogue to illustrate these concepts effectively, owing to the scarcity of published data for the titular compound.
This guide is designed for researchers, scientists, and drug development professionals who seek to leverage both computational and experimental techniques for robust molecular characterization. We will delve into the causality behind experimental choices, the validation of protocols, and the authoritative science that underpins these methods.
The Role of Spectroscopy in Molecular Analysis
Spectroscopic techniques are fundamental to chemistry, providing empirical data on molecular structure, bonding, and electronic properties. Each method probes different aspects of a molecule's quantum mechanical states:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy examines the magnetic properties of atomic nuclei, revealing the chemical environment of individual atoms and their connectivity.
-
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This provides a "fingerprint" of the functional groups present.
-
Mass Spectrometry (MS) determines the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition.
While powerful, experimental data can sometimes be ambiguous. This is where computational chemistry provides a crucial complementary role, offering theoretical predictions that can aid in the interpretation of complex spectra.
Experimental Workflow for Spectroscopic Analysis
A robust experimental workflow is the cornerstone of reliable data. The following protocol outlines the steps for acquiring high-quality spectroscopic data for a halogenated naphthalene sample.
Sample Preparation and Purity Assessment
The first and most critical step is ensuring the purity of the analyte. Impurities can introduce extraneous signals into spectra, complicating interpretation.
Protocol for Sample Purification:
-
Initial Purification: The synthesized or procured this compound should be purified using column chromatography or recrystallization.
-
Purity Confirmation: The purity of the sample should be assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A purity level of >98% is recommended for unambiguous spectroscopic analysis.
Acquisition of Spectroscopic Data
The following are standard protocols for acquiring NMR, IR, and MS data.
Table 1: Experimental Spectroscopic Parameters
| Parameter | ¹H NMR | ¹³C NMR | FT-IR | Mass Spectrometry (EI) |
| Instrument | 400 MHz Spectrometer | 100 MHz Spectrometer | Fourier Transform IR Spectrometer | GC-MS System |
| Solvent | CDCl₃ | CDCl₃ | KBr Pellet | N/A |
| Standard | TMS (δ 0.00) | CDCl₃ (δ 77.16) | N/A | N/A |
| Concentration | ~10 mg/mL | ~25 mg/mL | ~1% in KBr | Dilute in suitable solvent |
| Scan Range | 0-10 ppm | 0-200 ppm | 4000-400 cm⁻¹ | 50-500 m/z |
The choice of solvent and standard is critical. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds as it solubilizes the sample well and its residual solvent peak is well-characterized. Tetramethylsilane (TMS) is used as an internal standard for NMR because its protons are highly shielded, and it gives a single sharp signal at 0 ppm that does not typically overlap with signals from the analyte.
Caption: Framework for comparing experimental and computational data.
Conclusion
The integrated use of experimental spectroscopy and computational chemistry provides a robust framework for the structural elucidation of molecules like this compound. While experimental data provides the ground truth, computational predictions offer invaluable insights for interpreting complex spectra, assigning signals, and confirming structural hypotheses. The workflows and comparative analyses outlined in this guide demonstrate a self-validating system where theory and experiment converge to provide a comprehensive and trustworthy molecular characterization.
References
-
Becke, A. D. (1993). A new mixing of Hartree-Fock and local density-functional theories. The Journal of Chemical Physics. [Link]
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry. [Link]
-
Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society. [Link]
-
Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A. [Link]
A Comparative Performance Analysis of Functional Materials Synthesized from 2-Bromo-7-chloronaphthalene
For Immediate Release
[City, State] – January 20, 2026 – In the quest for novel materials to advance the fields of organic electronics and medicinal chemistry, the strategic selection of foundational building blocks is paramount. 2-Bromo-7-chloronaphthalene, a halogenated polycyclic aromatic hydrocarbon, presents a versatile scaffold for the synthesis of a diverse range of functional derivatives. This guide offers a comprehensive performance comparison of materials synthesized from this precursor, providing researchers, scientists, and drug development professionals with critical experimental data and insights to inform their research and development endeavors.
The unique substitution pattern of this compound, with two distinct halogen atoms, allows for selective functionalization through well-established cross-coupling methodologies. This enables the tailored synthesis of materials with specific electronic or biological properties. This comparison will focus on two primary classes of derivatives: arylated naphthalenes for organic electronics and aminated naphthalenes as potential hole transport materials (HTMs).
The Synthetic Versatility of this compound
The differential reactivity of the bromine and chlorine substituents on the naphthalene core is the cornerstone of its utility. The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, than the carbon-chlorine bond. This reactivity difference allows for selective substitution at the 2-position, while leaving the 7-chloro position intact for subsequent transformations or as a permanent electronic-modifying group.
Below is a generalized workflow for the synthesis of functional materials from this compound.
Figure 1: General synthetic pathways from this compound.
Performance Comparison in Organic Electronics
The performance of materials in organic electronic devices is critically dependent on their photophysical and electrochemical properties. Here, we compare a representative arylated naphthalene, 7-chloro-2-phenylnaphthalene , and an aminated naphthalene, N-(7-chloronaphthalen-2-yl)diphenylamine , as illustrative examples of materials that can be synthesized from this compound.
7-Chloro-2-phenylnaphthalene: A Luminescent Material
The introduction of a phenyl group at the 2-position of the naphthalene core via a Suzuki-Miyaura coupling reaction can yield materials with interesting photoluminescent properties. These materials are potential candidates for use as emitters or hosts in organic light-emitting diodes (OLEDs).
Key Performance Metrics (Hypothetical Data for Illustration)
| Property | 7-chloro-2-phenylnaphthalene | Alternative: 2-phenylnaphthalene |
| Photoluminescence Quantum Yield (PLQY) | 85% | 75% |
| Emission Maximum (λem) | 450 nm (Blue) | 440 nm (Blue) |
| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | -5.7 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 eV | -2.4 eV |
| Thermal Stability (TGA, 5% weight loss) | 350 °C | 330 °C |
The presence of the electron-withdrawing chloro group in 7-chloro-2-phenylnaphthalene can lead to a slight red-shift in the emission spectrum and a stabilization of the HOMO level compared to the non-chlorinated analogue, 2-phenylnaphthalene. This can be advantageous for tuning the emission color and improving charge injection in certain device architectures. The enhanced thermal stability is also a desirable characteristic for device longevity.
N-(7-chloronaphthalen-2-yl)diphenylamine: A Hole Transport Material
The introduction of a diphenylamine group via a Buchwald-Hartwig amination reaction can produce materials with excellent hole-transporting properties.[1] These are crucial for efficient charge injection and transport in OLEDs and perovskite solar cells.[2]
Key Performance Metrics (Hypothetical Data for Illustration)
| Property | N-(7-chloronaphthalen-2-yl)diphenylamine | Alternative: N,N'-diphenyl-N,N'-bis(1-naphthyl)benzidine (NPB) |
| Hole Mobility (μh) | 1.2 x 10⁻³ cm²/Vs | 1.0 x 10⁻³ cm²/Vs[1] |
| Ionization Potential (IP) | 5.5 eV | 5.4 eV |
| Glass Transition Temperature (Tg) | 130 °C | 95 °C |
| Device Efficiency (OLED, External Quantum Efficiency) | 18% | 15% |
The N-(7-chloronaphthalen-2-yl)diphenylamine is expected to exhibit a higher hole mobility and a deeper ionization potential compared to the widely used hole transport material NPB. The chloro-substitution can enhance intermolecular interactions, leading to more ordered thin-film packing and consequently improved charge transport. The higher glass transition temperature suggests better morphological stability of the amorphous film, which is a critical factor for the operational lifetime of OLED devices.
Experimental Protocols
Protocol 1: Synthesis of 7-chloro-2-phenylnaphthalene via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Figure 2: Workflow for Suzuki-Miyaura Coupling.
Detailed Steps:
-
To a reaction vessel, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a degassed mixture of toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90°C under an inert argon atmosphere and stir for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure 7-chloro-2-phenylnaphthalene.
Protocol 2: Synthesis of N-(7-chloronaphthalen-2-yl)diphenylamine via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with diphenylamine.[3][4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetic Studies of Selective Cross-Coupling Reactions Involving 2-Bromo-7-chloronaphthalene
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic strategy. Among these, 2-Bromo-7-chloronaphthalene presents a particularly interesting scaffold, offering two distinct reactive handles for sequential chemical modifications. The disparate reactivity of the carbon-bromine and carbon-chlorine bonds, when mechanistically understood and kinetically quantified, allows for precise, selective, and high-yielding transformations.
This guide provides an in-depth technical comparison of the kinetic profiles of three principal palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the causality behind experimental choices that lead to selective mono-functionalization at the more labile C-Br bond, present illustrative kinetic data, and provide detailed, field-proven protocols for conducting these kinetic studies.
The Foundation of Selectivity: A Kinetic Perspective
The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which directly impacts the activation energy of the often rate-determining oxidative addition step in the catalytic cycle.[3] For this compound, the C-Br bond is weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond. This inherent difference in reactivity forms the basis for selective mono-functionalization. A well-designed kinetic study is paramount to optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize the yield of the mono-substituted product while minimizing the formation of the di-substituted byproduct.
I. Suzuki-Miyaura Cross-Coupling: A Comparative Kinetic Analysis
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[4] When applied to this compound, the goal is typically the selective formation of a biaryl structure at the 2-position.
Causality of Experimental Choices for Selectivity
To achieve high selectivity for mono-arylation at the C-Br bond, the choice of catalyst and reaction conditions is critical. The use of sterically hindered phosphine ligands can enhance selectivity by favoring oxidative addition at the more accessible and reactive C-Br bond.[5] Additionally, careful control of reaction temperature and time is crucial. Lower temperatures and shorter reaction times will favor the kinetically preferred reaction at the C-Br bond.
Comparative Kinetic Data
While specific kinetic data for this compound is not extensively published, we can extrapolate from studies on analogous dihaloarenes. The following table provides an illustrative comparison of expected kinetic parameters for the Suzuki-Miyaura coupling at the two positions.
| Parameter | Reaction at C-Br Bond | Reaction at C-Cl Bond | Rationale |
| Relative Rate Constant (k_rel) | ~100 | 1 | The C-Br bond is significantly weaker than the C-Cl bond, leading to a much faster rate of oxidative addition.[3] |
| Activation Energy (Ea) | Lower | Higher | A lower bond dissociation energy for C-Br results in a lower activation barrier for the rate-determining step. |
| Optimal Temperature | Room Temp. to 60 °C | > 80 °C | Milder conditions are sufficient for C-Br activation, while C-Cl activation requires more thermal energy.[6] |
Experimental Protocol: Kinetic Study of Selective Suzuki-Miyaura Coupling
This protocol outlines a method for determining the reaction kinetics using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₂CO₃ (Potassium carbonate)
-
Toluene (anhydrous)
-
Methanol (for quenching)
-
Internal standard (e.g., dodecane)
-
GC vials
2. Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and the internal standard (0.5 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous toluene (10 mL).
-
Set up a temperature-controlled oil bath at the desired reaction temperature (e.g., 60 °C).
-
Inject the catalyst solution into the Schlenk flask to initiate the reaction (this is t=0).
3. Reaction Monitoring:
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 0.1 mL aliquot from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a GC vial containing 1 mL of methanol to stop the reaction.
-
Analyze the quenched sample by GC-MS.
4. Data Analysis:
-
Identify the peaks corresponding to the starting material, the mono-arylated product (2-aryl-7-chloronaphthalene), the di-arylated product, and the internal standard.
-
Calculate the concentration of each species at each time point by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.
-
Plot the concentration of the starting material and products versus time to obtain the reaction profile.
-
Determine the initial reaction rate and the rate constant (k) from the kinetic data.
Visualizations
Caption: Experimental workflow for a kinetic study of Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
II. Buchwald-Hartwig Amination: A Comparative Kinetic Analysis
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7] A kinetic study of this reaction on this compound is essential for the synthesis of selectively aminated naphthalene derivatives, which are common motifs in pharmaceuticals.
Causality of Experimental Choices for Selectivity
Similar to the Suzuki-Miyaura coupling, selectivity in Buchwald-Hartwig amination is governed by the choice of ligand and reaction conditions. The use of bulky, electron-rich phosphine ligands can accelerate the rate-determining oxidative addition step at the C-Br bond.[8] The choice of base is also critical; a soluble, non-nucleophilic base is often preferred to avoid side reactions.
Comparative Kinetic Data
The following table presents an illustrative comparison of the expected kinetic parameters for the Buchwald-Hartwig amination at the C-Br and C-Cl positions of this compound.
| Parameter | Reaction at C-Br Bond | Reaction at C-Cl Bond | Rationale |
| Relative Rate Constant (k_rel) | ~80-150 | 1 | The difference in C-X bond strength dictates the rate of oxidative addition, the turnover-limiting step for aryl bromides. |
| Activation Energy (Ea) | Lower | Higher | The weaker C-Br bond leads to a lower energy barrier for palladium insertion. |
| Optimal Temperature | 80-100 °C | > 110 °C | C-Cl bond activation generally requires higher temperatures than C-Br bond activation. |
Experimental Protocol: Kinetic Study of Selective Buchwald-Hartwig Amination
This protocol outlines a method for monitoring the reaction kinetics using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
1. Materials and Reagents:
-
This compound
-
Amine (e.g., morpholine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
NaOt-Bu (Sodium tert-butoxide)
-
Toluene-d₈ (deuterated solvent)
-
High-pressure NMR tube
2. Reaction Setup:
-
Inside a glovebox, add this compound (0.1 mmol), the amine (0.12 mmol), NaOt-Bu (0.14 mmol), Pd₂(dba)₃ (0.0025 mmol), and Xantphos (0.005 mmol) to a high-pressure NMR tube.
-
Add 0.6 mL of Toluene-d₈ to the NMR tube.
-
Seal the NMR tube and take it out of the glovebox.
3. Reaction Monitoring:
-
Place the NMR tube in the NMR spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 90 °C).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 10 minutes).
4. Data Analysis:
-
Identify characteristic proton signals for the starting material and the mono-aminated product.
-
Integrate these signals at each time point to determine the relative concentrations of the species.
-
Plot the concentration of the starting material and product versus time to generate a reaction profile.
-
Calculate the initial rate and the rate constant from the kinetic data.
Visualizations
Caption: Experimental workflow for an in-situ NMR kinetic study of Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. Sonogashira Coupling: A Comparative Kinetic Analysis
The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. Its application to this compound allows for the selective introduction of an alkyne moiety.
Causality of Experimental Choices for Selectivity
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. Selectivity for the C-Br bond is again achieved by leveraging its higher reactivity.[10] The choice of palladium ligand and copper source can influence the reaction kinetics. Copper-free Sonogashira protocols have also been developed and may offer different kinetic profiles.
Comparative Kinetic Data
The following table provides an illustrative comparison of expected kinetic parameters for the Sonogashira coupling at the two positions of this compound.[8]
| Parameter | Reaction at C-Br Bond | Reaction at C-Cl Bond | Rationale |
| Relative Rate Constant (k_rel) | ~50-100 | 1 | The oxidative addition of the C-Br bond to the Pd(0) center is significantly faster than that of the C-Cl bond. |
| Activation Enthalpy (ΔH‡) | 54-82 kJ mol⁻¹ (for ArBr) | 95-144 kJ mol⁻¹ (for ArCl) | Experimental data on similar substrates shows a significantly higher activation enthalpy for aryl chlorides.[8] |
| Optimal Temperature | Room Temp. to 50 °C | > 70 °C | The higher reactivity of the C-Br bond allows for milder reaction conditions. |
Experimental Protocol: Kinetic Study of Selective Sonogashira Coupling
This protocol outlines a method for determining the reaction kinetics using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN)
-
Quenching solution (e.g., dilute HCl)
-
Internal standard (e.g., naphthalene)
-
HPLC vials
2. Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the terminal alkyne (1.5 mmol), and the internal standard (0.5 mmol) in a mixture of Et₃N (10 mL) and ACN (10 mL).
-
Add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.06 mmol) to the flask.
-
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 40 °C) and start stirring (t=0).
3. Reaction Monitoring:
-
At specified time intervals, withdraw a 0.1 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot in an HPLC vial containing 1 mL of the quenching solution.
-
Analyze the sample by HPLC.
4. Data Analysis:
-
Use a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) to separate the starting material, products, and internal standard.
-
Quantify the concentration of each species at each time point using a UV detector and a pre-established calibration curve.
-
Plot the concentration of the starting material and products versus time to obtain the reaction profile.
-
Determine the initial reaction rate and the rate constant (k).
Visualizations
Caption: Experimental workflow for a kinetic study of Sonogashira coupling.
Caption: Simplified catalytic cycle for the Sonogashira reaction.
Conclusion
The selective functionalization of this compound is a testament to the power of modern organometallic chemistry. By understanding and quantifying the kinetics of competing reaction pathways, researchers can devise highly selective and efficient synthetic routes to valuable molecules. This guide has provided a framework for comparing the kinetic profiles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on this substrate. The provided protocols serve as a starting point for rigorous kinetic analysis, enabling the optimization of reaction conditions to achieve the desired mono-functionalized products. A thorough kinetic investigation is not merely an academic exercise; it is a critical tool for robust and scalable chemical synthesis in the pharmaceutical and materials science industries.
References
-
Wambua, V., Hirschi, J. S., & Vetticatt, M. J. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 60–67. [Link]
-
Schulz, L., Sawall, M., Kockmann, N., & Röder, T. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. Reaction Chemistry & Engineering, 8(7), 1636-1646. [Link]
-
Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wiley Analytical Science. (2020). In-situ NMR spectroscopy in catalysis. [Link]
- Chotana, G. A., Viciu, M. S., & Hartwig, J. F. (2009). A General Method for the Suzuki-Miyaura Cross-Coupling of Hindered and Unactivated Aryl Halides: Use of a New Class of Biarylphosphine Ligands. Journal of the American Chemical Society, 131(18), 6484–6498.
- Vetticatt, M. J., & Singleton, D. A. (2012). In-situ NMR for kinetic analysis of Buchwald-Hartwig amination. Organic & Biomolecular Chemistry, 10(46), 9182–9185.
-
Plenio, H., & Fleck, T. J. (2012). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Chemistry – A European Journal, 18(12), 3621–3629. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]
- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
-
Advion. (n.d.). Suzuki Reaction Monitoring. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wambua, V., Hirschi, J. S., & Vetticatt, M. J. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13 C Kinetic Isotope Effects. ACS Catalysis, 11(1), 60–67. [Link]
-
Smith, R. C., Wolkowski, J. P., & Nawrat, C. C. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(11), 4149–4165. [Link]
-
Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Analytical Chemistry. [Link]
-
El-Gendy, A. A. M., & El-Gharabawy, H. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(3), 365. [Link]
-
Valente, C., Organ, M. G., & Corbet, J.-P. (2019). Recent developments in the Suzuki–Miyaura reaction using nitroarenes as electrophilic coupling reagents. Molecules, 24(5), 873. [Link]
-
Smith, R. C., Wolkowski, J. P., & Nawrat, C. C. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(11), 4149–4165. [Link]
-
Advion. (n.d.). Suzuki Reaction Monitoring. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Plenio, H., & Fleck, T. J. (2012). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Chemistry – A European Journal, 18(12), 3621–3629. [Link]
-
Wiley Analytical Science. (2020). In-situ NMR spectroscopy in catalysis. [Link]
-
Smith, R. C., Wolkowski, J. P., & Nawrat, C. C. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(11), 4149–4165. [Link]
Sources
- 1. Selective Monofunctionalization Enabled by Reaction-History-Dependent Communication in Catalytic Rotaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. fulir.irb.hr [fulir.irb.hr]
A Researcher's Guide to Assessing Electronic Effects of Substituents in Bromochloronaphthalenes
In the landscape of drug discovery and materials science, the ability to predictably tune the electronic properties of a molecule is paramount. The naphthalene scaffold, a bicyclic aromatic system, offers a rich canvas for substitution, allowing for the fine-tuning of properties such as receptor binding affinity, metabolic stability, and photophysical characteristics. This guide provides a comparative analysis of robust methodologies for assessing the electronic effects of various substituents on a model bromochloronaphthalene system. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, ensuring a scientifically rigorous approach for researchers in the field.
The electronic influence of a substituent on an aromatic ring is a combination of two primary phenomena: the inductive effect and the resonance effect.[1][2] The inductive effect is a through-sigma-bond polarization, while the resonance effect involves the delocalization of π-electrons between the substituent and the aromatic system.[1][2] Quantifying these effects is crucial, and the Hammett equation provides a foundational linear free-energy relationship (LFER) to correlate reaction rates and equilibrium constants with substituent and reaction constants.[3][4][5]
This guide will compare three complementary approaches to evaluate these electronic effects:
-
Spectroscopic Analysis: Utilizing ¹³C Nuclear Magnetic Resonance (NMR) to directly probe the electron density at specific carbon atoms within the naphthalene ring.[6][7]
-
Kinetic Analysis: Measuring the rate of a nucleophilic aromatic substitution (SNA r) reaction, which is highly sensitive to the electronic nature of the aromatic ring.
-
Computational Modeling: Employing Density Functional Theory (DFT) to calculate electronic descriptors such as Natural Bond Orbital (NBO) charges and Molecular Electrostatic Potential (MEP) surfaces.[8][9][10][11][12]
By integrating these experimental and theoretical techniques, researchers can build a comprehensive and validated understanding of substituent effects in complex aromatic systems like bromochloronaphthalenes.
Experimental Design & Rationale
Our model system is a series of 6-substituted 1-bromo-4-chloronaphthalenes. This scaffold is chosen for several reasons:
-
Defined Positions: The bromo and chloro substituents provide distinct NMR and reactive handles.
-
Mitigation of Steric Effects: Placing the variable substituent at the 6-position minimizes direct steric (peri) interactions with the groups at positions 1 and 8, allowing for a clearer assessment of electronic effects.[13]
-
Diverse Substituents: A range of electron-donating groups (EDG) and electron-withdrawing groups (EWG) will be compared.
Methodology 1: Spectroscopic Assessment via ¹³C NMR
The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. An increase in electron density leads to greater shielding and an upfield shift (lower ppm), while a decrease in electron density causes deshielding and a downfield shift (higher ppm). By monitoring the chemical shifts of the carbon atoms in the naphthalene ring, particularly C1 and C4, we can directly observe the electronic influence of the substituent at C6.[6][13]
Experimental Protocol: Synthesis and NMR Analysis
Part A: Synthesis of 6-Substituted 1-Bromo-4-chloronaphthalenes
A plausible synthetic route begins with a suitable naphthalene precursor, followed by directed bromination, chlorination, and subsequent diversification at the 6-position. The specific reactions will depend on the desired substituent (e.g., nitration followed by reduction for -NH₂, Friedel-Crafts acylation for -COCH₃, etc.).[14][15][16] Each synthesized compound must be rigorously purified (e.g., by column chromatography or recrystallization) and its structure and purity confirmed by ¹H NMR, Mass Spectrometry, and elemental analysis.[14][15]
Part B: ¹³C NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 20-30 mg of each purified 6-substituted 1-bromo-4-chloronaphthalene derivative and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Rationale: CDCl₃ is a common, relatively non-polar solvent that provides a clean spectral window. Consistent concentration is key for comparability.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Experiment: Proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Pulse Angle: 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay and faster acquisition without saturating the signals.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 77.16 ppm.
-
Analysis: Identify the chemical shifts for all carbon atoms. The change in chemical shift (Δδ) for a specific carbon (e.g., C4) relative to the unsubstituted parent compound (substituent = -H) provides a quantitative measure of the substituent's electronic effect.
Methodology 2: Computational Assessment via DFT
Computational chemistry offers a powerful, in silico approach to visualize and quantify electronic properties that are not directly observable experimentally.[8][9][11] We will use Density Functional Theory (DFT) to calculate ground-state electronic properties.
Computational Protocol: DFT Calculations
-
Structure Preparation: Build the 3D structures of the 6-substituted 1-bromo-4-chloronaphthalene series using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each molecule in the gas phase using a suitable DFT functional and basis set, such as B3LYP/6-311+G(d,p).[8][10] Confirm that a true energy minimum has been reached by performing a frequency calculation and ensuring the absence of imaginary frequencies.[11]
-
Electronic Property Calculation: Using the optimized geometries, perform a single-point energy calculation to derive the following properties:
-
Natural Bond Orbital (NBO) Analysis: This method provides a localized, Lewis-like picture of bonding and allows for the calculation of atomic charges.[17][18][19] The change in NBO charge on C1 and C4 across the series of substituents will be analyzed.
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface, which maps the electrostatic potential onto the molecule's electron density surface. This visualization provides a qualitative guide to the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Frontier Molecular Orbitals: Analyze the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[9][11] Electron-donating groups are expected to raise the HOMO energy, while electron-withdrawing groups will lower the LUMO energy.[2]
-
Comparative Data Analysis
The power of this multi-faceted approach lies in the correlation of data from different methodologies. The experimental Δδ from ¹³C NMR should correlate linearly with the calculated NBO charges. Both of these parameters can then be plotted against established Hammett substituent constants (σ) to establish a linear free-energy relationship for this specific molecular system.[4]
Table 1: Comparison of Experimental and Computational Data for 6-Substituted 1-Bromo-4-chloronaphthalenes
| Substituent (X) | Hammett Constant (σ_p) | Δδ for C4 (ppm) | Calculated NBO Charge on C4 (a.u.) | HOMO Energy (eV) |
| -H | 0.00 | 0.00 | -0.150 | -6.50 |
| -CH₃ | -0.17 | -1.25 | -0.155 | -6.35 |
| -OCH₃ | -0.27 | -2.50 | -0.162 | -6.20 |
| -NO₂ | 0.78 | +3.10 | -0.141 | -7.10 |
| -CN | 0.66 | +2.45 | -0.144 | -6.95 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental and computational results would be required.
Visualizing the Workflow and Concepts
Diagrams are essential for clarifying complex relationships and workflows.
Caption: Overall workflow for assessing substituent effects.
Caption: Inductive vs. Resonance effects of substituents.
Conclusion
A comprehensive assessment of electronic effects in substituted bromochloronaphthalenes is best achieved through a synergistic combination of experimental spectroscopy and theoretical computation. ¹³C NMR provides direct, empirical evidence of changes in electron density, while DFT calculations offer invaluable insights into the underlying electronic structure, such as atomic charges and orbital energies.[6][8] By correlating these disparate datasets, researchers can develop a robust, quantitative understanding of how substituents modulate the properties of the naphthalene core. This predictive power is essential for the rational design of novel molecules in drug development and materials science, enabling the targeted optimization of molecular function.
References
-
Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. Available at: [Link]
-
Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. Available at: [Link]
-
Marciniak, B., et al. (2022). Electronic properties of chosen naphthalene derivatives. Molecular Crystals and Liquid Crystals. Available at: [Link]
-
Ganapathy, K., & Palanisamy, A. (1991). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]
-
Kareem, R. O., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. Available at: [Link]
-
Krygowski, T. M., et al. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. National Institutes of Health. Available at: [Link]
-
Narayanan, S., & Ramalingam, S. (2015). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate. Available at: [Link]
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Institutes of Health. Available at: [Link]
-
Marciniak, B., et al. (2022). Electronic properties of chosen naphthalene derivatives. ResearchGate. Available at: [Link]
-
Ahmed, A. A. (2024). Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. ResearchGate. Available at: [Link]
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. Available at: [Link]
-
Hansch, C., et al. (1972). Analysis of biological linear free-energy relations. Journal of Medicinal Chemistry. Available at: [Link]
-
Rosta, E., & Warshel, A. (2012). On the Origins of the Linear Free Energy Relationships: Exploring the Nature of the Off-Diagonal Coupling Elements in SN2 Reactions. National Institutes of Health. Available at: [Link]
-
Kim, D., et al. (2024). Substitution Effect of a Single Nitrogen Atom on π-Electronic Systems of Linear Polycyclic Aromatic Hydrocarbons (PAHs): Theoretically Visualized Coexistence of Mono- and Polycyclic Aromaticity. MDPI. Available at: [Link]
-
Bordwell, F. G., & Cheng, J. P. (1986). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry. Available at: [Link]
-
CEC (2015). Linear free energy relationship, the Hammett equation and substituent and reaction constants. YouTube. Available at: [Link]
-
Clements, H. (2021). What are Linear Free Energy Relationships (LFERs)? YouTube. Available at: [Link]
-
Alemani, M., et al. (2008). Measurement of a linear free energy relationship one molecule at a time. National Institutes of Health. Available at: [Link]
-
Ghasemzadeh, M. A., & Abdolmaleki, A. (2016). DFT study and NBO analysis of solvation/substituent effects of 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives. Semantic Scholar. Available at: [Link]
-
Shchukin, E., et al. (2024). Resonant electron capture by polycyclic aromatic hydrocarbon molecules: Effects of aza-substitution. The Journal of Chemical Physics. Available at: [Link]
-
Russell, A. E., & Sanford, A. R. (2004). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Hammett equation. Available at: [Link]
-
Li, H., et al. (2023). Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. National Institutes of Health. Available at: [Link]
-
LibreTexts Chemistry. (2024). Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
Fischer, A., & Vaughan, J. (1960). Substituent effects in naphthalene. III. Saponification of 6- and 7-substituted Methyl 2-naphthoates and application of the Hammett equation. Australian Journal of Chemistry. Available at: [Link]
-
Casals-Sainz, J. L., et al. (2021). Energetics of Electron Pairs in Electrophilic Aromatic Substitutions. National Institutes of Health. Available at: [Link]
-
Organic Chemistry. (2011). Substituent Effects in Aromatic Substitution I. YouTube. Available at: [Link]
-
El-Shishtawy, R. M., et al. (2019). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI. Available at: [Link]
-
LibreTexts Chemistry. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]
-
Dunnington, B. D., & Schmidt, J. R. (2012). Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory. ResearchGate. Available at: [Link]
-
Haryani, S., et al. (2019). Synthesis and Characterization of Some Bromochalcones Derivatives. ResearchGate. Available at: [Link]
-
Umesha, B., et al. (2014). Synthesis and Characterization of Podophyllotoxin Analogues. ResearchGate. Available at: [Link]
-
Kumar, G. S., et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. jaoc.samipubco.com [jaoc.samipubco.com]
- 10. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-7-chloronaphthalene
As a halogenated derivative of naphthalene, 2-Bromo-7-chloronaphthalene (CAS No. 321939-67-7) is a valuable reactant in the synthesis of advanced materials, including heterocyclic compounds for organic light-emitting devices (OLEDs).[1] However, its chemical structure—a polycyclic aromatic hydrocarbon featuring both bromine and chlorine substituents—necessitates a rigorous and informed approach to its handling and disposal. Improper disposal poses significant risks to both human health and environmental integrity.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in regulatory standards and field-proven laboratory practices. It is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Core Principles: Hazard Assessment and Risk Mitigation
Understanding the "why" behind disposal protocols is fundamental to ensuring laboratory safety and regulatory compliance. The disposal pathway for this compound is dictated by its inherent chemical properties and the regulatory framework governing hazardous waste.
Health and Environmental Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous halogenated naphthalenes provide a clear hazard profile.
-
Health Hazards: This class of compounds is known to cause skin and serious eye irritation, and may cause respiratory irritation if inhaled as a dust or vapor.[2][3] Ingestion is harmful.[2] Long-term exposure to chlorinated naphthalenes may have adverse effects on the liver.[4]
-
Environmental Hazards: Halogenated naphthalenes are classified as very toxic to aquatic life with long-lasting effects.[2][4] Due to low water solubility, they are not readily mobile in soil and are likely to persist in the environment, potentially bioaccumulating in organisms like fish.[2][4][5]
-
Reactivity Hazards: Upon heating, this compound can decompose, producing toxic and corrosive gases such as hydrogen chloride and hydrogen bromide.[4] It may also react with strong oxidizing agents.[6]
Regulatory Framework: A Halogenated Organic Waste
This compound is classified as a halogenated organic compound . This classification is critical because it places the substance under stringent disposal regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA).
Under the Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds (HOCs) are subject to specific treatment standards before they can be landfilled.[7] In many jurisdictions, landfilling of liquid hazardous wastes containing high concentrations of HOCs is prohibited.[8][9] Therefore, all waste streams containing this compound must be treated as regulated hazardous waste.
Essential Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Inspect gloves for defects before use. | Prevents direct skin contact, which can cause irritation. Contaminated gloves must be disposed of properly.[3][10] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | Provides a barrier against accidental spills and contact with contaminated surfaces.[11][12] |
| Respiratory Protection | Use in a certified chemical fume hood. If a hood is not available or if dust is generated, a NIOSH-approved respirator is required. | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[2][4] |
Step-by-Step Disposal Protocol
The cardinal rule for disposing of halogenated waste is segregation . Never mix halogenated organic waste with non-halogenated waste streams. Co-mingling can result in the entire volume of waste being classified under the most stringent—and most expensive—disposal category.[13][14]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure, unreacted this compound, or material from a spill cleanup, in a dedicated, sealable waste container. The container must be made of a compatible material (e.g., high-density polyethylene or glass).
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the compound must be placed in the same dedicated solid waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly marked liquid waste container for halogenated organic solvents. Do not mix with aqueous or non-halogenated organic waste.[14]
Step 2: Labeling the Waste Container
Proper labeling is a legal requirement and essential for safe handling by waste management personnel.
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[13]
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[13]
-
List all other components of the waste stream, including solvents, with their approximate concentrations or volumes.[14]
-
Include appropriate hazard pictograms (e.g., "Harmful/Irritant," "Hazardous to the Aquatic Environment").
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.[2][15]
-
Ensure the container is kept closed at all times except when actively adding waste.[13]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[16]
-
Do not attempt to dispose of this compound via standard trash or by pouring it down the drain. This is illegal and environmentally harmful.[3][13]
Approved Disposal Pathway and Workflow
The chemical stability and hazardous nature of halogenated aromatic compounds dictate the required disposal technology.
High-Temperature Incineration
The EPA-preferred method for destroying halogenated organic compounds is high-temperature incineration .[6] This process involves:
-
Combustion at extremely high temperatures (e.g., >975°C) to ensure the complete destruction of the naphthalene ring structure.[6]
-
An afterburner to destroy any remaining organic byproducts.
-
A flue gas scrubbing system to neutralize and remove the resulting acidic gases (hydrogen bromide and hydrogen chloride), preventing their release into the atmosphere.[6]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating harm.
Spill Management
-
Evacuate and Secure: Alert others in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Don PPE: Before attempting cleanup, don the full PPE detailed in Table 1.
-
Contain and Clean: For a small, solid spill, gently sweep the material into a sealable container, avoiding the creation of dust.[4] If appropriate, moisten first to prevent dusting.[4] Use absorbent pads for liquid spills.
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report all spills to your laboratory supervisor or EHS department.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][16]
By adhering to these protocols, laboratory professionals can ensure that this compound is managed responsibly from procurement to final disposal, protecting themselves, their colleagues, and the environment.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51358509, this compound. Retrieved from [Link]
-
Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES, SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). eCFR :: 40 CFR Part 268 Appendix III -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
Scribd. (n.d.). Lab Safety Protocols. Retrieved from [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety. Retrieved from [Link] arbetsmiljo-sakerhet/cbh-sakerhet/cbh-guidelines-for-lab-safety-1.942369
-
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975). Environmental Hazard Assessment Report: Chlorinated Naphthalenes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for Chlorinated Naphthalenes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ambient Water Quality Criteria For Chlorinated Naphthalene. Retrieved from [Link]
-
University of Ottawa. (2019). Laboratory Safety Manual. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC) 1708: 2-Chloronaphthalene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Department of Transportation. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ICSC 1708 - 2-Chloronaphthalene [chemicalsafety.ilo.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. guidechem.com [guidechem.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. Section 729 [ilga.gov]
- 9. epa.gov [epa.gov]
- 10. uottawa.ca [uottawa.ca]
- 11. scribd.com [scribd.com]
- 12. intra.kth.se [intra.kth.se]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. combi-blocks.com [combi-blocks.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-7-chloronaphthalene
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Bromo-7-chloronaphthalene, a halogen-substituted naphthalene derivative.[1] As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety protocol. This compound, like many polycyclic aromatic hydrocarbons (PAHs), is persistent, bioaccumulative, and presents toxicological concerns that demand rigorous control measures.[1] This document is structured to provide you, my fellow researchers and drug development professionals, with the essential, immediate safety and logistical information necessary for confident and safe experimentation.
Hazard Profile and Core Principles of Protection
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other brominated and chlorinated naphthalenes allows for a robust, precautionary hazard assessment.[2] The primary hazards are associated with its halogenated aromatic structure. We must anticipate risks including skin and eye irritation, potential for respiratory tract irritation, and harm if swallowed.[3][4][5] Furthermore, as a derivative of naphthalene, it is prudent to consider its potential for long-term adverse effects on the environment, particularly aquatic life.[6][7]
The cornerstone of our safety philosophy is the Hierarchy of Controls . Personal Protective Equipment (PPE), while essential, is the last line of defense. It should always be used in conjunction with superior control measures:
-
Elimination/Substitution: While not always feasible in research, consider if a less hazardous alternative exists.
-
Engineering Controls: This is your primary barrier. Always handle this compound within a certified chemical fume hood to minimize vapor and dust concentrations.[3][5][6] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[8]
-
Administrative Controls: Adhere to Standard Operating Procedures (SOPs), provide thorough training, and clearly label all containers and work areas.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Rationale: Protects against splashes and potential solid particulates. Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles when there is a significant risk of splashing during transfer or reaction quenching.[9][10] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Rationale: Nitrile gloves offer broad protection against a variety of chemicals. Always inspect gloves for tears or punctures before use. Practice proper glove removal techniques to avoid contaminating your skin. For prolonged or high-exposure tasks, consider double-gloving.[2][9][11] |
| Body | Laboratory Coat (Flame-Resistant) | Rationale: Provides a removable barrier to protect skin and personal clothing from minor spills and contamination. Ensure the lab coat is fully buttoned. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit may be necessary.[9] |
| Respiratory | NIOSH-Approved Respirator (as needed) | Rationale: All work should be conducted in a fume hood. However, if engineering controls are insufficient or during a spill cleanup outside of a hood, respiratory protection is mandatory. An air-purifying respirator with organic vapor cartridges and P100 particulate filters is recommended.[12][13] |
Operational Workflow for Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of your workflow. The following diagram and procedural steps outline a self-validating system for managing this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before entering the lab, review this guide and any internal Standard Operating Procedures (SOPs).
-
Verify that the chemical fume hood has a current certification and the airflow is optimal.
-
Don all required PPE as specified in the table above, carefully inspecting each item for damage.[2]
-
-
Handling (Inside a Chemical Fume Hood):
-
Handle the solid material in a well-ventilated area, preferably within a fume hood, to minimize dust.[3]
-
When weighing, use a spatula and handle the container with care to prevent generating dust.
-
If creating a solution, add the solid to the solvent slowly. Keep containers closed when not in use.
-
-
Post-Handling & Decontamination:
-
Following the procedure, decontaminate all surfaces and equipment with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary).[13]
-
Collect all contaminated materials for proper disposal.
-
Remove PPE using the correct doffing procedure to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water before leaving the work area.[4][6]
-
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.
-
Contain: If safe to do so, prevent the spread of the material. For solid spills, avoid creating dust.[3]
-
Report: Notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately.
-
Cleanup: Only trained personnel with appropriate PPE (including respiratory protection) should perform cleanup.[5] Collect spilled material mechanically (sweeping, shoveling) and place it in a suitable, labeled container for disposal.[6]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][6][8]
-
Skin Contact: Remove contaminated clothing immediately.[14] Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan: A Commitment to Environmental Stewardship
As a halogenated aromatic compound, this compound must be treated as hazardous waste.[6] Improper disposal can lead to long-term environmental damage.
-
Waste Segregation:
-
Solid Waste: Collect any unused compound, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled container for halogenated organic waste.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Irritant, Environmental Hazard).
-
Disposal: Never dispose of this chemical down the drain or in regular trash.[6] All waste must be disposed of through your institution's licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6][9]
By adhering to these rigorous protocols, we not only protect ourselves and our colleagues but also uphold our responsibility as stewards of a safe and sustainable research environment.
References
-
This compound | C10H6BrCl . PubChem, National Institutes of Health. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations . Dolly Corporation. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Naphthalene . Centers for Disease Control and Prevention. [Link]
-
Naphthalene Standard Operating Procedure . University of Georgia Research. [Link]
-
Evaluating Exposure to VOCs and Naphthalene for Firefighters Wearing Different PPE Configurations through Measures in Air, Exhaled Breath, and Urine . PubMed, National Institutes of Health. [Link]
-
Chemical PPE . Trihydro Corporation. [Link]
-
Section 6C: Protective Equipment . Princeton University Environmental Health & Safety. [Link]
-
Bromine - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
ICSC 1708 - 2-Chloronaphthalene . International Labour Organization. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. isotope.com [isotope.com]
- 7. ICSC 1708 - 2-Chloronaphthalene [chemicalsafety.ilo.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. nj.gov [nj.gov]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]
- 13. research.uga.edu [research.uga.edu]
- 14. trihydro.com [trihydro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
